Product packaging for prop-1-ene(Cat. No.:CAS No. 1981-80-2)

prop-1-ene

Cat. No.: B156429
CAS No.: 1981-80-2
M. Wt: 41.07 g/mol
InChI Key: RMRFFCXPLWYOOY-UHFFFAOYSA-N
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Description

Prop-1-ene, more commonly known as propylene, serves as a fundamental building block in the petrochemical industry and a critical substrate in chemical research . Its primary research and industrial value lies in its role as a monomer for the production of polypropylene, a major commodity thermoplastic consumed in vast quantities worldwide for applications in plastics, fibers, and containers . Beyond polymerization, propene is a vital intermediate in the synthesis of numerous high-value chemicals. This includes its oxidation to propylene oxide, a precursor for polyurethanes; its ammoxidation to acrylonitrile, the monomer for acrylic fibers and plastics; and its use in producing cumene for phenol and acetone synthesis . The mechanism of action for many of these transformations involves catalytic processes. For instance, in the selective oxidation and ammoxidation to acrolein and acrylonitrile, the rate-limiting step is the initial hydrogen abstraction from the methyl group of propene, a process efficiently catalyzed by bismuth molybdate-based catalysts . Furthermore, propene undergoes electrophilic addition reactions and is used in hydroformylation (the OXO process) with carbon monoxide and hydrogen to produce butyraldehyde, a key intermediate for solvents and plasticizers . Research into propene also explores its production via on-purpose technologies like the methanol-to-olefins (MTO) process and metathesis reactions, addressing evolving market demands and feedstock availability . From a toxicological perspective, propene is biologically relatively inert and is classified primarily as a simple asphyxiant, with its main hazard arising from its flammability and potential to displace oxygen .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5 B156429 prop-1-ene CAS No. 1981-80-2

Properties

CAS No.

1981-80-2

Molecular Formula

C3H5

Molecular Weight

41.07 g/mol

InChI

InChI=1S/C3H5/c1-3-2/h3H,1-2H2

InChI Key

RMRFFCXPLWYOOY-UHFFFAOYSA-N

SMILES

C=C[CH2]

Canonical SMILES

C=C[CH2]

Origin of Product

United States

Foundational & Exploratory

Prop-1-ene: A Comprehensive Technical Guide to its Core Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-1-ene, commonly known as propylene, is a fundamental building block in the organic chemical industry and a key starting material for the synthesis of a vast array of chemical intermediates and polymers. As an unsaturated hydrocarbon with the chemical formula C₃H₆, its reactivity is dominated by the presence of a carbon-carbon double bond, making it a versatile substrate for numerous chemical transformations. This technical guide provides an in-depth exploration of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its key reaction pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties
PropertyValue
Molecular Formula C₃H₆[1][2]
Structure H₂C=CH-CH₃[3]
Molar Mass 42.081 g/mol [4][5][6]
Appearance Colorless gas with a faint petroleum-like odor[7][8]
Density (liquid) 0.5193 g/cm³[4][5][6]
Boiling Point -47.4 °C[4][5][6]
Melting Point -185.2 °C[4][5][6]
Solubility in Water Insoluble[7]
Solubility in Organic Solvents Soluble in ethanol and ether[9]
Vapor Pressure 1158 kPa at 25°C[10]
Safety and Reactivity Data
PropertyValue
Flash Point -108 °C (-162 °F) (gas)[11]
Autoignition Temperature 460 °C[10]
Flammability Limits in Air 2.0% - 11.1% by volume[9]
Primary Hazards Extremely flammable; forms explosive mixtures with air.[8]
Incompatibilities Strong oxidizing agents, strong acids, halogens.[8]

Spectroscopic and Thermodynamic Data

Spectroscopic data are essential for the identification and structural elucidation of this compound, while thermodynamic data provide insights into its stability and energy content.

Spectroscopic Data
TechniqueKey Features
¹H NMR Shows signals for the three distinct proton environments: the methyl protons, the vinylic proton on C2, and the two vinylic protons on C1.[1][12]
¹³C NMR Displays three distinct signals corresponding to the three carbon atoms in different chemical environments.[1][7]
Infrared (IR) Spectroscopy Characterized by a strong absorption band around 1640-1680 cm⁻¹ due to the C=C stretching vibration.[1]
Mass Spectrometry The molecular ion peak (M+) appears at m/z = 42.[13]
Thermodynamic Properties
PropertyValue
Standard Enthalpy of Formation (ΔH°f) (gas) +20.4 kJ/mol[6][14]
Standard Enthalpy of Combustion (ΔH°c) (gas) -2058 kJ/mol[15]

Key Chemical Reactions and Mechanisms

The reactivity of this compound is primarily centered around its carbon-carbon double bond, which readily undergoes addition reactions.

Electrophilic Addition of Hydrogen Bromide (HBr)

The addition of HBr to this compound is a classic example of an electrophilic addition reaction that follows Markovnikov's rule. The reaction proceeds via a two-step mechanism involving the formation of a secondary carbocation intermediate, which is more stable than the primary carbocation.

Caption: Electrophilic addition of HBr to this compound.

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromopropane.

Caption: Free-radical addition of HBr to this compound.

Acid-Catalyzed Hydration

The hydration of this compound in the presence of an acid catalyst (e.g., H₂SO₄) also follows Markovnikov's rule, yielding propan-2-ol as the major product. The mechanism is similar to the electrophilic addition of HBr, with water acting as the nucleophile in the second step.[16][17][18][19]

Caption: Acid-catalyzed hydration of this compound.

Ozonolysis

Ozonolysis of this compound, followed by a reductive work-up (e.g., with zinc and water), cleaves the double bond to form two carbonyl compounds: formaldehyde and acetaldehyde.[13][20][21][22]

Ozonolysis_Propene cluster_step1 Step 1: Reaction with Ozone cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Reductive Work-up propene H₂C=CH-CH₃ ozone O₃ molozonide Molozonide intermediate propeneozone propeneozone propeneozone->molozonide molozonide2 Molozonide intermediate ozonide Ozonide intermediate molozonide2->ozonide ozonide2 Ozonide intermediate workup Zn, H₂O formaldehyde HCHO (Formaldehyde) acetaldehyde CH₃CHO (Acetaldehyde) ozonide2workup ozonide2workup formaldehydeacetaldehyde formaldehydeacetaldehyde ozonide2workup->formaldehydeacetaldehyde

Caption: Ozonolysis of this compound.

Experimental Protocols

The determination of the physicochemical and spectral properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Melting Point (ASTM E324)

The melting point of a substance that is solid at room temperature can be determined using the capillary tube method as outlined in ASTM E324.[1][23] A small, powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of a high degree of purity.[23][24][25]

Determination of Flash Point (ASTM D93)

The flash point of a volatile substance is determined using a closed-cup tester, such as the Pensky-Martens apparatus described in ASTM D93.[2][4][5][6] A specified volume of the liquid sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain a ¹H or ¹³C NMR spectrum, a sample of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons.[26][27][28][29] The solution is placed in a thin glass tube and inserted into the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum. An internal standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale.[28]

Infrared (IR) Spectroscopy

For gaseous samples like this compound, the IR spectrum is typically obtained using a gas cell.[10][12][30][31] The gas is introduced into the cell, which is then placed in the beam path of an IR spectrometer. As infrared radiation passes through the sample, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. A background spectrum of the empty cell or a non-absorbing gas (like nitrogen) is first recorded and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.[31]

Mass Spectrometry (MS)

In a typical mass spectrometry experiment for a gaseous compound like this compound, the sample is introduced into the instrument's ion source under high vacuum. The molecules are then ionized, often by electron impact, which causes the formation of a molecular ion and various fragment ions.[15][32][33][34][35] These ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, resulting in a mass spectrum.

Determination of Enthalpy of Combustion

The enthalpy of combustion is experimentally determined using a bomb calorimeter.[8][14][36][37][38] A weighed sample of the substance is placed in a steel container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[36]

Conclusion

This compound is a cornerstone of the chemical industry, with its rich and versatile chemistry stemming from the reactivity of its double bond. A thorough understanding of its fundamental chemical properties, as detailed in this guide, is paramount for its safe and efficient utilization in research, development, and industrial applications. The provided data, reaction mechanisms, and experimental protocols serve as a comprehensive resource for professionals working with this important alkene.

References

A Comprehensive Technical Guide to Prop-1-ene: IUPAC Nomenclature, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-ene, commonly known as propylene, is a fundamental three-carbon alkene that serves as a critical building block in the chemical industry, most notably as the monomer for polypropylene. Its reactivity, governed by the presence of a carbon-carbon double bond, makes it a versatile precursor for the synthesis of a wide array of organic compounds. This guide provides an in-depth overview of the IUPAC nomenclature, molecular structure, physicochemical properties, and key reactive pathways of this compound, with a focus on electrophilic addition reactions. Detailed experimental methodologies and visual diagrams of reaction mechanisms are included to support advanced research and development applications.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the alkene with the chemical formula C₃H₆ is This compound . The name is derived as follows:

  • "Prop-" indicates a three-carbon chain.

  • "-ene" signifies the presence of a carbon-carbon double bond.

  • "-1-" specifies that the double bond is located between the first and second carbon atoms of the chain.

While "this compound" is the unambiguous IUPAC designation, the compound is frequently referred to as "propene" . This is because in a three-carbon chain, the double bond can only exist at the first position to maintain the longest carbon chain containing the double bond, making the numerical locator redundant.

Structurally, this compound consists of a methyl group attached to a vinyl group. The two carbon atoms of the double bond (C1 and C2) are sp² hybridized, exhibiting trigonal planar geometry, while the methyl carbon (C3) is sp³ hybridized with a tetrahedral geometry.

Molecular Geometry

The geometry of this compound has been determined through various spectroscopic and computational methods. The bond angles around the sp² hybridized carbons are approximately 120°, while the angles around the sp³ hybridized carbon are close to the ideal tetrahedral angle of 109.5°.

Physicochemical Properties

This compound is a colorless, flammable gas at room temperature and pressure with a faint hydrocarbon-like odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₃H₆
Molar Mass 42.081 g/mol
Melting Point -185.2 °C
Boiling Point -47.4 °C
Density (liquid at -47.7°C) 0.610 g/mL
C=C Bond Length 1.353 Å
C-C Bond Length 1.488 Å
C-C=C Bond Angle 124.8°
Dipole Moment 0.36 D

Sources:

Chemical Reactivity and Key Reactions

The presence of the electron-rich pi (π) bond in the C=C double bond makes this compound susceptible to attack by electrophiles. Its typical reactions are addition and polymerization.[2][3]

Electrophilic Addition Reactions

A hallmark of alkene chemistry is the electrophilic addition reaction. In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition of protic acids (HX) is governed by Markovnikov's Rule .

Markovnikov's Rule States: When a protic acid (HX) is added to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms.

A quintessential example is the reaction of this compound with hydrogen bromide (HBr), which predominantly yields 2-bromopropane. This is because the reaction proceeds through the more stable secondary carbocation intermediate rather than the less stable primary carbocation.

The reaction mechanism involves two main steps:

  • The electrophilic attack of H⁺ on the this compound double bond, forming the most stable carbocation.

  • The nucleophilic attack of the bromide ion (Br⁻) on the carbocation.

G carbocation carbocation carbocation2 carbocation2 br_ion br_ion br_ion2 br_ion2

Caption: Electrophilic addition of HBr to this compound.

Polymerization

This compound is the monomer for the production of polypropylene, a widely used thermoplastic polymer. This polymerization is typically carried out in the presence of a Ziegler-Natta or metallocene catalyst.

Experimental Protocols

Synthesis of 2-Bromopropane from this compound

This protocol describes the laboratory-scale synthesis of 2-bromopropane via the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound gas

  • Anhydrous Hydrogen Bromide (HBr) gas

  • A suitable inert solvent (e.g., dichloromethane or pentane), cooled to -78 °C

  • Drying tube (e.g., with calcium chloride)

  • Cold bath (e.g., dry ice/acetone)

  • Gas dispersion tube

Procedure:

  • Set up a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution), and a low-temperature thermometer.

  • Charge the flask with the chosen inert solvent and cool it to -78 °C using the cold bath.

  • Bubble a slow stream of this compound gas through the cold solvent until a desired amount has dissolved (this can be monitored by mass).

  • Once the this compound is dissolved, begin bubbling a slow, steady stream of anhydrous HBr gas through the solution. Ensure the temperature is maintained at -78 °C.

  • The reaction is typically rapid. The progress can be monitored by techniques such as thin-layer chromatography (TLC) if a non-volatile derivative is expected, or by taking aliquots for GC-MS analysis.

  • Once the reaction is complete, stop the flow of HBr and slowly warm the reaction mixture to room temperature, allowing any excess dissolved gases to be safely vented through the scrubber.

  • The resulting solution contains 2-bromopropane. The solvent can be removed under reduced pressure (rotary evaporation).

  • The crude 2-bromopropane can be purified by fractional distillation.

Safety Precautions: this compound and hydrogen bromide are hazardous gases. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. The use of a cold bath requires careful handling to avoid cryogenic burns.

Visualization of this compound Structure

The following diagram illustrates the molecular structure of this compound, highlighting the different types of carbon atoms and the double bond.

Caption: Structure of this compound with carbon hybridization.

References

Synthesis of Prop-1-ene from Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

The conversion of ethanol to prop-1-ene (propylene) represents a significant pathway in the valorization of biomass-derived feedstocks to produce a key platform chemical for the polymer and chemical industries. This technical guide provides an in-depth overview of the primary catalytic routes for this transformation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative performance data. Two principal mechanistic pathways are discussed: the direct dehydration of ethanol to ethylene followed by oligomerization and cracking over acidic zeolite catalysts, and a more complex cascade reaction involving acetaldehyde, acetone, and isopropanol intermediates, typically catalyzed by metal oxides or modified zeolites. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of sustainable chemical synthesis processes.

Introduction

This compound is a cornerstone of the petrochemical industry, primarily used in the production of polypropylene, acrylonitrile, propylene oxide, and other valuable chemicals. Traditionally derived from fossil fuels, there is a growing imperative to develop renewable production routes. Bio-ethanol, readily available from the fermentation of sugars and starches, has emerged as a promising feedstock for the synthesis of "green" propylene. The catalytic conversion of ethanol to this compound (ETP) is a field of active research, with significant advancements in catalyst design and mechanistic understanding.

This guide details the two predominant mechanisms for the ETP reaction, provides a compilation of relevant experimental data, and outlines the methodologies for catalyst synthesis and performance evaluation.

Reaction Mechanisms

The synthesis of this compound from ethanol can proceed through two distinct mechanistic pathways, largely dictated by the choice of catalyst.

Pathway 1: Dehydration-Oligomerization-Cracking via Zeolite Catalysts

This mechanism is characteristic of acidic zeolite catalysts such as H-ZSM-5. The process involves a sequence of reactions occurring within the porous structure of the zeolite.

  • Ethanol Dehydration to Ethylene: Ethanol is first dehydrated on the acid sites of the zeolite to form ethylene.[1][2]

  • Ethylene Oligomerization: The ethylene molecules then undergo oligomerization to form higher olefins, such as butenes, hexenes, and octenes.

  • Cracking and Metathesis: These larger olefins are subsequently cracked and can also undergo metathesis reactions to produce a distribution of lighter olefins, including this compound.[2]

The product selectivity in this pathway is highly dependent on the catalyst's acidity and pore structure, as well as the reaction conditions.

Zeolite_Pathway Ethanol Ethanol Ethylene Ethylene Ethanol->Ethylene Dehydration (-H2O) [H-ZSM-5] Higher_Olefins Higher Olefins (Butenes, Hexenes, etc.) Ethylene->Higher_Olefins Oligomerization Propylene This compound Higher_Olefins->Propylene Cracking/ Metathesis

Caption: Dehydration-Oligomerization-Cracking pathway for this compound synthesis.

Pathway 2: Cascade Reaction via Metal Oxide and Modified Zeolite Catalysts

This pathway involves a series of sequential reactions and is observed with catalysts such as In₂O₃, Ag-CeO₂/t-ZrO₂, and Zn/HBeta.[3][4][5] The mechanism proceeds through several key intermediates:

  • Ethanol Dehydrogenation to Acetaldehyde: The reaction is initiated by the dehydrogenation of ethanol to acetaldehyde.

  • Acetaldehyde to Acetone: Two molecules of acetaldehyde undergo an aldol condensation-type reaction to form acetone.[5]

  • Acetone to Isopropanol: Acetone is then reduced to isopropanol. This step can involve a Meerwein-Ponndorf-Verley (MPV) reaction where ethanol acts as the hydrogen donor.[4]

  • Isopropanol Dehydration to this compound: Finally, isopropanol is dehydrated to yield this compound.[4]

This cascade reaction offers a more direct route to this compound and can exhibit higher selectivity compared to the zeolite-based pathway.

Cascade_Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Dehydrogenation (-H2) Acetone Acetone Acetaldehyde->Acetone Aldol Condensation Isopropanol Isopropanol Acetone->Isopropanol Reduction (e.g., MPV) Propylene This compound Isopropanol->Propylene Dehydration (-H2O)

Caption: Cascade reaction pathway for this compound synthesis.

Quantitative Data Presentation

The following tables summarize the catalytic performance data for the synthesis of this compound from ethanol using different catalytic systems.

Table 1: Performance of Zeolite-Based Catalysts

CatalystTemperature (°C)Ethanol Conversion (%)This compound Yield (%)This compound Selectivity (%)Other Major ProductsReference
H-ZSM-5 (SiO₂/Al₂O₃ = 80)40010018.8-Ethylene, Butenes[1][2]
H-ZSM-5 (SiO₂/Al₂O₃ = 80)50010023.4-Ethylene, Butenes[1][2]
H-ZSM-5 (SiO₂/Al₂O₃ = 80)6001006.5-Ethylene[1]
Zr-ZSM-5 (Si/Al₂=80)500-32--[6]
Re/ZSM-5 (7 wt%)400-->25Ethylene[7]

Table 2: Performance of Metal Oxide and Modified Zeolite Catalysts

CatalystTemperature (°C)Ethanol Conversion (%)This compound Yield (%)This compound Selectivity (%)Other Major ProductsReference
Zn/HBeta-C500~10043.4-Ethylene, C₂-C₄ alkanes, C₅+[3][8]
In₂O₃--up to 61 (with co-feed)--[5]
Sc-doped In₂O₃550-~60--[9]
0.03Y/ZrO₂--44.0--
Sm-CeO₂/10%Beta44010059.3--[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of catalysts and the catalytic conversion of ethanol to this compound.

Catalyst Synthesis

4.1.1. Preparation of Zn-modified HBeta Zeolite (Zn/HBeta)

This protocol is based on the wetness impregnation method described by Bai et al. (2024).[3]

  • Zeolite Pre-treatment: Commercial HBeta zeolite is calcined in air at a specified temperature to remove any organic templates or adsorbed species.

  • Preparation of Impregnation Solution: A solution of a zinc precursor (e.g., Zn(NO₃)₂·6H₂O, ZnSO₄·7H₂O, ZnCl₂, or C₄H₆O₄Zn·2H₂O) is prepared in deionized water. The concentration is calculated to achieve the desired zinc loading on the zeolite support.

  • Impregnation: The zinc precursor solution is added dropwise to the pre-treated HBeta zeolite powder under constant stirring. The volume of the solution should be equal to the pore volume of the zeolite (incipient wetness).

  • Drying: The impregnated zeolite is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination: The dried material is then calcined in a furnace in a flow of air. The calcination temperature and duration are critical parameters and are typically in the range of 500-600 °C for 3-5 hours.

4.1.2. Preparation of H-ZSM-5 Catalyst

Commercial H-ZSM-5 is often used, but it can be prepared from Na-ZSM-5 via ion exchange.

  • Ion Exchange: Na-ZSM-5 is stirred in an aqueous solution of NH₄NO₃ (typically 1 M) at around 80 °C for several hours. This process is often repeated to ensure complete exchange of Na⁺ with NH₄⁺.

  • Washing and Drying: The resulting NH₄-ZSM-5 is washed thoroughly with deionized water until the washings are free of nitrate ions, and then dried in an oven at 100-120 °C.

  • Calcination: The dried NH₄-ZSM-5 is calcined in air to decompose the ammonium ions and form the acidic H-ZSM-5. A typical calcination program involves ramping the temperature to 550 °C and holding for 5-6 hours.

Catalytic Reaction Procedure

The conversion of ethanol to this compound is typically carried out in a continuous-flow fixed-bed reactor system.

  • Reactor Setup: A fixed-bed reactor (often a quartz or stainless steel tube) is placed inside a furnace with a temperature controller.

  • Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g), sieved to a particular particle size (e.g., 20-40 mesh), is packed into the reactor, usually supported by quartz wool.

  • Pre-treatment: The catalyst is pre-treated in situ by heating it to a high temperature (e.g., 400 °C) under a flow of an inert gas like nitrogen for a certain period (e.g., 30 minutes) to remove any adsorbed moisture and impurities.[11]

  • Reaction: The reactor is brought to the desired reaction temperature (e.g., 500 °C) and pressure (e.g., 0.1 MPa).[8] Ethanol is introduced into the reactor using a high-precision pump (e.g., a syringe pump). The ethanol is vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor. The Weight Hourly Space Velocity (WHSV), defined as the mass flow rate of the reactant divided by the mass of the catalyst, is a key parameter and is carefully controlled (e.g., 2.8 h⁻¹).[8]

  • Product Analysis: The effluent gas stream from the reactor is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a Flame Ionization Detector - FID) to identify and quantify the products.

  • Data Calculation: Ethanol conversion and product selectivity/yield are calculated based on the carbon balance from the GC analysis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Precursor Precursor Impregnation Impregnation Precursor->Impregnation Wetness Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Catalyst Calcination->Catalyst Active Catalyst Catalyst_Loading Catalyst Loading in Reactor Catalyst->Catalyst_Loading Pretreatment In-situ Pre-treatment Catalyst_Loading->Pretreatment Reaction Fixed-Bed Reactor (Controlled T, P, WHSV) Pretreatment->Reaction Ethanol_Feed Ethanol Feed Ethanol_Feed->Reaction GC_Analysis Online Gas Chromatography Reaction->GC_Analysis Data_Processing Data Processing (Conversion, Yield, Selectivity) GC_Analysis->Data_Processing

Caption: General experimental workflow for ethanol to this compound synthesis.

Conclusion

The synthesis of this compound from ethanol is a viable and promising route for the production of this essential chemical from renewable resources. The choice of catalyst dictates the reaction mechanism, with acidic zeolites favoring a dehydration-oligomerization-cracking pathway and metal oxides or modified zeolites promoting a cascade reaction through acetaldehyde and acetone intermediates. While significant progress has been made in improving the yield and stability of catalysts for this process, further research is needed to optimize catalyst design, enhance selectivity, and improve the overall economic feasibility of the ETP conversion. This guide provides a foundational understanding of the key aspects of this important catalytic transformation.

References

An In-Depth Technical Guide to the Acid-Catalyzed Hydration of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the acid-catalyzed hydration of prop-1-ene, a fundamental electrophilic addition reaction in organic chemistry. The process, which converts an alkene into an alcohol, is governed by principles of carbocation stability and regioselectivity, making it a critical mechanism to understand in synthetic chemistry.

Core Reaction Mechanism: Electrophilic Addition

The hydration of this compound in the presence of an acid catalyst, such as aqueous sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, which dictates that the hydrogen atom of the adding reagent (water) attaches to the carbon atom of the double bond that already has more hydrogen atoms. Consequently, the hydroxyl group (-OH) adds to the more substituted carbon atom. This regioselectivity is a direct result of the mechanism, which involves the formation of the most stable carbocation intermediate.[1][2]

The mechanism can be delineated in three primary steps:

  • Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a hydronium ion (H₃O⁺), formed from the acid catalyst and water, on the π-bond of the this compound molecule. This protonation can occur on either carbon of the double bond. However, the proton preferentially adds to the terminal carbon (C1), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation on the internal carbon (C2). The alternative, a primary carbocation on C1, is significantly less stable and thus forms in negligible amounts.[2][3] This initial protonation is the rate-determining step of the reaction.[1]

  • Nucleophilic Attack by Water: The electron-deficient secondary carbocation is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocation. The lone pair of electrons on the oxygen atom forms a new carbon-oxygen bond, resulting in a protonated alcohol, specifically an oxonium ion.[3][4]

  • Deprotonation: In the final step, a water molecule or the conjugate base of the acid (e.g., HSO₄⁻) acts as a base, removing a proton from the oxonium ion.[3] This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, propan-2-ol.[4]

The high regioselectivity of this reaction means that propan-2-ol is the overwhelmingly major product, while the formation of propan-1-ol is highly disfavored.[5][6] To synthesize propan-1-ol from propene, alternative methods such as hydroboration-oxidation, which follows an anti-Markovnikov regioselectivity, must be employed.[5]

Data Presentation

The quantitative outcome of the acid-catalyzed hydration of this compound is characterized by its high regioselectivity. The stability of the secondary carbocation intermediate over the primary carbocation ensures the predominant formation of propan-2-ol.

ReactantCatalystProduct (Major)Product (Minor)Regioselectivity (Major:Minor)
This compoundH₂SO₄ / H₂OPropan-2-olPropan-1-ol>99 : <1

Table 1: Product Distribution in the Acid-Catalyzed Hydration of this compound. The reaction is highly regioselective, with propan-2-ol being the almost exclusive product due to the stability of the secondary carbocation intermediate.

Experimental Protocols

Performing the hydration of this compound in a standard laboratory setting presents challenges due to its gaseous state at room temperature. Industrial processes typically employ high pressures and temperatures to facilitate the reaction. However, a representative protocol can be described using a liquid alkene, such as 1-hexene, which follows the same mechanistic principles. This analogous procedure provides a clear framework for understanding the experimental steps involved.

Title: Acid-Catalyzed Hydration of 1-Hexene to 2-Hexanol

Objective: To synthesize 2-hexanol from 1-hexene via acid-catalyzed hydration, demonstrating Markovnikov's rule.

Materials:

  • 1-Hexene

  • 85% Sulfuric acid (H₂SO₄)

  • 9M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Magnetic stirrer and stir bar

  • Reaction vial (e.g., 3 mL screw-top vial)

  • Erlenmeyer flasks

  • Pasteur pipets

  • Separatory funnel (for larger scale) or centrifuge tubes for microscale extraction

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, carefully add 1.0 mL of 85% H₂SO₄ to a 3 mL screw-top vial containing a magnetic stir bar.

  • Addition of Alkene: Add 0.5 mL of 1-hexene to the vial, cap it, and begin vigorous stirring. The mixture will initially be biphasic.

  • Reaction: Continue stirring vigorously for 20 minutes. After this period, add another 0.5 mL of 1-hexene and continue to stir for an additional 20 minutes.

  • Quenching: Transfer the reaction mixture to a 10 mL Erlenmeyer flask and cool it in an ice bath for 5 minutes.

  • Neutralization: Slowly and carefully neutralize the excess acid by adding 4 mL of 9M NaOH solution dropwise while keeping the flask in the ice bath to dissipate heat.

  • Extraction: Transfer the mixture to a separatory funnel or centrifuge tube. Add 2.0 mL of diethyl ether to extract the alcohol product. Shake gently, venting periodically. Allow the layers to separate and collect the upper organic (ether) layer. Perform a second extraction on the aqueous layer with an additional 2.0 mL of ether and combine the organic extracts.

  • Washing: Wash the combined organic layers with 2.0 mL of saturated NaCl solution to help remove dissolved water.

  • Drying: Transfer the ether solution to a clean, dry Erlenmeyer flask. Add a small amount (approx. 0.1 g) of anhydrous potassium carbonate to the solution to remove residual water. Swirl occasionally and let it stand for 5-7 minutes.

  • Isolation: Carefully decant or filter the dried ether solution into a pre-weighed flask.

  • Purification: Evaporate the diethyl ether solvent in the fume hood (gentle heating with a warm water bath can be used) to yield the crude alcohol product. For higher purity, the product can be purified by simple distillation, collecting the fraction corresponding to the boiling point of 2-hexanol (136 °C).

  • Analysis: Determine the mass of the final product to calculate the yield. Characterize the product using techniques such as Infrared (IR) spectroscopy (to observe the -OH stretch) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

The logical flow and key intermediates of the reaction mechanism are illustrated below.

HydrationMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propene This compound (CH₃CH=CH₂) inv1 Propene->inv1 Step 1: Protonation (Rate-Determining) H3O Hydronium Ion (H₃O⁺) H3O->inv1 Carbocation Secondary Carbocation (CH₃C⁺HCH₃) inv2 Carbocation->inv2 Step 2: Nucleophilic Attack Oxonium Oxonium Ion (CH₃CH(O⁺H₂)CH₃) inv4 Oxonium->inv4 Step 3: Deprotonation Propanol Propan-2-ol (CH₃CH(OH)CH₃) H3O_regen Hydronium Ion (H₃O⁺) inv1->Carbocation Forms more stable carbocation inv2->Oxonium inv3 H₂O inv3->inv2 inv4->Propanol inv4->H3O_regen Catalyst Regenerated Regioselectivity Start This compound + H₃O⁺ Secondary_Carbocation Secondary Carbocation (More Stable) Start->Secondary_Carbocation Favored Pathway Primary_Carbocation Primary Carbocation (Less Stable) Start->Primary_Carbocation Disfavored Pathway Major_Product Propan-2-ol (Major Product) Secondary_Carbocation->Major_Product + H₂O - H⁺ Minor_Product Propan-1-ol (Minor Product) Primary_Carbocation->Minor_Product + H₂O - H⁺

References

An In-depth Technical Guide to the Molecular Orbital Theory of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular orbital (MO) theory of prop-1-ene (propylene). It delves into the σ and π electronic frameworks, the phenomenon of hyperconjugation, and the experimental validation of the theoretical model through photoelectron and UV-Vis spectroscopy.

Introduction to the Molecular Structure of this compound

This compound (C₃H₆) is a key industrial alkene featuring a carbon-carbon double bond and a methyl group. Its geometry plays a crucial role in determining its electronic structure. The two doubly bonded carbons (C1 and C2) are sp² hybridized, adopting a trigonal planar geometry with bond angles of approximately 120°. The methyl carbon (C3) is sp³ hybridized, resulting in a tetrahedral geometry. This structural arrangement allows for significant interaction between the σ bonds of the methyl group and the π system of the double bond.

The σ and π Molecular Orbital Frameworks

The molecular orbitals of this compound can be categorized into two primary frameworks: the σ (sigma) framework and the π (pi) framework.

The σ Framework: The σ framework is comprised of molecular orbitals formed from the head-on overlap of atomic orbitals (s, sp, sp², sp³). These orbitals are cylindrically symmetrical about the internuclear axis and constitute the single bonds within the molecule (C-H and C-C).

The π Framework: The π framework is formed from the side-on overlap of the unhybridized p orbitals on the sp² hybridized C1 and C2 atoms. This overlap results in the formation of a high-energy, electron-rich π bond located above and below the plane of the σ bonds. This π system is central to the reactivity and spectroscopic properties of this compound.

Hyperconjugation: The Interaction of σ and π Orbitals

A critical feature of the molecular orbital picture of this compound is hyperconjugation. This phenomenon involves the delocalization of electrons from the σ bonds of the methyl group into the adjacent empty π* (antibonding) orbital of the double bond.[1][2][3] This interaction is possible because the C-H σ bonds of the methyl group can align with the plane of the π system.

This σ-π* interaction has several important consequences:

  • Stabilization of the Molecule: Hyperconjugation lowers the overall energy of the molecule, contributing to the stability of this compound compared to a hypothetical localized system.

  • Lengthening of the C-C Single Bond: The delocalization of electron density into the π* orbital slightly weakens the adjacent C-C single bond, leading to a bond length that is shorter than a typical alkane C-C bond but longer than a typical alkene C=C bond.

  • Modification of the π System: The electron donation from the methyl group slightly raises the energy of the π bonding orbital and slightly lowers the energy of the π* antibonding orbital.

Quantitative Data from Spectroscopy

Experimental techniques such as photoelectron spectroscopy (PES) and ultraviolet-visible (UV-Vis) spectroscopy provide quantitative data that validate and refine the molecular orbital model of this compound.

Photoelectron Spectroscopy (PES)

PES measures the ionization energies required to remove electrons from the different molecular orbitals of a molecule. Each ionization energy corresponds to the energy of a specific molecular orbital.

Molecular OrbitalSymmetryIonization Energy (eV)
2a'' (π)a''9.73
10a'a'12.31
9a'a'13.23
8a'a'14.48
1a''a''15.0
7a'a'15.9
6a'a'18.4
5a'a'22.1
4a'a'23.9

Data sourced from the NIST Chemistry WebBook and referenced studies.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For this compound, the most significant absorption in the accessible UV region corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO), which is the π orbital, to the lowest unoccupied molecular orbital (LUMO), the π* orbital.

Electronic TransitionWavelength of Maximum Absorption (λmax)Molar Absorptivity (ε)
π → π*~170 nmNot readily available in cited literature.

Experimental Protocols

Photoelectron Spectroscopy (PES) of Gaseous this compound

Objective: To measure the binding energies of the valence electrons in this compound to determine the energies of its molecular orbitals.

Methodology:

  • Sample Introduction: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber.

  • Ionization: The gas molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS) or an X-ray source (for XPS).

  • Photoelectron Ejection: The incident photons cause the ejection of electrons (photoelectrons) from the various molecular orbitals of the this compound molecules.

  • Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.

  • Detection: A detector counts the number of photoelectrons at each kinetic energy, generating a photoelectron spectrum.

  • Data Analysis: The binding energy of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photons. The resulting spectrum shows peaks corresponding to the ionization from each molecular orbital.

experimental_workflow_pes cluster_source Photon Source cluster_chamber High-Vacuum Chamber cluster_analysis Analysis & Detection Source He Lamp / X-ray Source Ionization Source->Ionization hv Propene Propene->Ionization Analyzer Electron Energy Analyzer Ionization->Analyzer e- Detector Detector Analyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum

Experimental workflow for Photoelectron Spectroscopy of this compound.

UV-Vis Spectroscopy of Gaseous this compound

Objective: To measure the absorption of ultraviolet radiation by this compound to identify the energy of the π → π* electronic transition.

Methodology:

  • Sample Preparation: A known concentration of gaseous this compound is introduced into a gas-tight cuvette with quartz windows (which are transparent to UV radiation).

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is used, which consists of a light source (typically a deuterium lamp for the UV range), a monochromator to select the wavelength of light, a sample compartment, and a detector.

  • Blank Measurement: A spectrum of the empty gas cuvette is recorded to serve as a baseline.

  • Sample Measurement: The cuvette containing the this compound gas is placed in the sample compartment, and the absorbance of light is measured across a range of UV wavelengths.

  • Data Analysis: The absorbance spectrum is plotted, showing absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) for the π → π* transition is identified from the peak of the absorption band.

experimental_workflow_uv_vis cluster_light_path Light Path cluster_output Output Source Deuterium Lamp Monochromator Monochromator Source->Monochromator Cuvette Gas Cuvette (this compound) Monochromator->Cuvette Detector Detector Cuvette->Detector Spectrum UV-Vis Spectrum Detector->Spectrum

Experimental workflow for UV-Vis Spectroscopy of this compound.

Molecular Orbital Diagrams

Formation of π Molecular Orbitals

The two p atomic orbitals on C1 and C2 combine to form a lower-energy π bonding molecular orbital and a higher-energy π* antibonding molecular orbital.

pi_mo_formation cluster_ao Atomic Orbitals cluster_mo Molecular Orbitals p1 p (C1) pi_star π* (antibonding) p1->pi_star pi π (bonding) p1->pi p2 p (C2) p2->pi_star p2->pi

Formation of π molecular orbitals in this compound.

π Molecular Orbital Energy Level Diagram

The two π electrons of this compound occupy the lower-energy π bonding orbital, leaving the π* antibonding orbital empty in the ground state.

pi_mo_energy_levels p1 p (C1) p1_level p1->p1_level p2 p (C2) p2_level p2->p2_level pi_star π* pi_star_level pi_star->pi_star_level pi π pi_level pi->pi_level p1_level->pi_star_level p1_level->pi_level p2_level->pi_star_level p2_level->pi_level

π Molecular orbital energy level diagram for this compound.

Hyperconjugation Interaction

Hyperconjugation can be visualized as the interaction between the pseudo-π orbitals of the methyl group (formed from combinations of the C-H σ bonds) and the π system of the double bond.

hyperconjugation cluster_methyl Methyl Group Orbitals cluster_pi_system Pi System sigma_ch σ (C-H) pseudo_pi Pseudo-π sigma_ch->pseudo_pi pi_star π* (C=C) pseudo_pi->pi_star Interaction pi π (C=C)

Orbital interaction in hyperconjugation.

Conclusion

The molecular orbital theory provides a powerful framework for understanding the electronic structure, stability, and reactivity of this compound. The interplay between the σ and π frameworks, particularly through hyperconjugation, is essential for a complete description of its properties. Experimental data from photoelectron and UV-Vis spectroscopy provide strong evidence for the validity of the molecular orbital model, offering quantitative insights into orbital energies and electronic transitions. This detailed understanding is fundamental for professionals in chemical research and drug development, where molecular interactions and reactivity are of paramount importance.

References

A Technical Guide to the Acid-Catalyzed Hydration of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the acid-catalyzed hydration of prop-1-ene, a fundamental reaction in organic chemistry for the synthesis of propan-2-ol (isopropyl alcohol). It covers the detailed reaction mechanism, thermodynamic and kinetic data, a representative experimental protocol, and the logical workflow. The information is presented to be of practical value for professionals in research and development.

Reaction Mechanism

The acid-catalyzed hydration of this compound is an electrophilic addition reaction that proceeds in three principal steps. The reaction adheres to Markovnikov's rule, which dictates that the hydrogen atom of the adding reagent (water) attaches to the carbon atom of the double bond that already has more hydrogen atoms.[1][2] This regioselectivity is governed by the formation of the most stable carbocation intermediate.

The overall reaction is:

C₃H₆ (propene) + H₂O (water) ⇌ CH₃CH(OH)CH₃ (propan-2-ol)[1]

The mechanism involves the following stages:

  • Protonation of the Alkene: The reaction is initiated by the protonation of the this compound double bond by a hydronium ion (H₃O⁺), which is formed from the strong acid catalyst (e.g., H₂SO₄) in water.[3][4] This electrophilic attack forms a carbocation. A secondary carbocation is formed preferentially over a primary carbocation due to its greater stability, thus dictating the regioselectivity of the reaction.[1][2] This initial step is the slowest and therefore the rate-determining step of the reaction.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient secondary carbocation.[1][5] This results in the formation of a protonated alcohol, specifically a protonated propan-2-ol (an oxonium ion).

  • Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion.[4][6] This step yields the final product, propan-2-ol, and regenerates the hydronium ion catalyst, allowing it to participate in another reaction cycle.[4]

Caption: The three-step mechanism for the acid-catalyzed hydration of this compound.

Thermodynamics and Kinetics

The hydration of propene is a reversible, exothermic reaction.[7] The equilibrium between propene and propan-2-ol is sensitive to temperature; lower temperatures favor the formation of the alcohol product, while higher temperatures favor the reverse reaction, the dehydration of the alcohol to form propene.[5]

Quantitative data from industrial processes provide insight into the reaction's efficiency under optimized conditions.

ParameterValueConditionsCatalystSource
Enthalpy of Reaction (ΔH) -51.5 kJ/molStandard Conditions-[7]
Product Yield 93.5%150°C, 80–100 atmSulfonated Polystyrene Resin[7]
Propene Conversion 75%150°C, 80–100 atmSulfonated Polystyrene Resin[7]
Primary Byproduct ~5% Diisopropyl ether150°C, 80–100 atmSulfonated Polystyrene Resin[7]
Optimal Temperature Range 280-340°C30 MPa, Flow ReactorSulfuric Acid[8]

Kinetically, the rate of reaction is dependent on the concentration of the alkene and the acidity of the medium. As previously noted, the formation of the carbocation is the rate-limiting step.[3] A study investigating the hydration of propylene in high-temperature water using sulfuric acid as a catalyst found that the apparent pseudo-first-order rate constant reached a maximum around 340°C at a pressure of 30 MPa.[8]

Experimental Protocol

This section outlines a representative laboratory-scale procedure for the hydration of this compound. This protocol is based on the general principles of acid-catalyzed alkene hydration.

Objective: To synthesize propan-2-ol from this compound via acid-catalyzed hydration.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Distilled Water (H₂O)

  • This compound (gas)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Gas dispersion tube

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Distillation apparatus

  • Gas cylinder with regulator for this compound

Procedure:

  • Catalyst Preparation: In the 250 mL three-neck flask, carefully add 50 mL of distilled water. Place the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid while stirring continuously. Allow the solution to cool to room temperature.

  • Reaction Setup: Equip the flask with the magnetic stir bar, the gas dispersion tube (ensuring its tip is below the surface of the acid solution), and the dry ice/acetone condenser.

  • Introduction of Alkene: Begin vigorous stirring of the acid solution. Slowly bubble this compound gas through the solution via the gas dispersion tube. Monitor the gas flow rate and the reaction temperature. Maintain the temperature below 40°C, using an ice bath if necessary, to minimize side reactions. Continue the addition for 1-2 hours or until a sufficient amount of propene has been absorbed.

  • Reaction Workup: Once the addition is complete, transfer the reaction mixture to a separatory funnel. Two layers may be present. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This step quenches the acid catalyst.

  • Extraction: Extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Purify the crude propan-2-ol by fractional distillation. Collect the fraction boiling at approximately 82-83°C.

  • Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_setup Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Prepare Acid Catalyst (H2SO4 in H2O) B Assemble Reaction Apparatus (Flask, Condenser, Stirrer) A->B C Introduce this compound Gas B->C D Monitor Temperature & Stir (Maintain < 40°C) C->D E Quench Reaction (Neutralize with NaHCO3) D->E F Extract Product (e.g., with Diethyl Ether) E->F G Dry Organic Layer (Anhydrous MgSO4) F->G H Purify by Distillation G->H I Characterize Product (GC-MS, NMR) H->I

Caption: A generalized workflow for the laboratory synthesis of propan-2-ol.

Applications in Drug Development and Research

Propan-2-ol, the product of this reaction, is a widely used chemical with significant applications in the pharmaceutical and research sectors.[9]

  • Solvent: It is an important solvent used in the extraction and purification of natural products and in the formulation of pharmaceutical products.

  • Antiseptic: Its antiseptic properties make it a common component in sanitizers and disinfectants crucial for sterile laboratory and clinical environments.[9]

  • Chemical Intermediate: Propan-2-ol serves as a precursor for the synthesis of other important chemicals, such as acetone (via oxidation), which is itself a key solvent and reagent in drug synthesis.[10]

Understanding the synthesis of this fundamental alcohol provides a basis for developing more complex molecules and for process optimization in chemical manufacturing.

References

Propene: A Comprehensive Technical Guide to its Natural Sources and Environmental Presence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propene (C3H6), a volatile organic compound (VOC) of significant industrial importance, also originates from a diverse array of natural sources, contributing to its ubiquitous presence in the environment. This technical guide provides an in-depth exploration of the natural formation and environmental distribution of propene. It details biogenic and pyrogenic sources, summarizes ambient concentrations in various environmental compartments, and outlines the experimental methodologies used for its detection and quantification. Furthermore, this guide illustrates key biochemical pathways associated with the production of related alkenes in plants and the microbial degradation of propene, offering a comprehensive resource for researchers in atmospheric chemistry, environmental science, and biotechnology.

Introduction

Propene, commonly known as propylene, is a key building block in the petrochemical industry, primarily used in the production of polypropylene plastics.[1][2] While industrial activities are major contributors to atmospheric propene, natural sources also play a crucial role in its global budget.[3] Understanding these natural emission sources and the resulting environmental concentrations is vital for accurately modeling atmospheric chemistry, assessing air quality, and exploring potential biogenic routes for sustainable chemical production. This guide synthesizes current scientific knowledge on the natural origins and environmental fate of propene.

Natural Sources of Propene

Propene is released into the environment from a variety of natural sources, which can be broadly categorized as biogenic and pyrogenic.

Biogenic Sources

Biogenic emissions are a significant contributor to the global propene budget. These sources include:

  • Vegetation: Plants are a major source of biogenic propene, with emissions varying significantly by species, season, and environmental conditions such as temperature and light intensity.[4] For instance, ponderosa pine forests have been identified as a notable source of propene.[4]

  • Microorganisms: Certain bacteria and marine algae are capable of producing short-chain hydrocarbons, including propene and the related alkane, propane.[3][5][6][7][8] For example, marine Photobacterium has been identified as a producer of propane.[3][5][6][7][8] While direct enzymatic pathways for propene biosynthesis are not as well-elucidated as for ethylene in plants, it is understood to be a metabolic byproduct in some microorganisms.

  • Oceans: The world's oceans are a significant source of propene, with emissions influenced by microbial activity and photochemical processes.[7]

Pyrogenic Sources

Pyrogenic sources involve the incomplete combustion of organic matter:

  • Biomass Burning: Forest fires, savanna burning, and the combustion of agricultural waste are major pyrogenic sources of propene.[9][10][11] Emission factors are dependent on the type of fuel and combustion conditions.

  • Volcanoes: Volcanic eruptions and degassing activities release a mixture of gases, including propene, into the atmosphere.[12][13]

Environmental Presence and Concentrations

Propene is a reactive gas with a relatively short atmospheric lifetime, on the order of hours to a day, due to its reaction with hydroxyl radicals (•OH).[7] Despite this, it is detected in various environmental compartments.

Atmosphere

Atmospheric concentrations of propene vary depending on the proximity to sources. Observed concentrations are typically in the parts-per-billion (ppb) range.

Oceans

Propene is found dissolved in seawater, with concentrations influenced by biological production and consumption, as well as atmospheric deposition.

Terrestrial Environments

Soils can be both a source and a sink for propene, with microbial activity playing a key role in its production and degradation.

Quantitative Data Summary

The following tables summarize reported quantitative data for propene emissions and ambient concentrations from various sources.

Table 1: Estimated Global Emissions of Propene from Natural Sources

SourceEmission Estimate (Tg/year)Reference(s)
Vegetation1.1 - 11.8[4]
Biomass Burning2.5 - 7.3[4]
Oceans1.4 - 15.0[7]

Table 2: Ambient Air Concentrations of Propene

EnvironmentConcentration Range (ppb)Reference(s)
Rural0.1 - 4.8[7]
Urban4 - 10.5[7]
Industrial7 - 260[7]

Experimental Protocols

Accurate quantification of propene in environmental samples requires sensitive and specific analytical techniques. Gas chromatography (GC) is the most common method.

Analysis of Propene in Ambient Air by GC-FID

This protocol describes the analysis of propene in air samples using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Collection: Whole air samples are collected in evacuated stainless steel canisters (e.g., Summa canisters).

  • Preconcentration: A known volume of the air sample is passed through a cryogenic trap (e.g., packed with glass beads and cooled with liquid nitrogen) to concentrate the volatile organic compounds (VOCs), including propene.

  • Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed VOCs are injected into the GC column.

  • Gas Chromatography:

    • Column: A porous layer open tubular (PLOT) column, such as an Al2O3/KCl PLOT column (e.g., 50 m x 0.53 mm ID), is commonly used for the separation of light hydrocarbons.[14]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 8 mL/min).[15]

    • Oven Temperature Program: An initial temperature of around 85°C, held for a few minutes, followed by a temperature ramp (e.g., to 205°C) to elute heavier compounds.[15]

  • Detection: The separated compounds are detected by a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

  • Quantification: The concentration of propene is determined by comparing the peak area of the sample to that of a certified gas standard with a known concentration of propene.

Analysis of Propene in Seawater by Purge and Trap GC-MS

This protocol outlines the determination of dissolved propene in seawater using a Purge and Trap system coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).[2][16][17][18][19]

  • Sample Collection: Seawater samples are collected in glass bottles with zero headspace to prevent the loss of volatile compounds. Samples should be preserved (e.g., by acidification) if not analyzed immediately.

  • Purge and Trap:

    • A known volume of the seawater sample (e.g., 20 mL) is placed in a purging vessel.[16]

    • An inert gas (e.g., nitrogen or helium) is bubbled through the sample for a set period (e.g., 20 minutes) at a controlled flow rate (e.g., 60 mL/min).[16]

    • The purged volatiles, including propene, are carried to an adsorbent trap (e.g., Tenax TA).

  • Thermal Desorption and Injection: The trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.

  • Gas Chromatography-Mass Spectrometry:

    • Column: A capillary column suitable for volatile analysis, such as a DB-624 or equivalent.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature program is used to separate the target analytes.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Quantification is typically performed using an internal standard method.

Analysis of Biogenic Propene Emissions from Vegetation

This protocol describes a dynamic enclosure method for measuring propene emissions from plants.[20][21]

  • Enclosure: A branch or a whole plant is enclosed in a chamber made of an inert material (e.g., Tedlar or Teflon bag).

  • Air Supply: A source of purified, hydrocarbon-free air is supplied to the enclosure at a constant flow rate.

  • Sample Collection: Air exiting the enclosure is drawn through an adsorbent tube (e.g., containing Tenax TA or a multi-sorbent bed) for a specified time to collect the emitted VOCs.

  • Analysis: The adsorbent tube is analyzed by thermal desorption-GC-MS, similar to the air analysis protocol, to identify and quantify the emitted compounds, including propene.

  • Emission Rate Calculation: The emission rate is calculated based on the concentration of propene in the outlet air, the flow rate of air through the enclosure, and the biomass (e.g., dry leaf weight) of the enclosed plant material.

Biochemical Pathways

While the precise enzymatic pathway for biogenic propene production is not as well-defined as for other alkenes like ethylene, this section illustrates a relevant plant hormone biosynthesis pathway and a known microbial degradation pathway for propene.

Ethylene Biosynthesis in Plants (Yang Cycle) - An Illustrative Analogue

The biosynthesis of ethylene, a plant hormone structurally similar to propene, is a well-characterized pathway known as the Yang Cycle. This serves as an excellent model for understanding how plants can produce simple alkenes from common metabolites.[3][5][6][7][16]

Ethylene_Biosynthesis Met Methionine SAM_synthetase SAM Synthetase Met->SAM_synthetase ATP ATP ATP->SAM_synthetase SAM S-Adenosyl- Methionine (SAM) SAM_synthetase->SAM ACC_synthase ACC Synthase (Rate-limiting) SAM->ACC_synthase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACC_synthase->ACC ACC_oxidase ACC Oxidase ACC->ACC_oxidase Ethylene Ethylene ACC_oxidase->Ethylene O2 O2 O2->ACC_oxidase Propene_Degradation Propene Propene Monooxygenase Monooxygenase Propene->Monooxygenase Propylene_oxide 1,2-Epoxypropane (Propylene Oxide) Monooxygenase->Propylene_oxide Epoxide_carboxylase Epoxide Carboxylase System Propylene_oxide->Epoxide_carboxylase Acetoacetate Acetoacetate Epoxide_carboxylase->Acetoacetate TCA TCA Cycle Acetoacetate->TCA

References

Prop-1-ene: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prop-1-ene, also known as propylene, is a colorless, flammable gas that serves as a crucial building block in the chemical industry.[1][2] It is utilized in the synthesis of a wide array of products, including polypropylene plastics, isopropyl alcohol, and acetone.[3][4] Due to its high reactivity and gaseous nature, stringent safety and handling protocols are imperative for its use in a laboratory setting. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for the safe management of this compound in research and development environments.

Core Safety and Handling Precautions

The primary hazards associated with this compound are its extreme flammability and its potential to act as a simple asphyxiant at high concentrations.[5] It readily forms explosive mixtures with air and can react vigorously with oxidizing agents.[3][4] Therefore, all handling and experimental procedures involving this compound must be conducted with strict adherence to safety protocols to mitigate these risks.

Quantitative Data for this compound

A summary of the key quantitative safety and physical data for this compound is provided in the table below for easy reference. This information is critical for risk assessment and the design of safe experimental setups.

PropertyValue
Chemical Formula C₃H₆
Molar Mass 42.08 g/mol [1]
Boiling Point -47.7 °C[3]
Melting Point -185 °C
Flash Point -108 °C[6]
Autoignition Temperature 455 °C[6]
Lower Explosive Limit (LEL) 2.0%[6]
Upper Explosive Limit (UEL) 11.1%[3]
Vapor Density (air = 1) 1.5[1][6]
Odor Threshold 23 ppm[4]
ACGIH TLV-TWA 500 ppm[5]

Laboratory Handling and Storage

Proper handling and storage are paramount to ensuring a safe laboratory environment when working with this compound.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Cylinders of this compound must be secured in an upright position.[4]

  • Use only regulators and equipment approved for flammable gas service.

  • Ensure all equipment is properly grounded and bonded to prevent static discharge, which can be an ignition source.[6]

  • Leak-check all connections with a suitable leak detection solution before use.

  • Never heat a this compound cylinder.[4]

Storage:

  • Store this compound cylinders in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[6][8]

  • Segregate this compound from oxidizing agents, strong acids, and halogens.[3][9]

  • Do not store cylinders in direct sunlight.[8]

  • Storage areas should be clearly marked with "Flammable Gas" signage.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Hand Protection: Insulated gloves should be worn when handling cylinders to protect against frostbite from the cold liquefied gas.[10] For operations where there is a risk of fire, flame-retardant gloves should be used.

  • Body Protection: A flame-retardant lab coat is essential.[11]

  • Respiratory Protection: In situations where ventilation is inadequate and exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[12]

Experimental Protocols Involving this compound

This compound is a versatile reactant in a variety of chemical transformations. Below are illustrative methodologies for key laboratory-scale experiments. Researchers must always perform a thorough risk assessment and consult specific, peer-reviewed literature for detailed and validated procedures before commencing any new experiment.

General Workflow for Handling Gaseous Reactants

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory experiment.

cluster_prep Preparation cluster_handling Gas Handling cluster_reaction Reaction cluster_shutdown Shutdown & Disposal prep_area Ensure Well-Ventilated Area (Fume Hood) ppe Don Appropriate PPE prep_area->ppe leak_check Leak-Check Apparatus ppe->leak_check secure_cylinder Secure this compound Cylinder connect_regulator Connect Regulator & Gas Lines secure_cylinder->connect_regulator purge_lines Purge Lines with Inert Gas connect_regulator->purge_lines introduce_gas Introduce this compound to Reactor purge_lines->introduce_gas monitor Monitor Reaction Parameters (Pressure, Temperature) introduce_gas->monitor stop_gas Stop Gas Flow monitor->stop_gas purge_reactor Purge Reactor with Inert Gas stop_gas->purge_reactor dispose Dispose of Waste & Empty Cylinder purge_reactor->dispose

General workflow for safe handling of this compound in the lab.
Epoxidation of this compound

The epoxidation of this compound to produce propylene oxide is a significant industrial process. In a laboratory setting, this can be achieved using various oxidizing agents.

Methodology Overview: A common laboratory method involves the use of a catalyst such as titanium silicalite (TS-1) and an oxidizing agent like hydrogen peroxide in a suitable solvent.

  • Catalyst Preparation: The TS-1 catalyst is activated by calcination.

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports is used. The reactor is charged with the activated catalyst and a solvent (e.g., methanol).

  • Reactant Introduction: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). This compound is then introduced into the reactor to a specific partial pressure. The oxidizing agent (e.g., hydrogen peroxide) is then carefully added.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. The reaction mixture is stirred vigorously to ensure good mass transfer.

  • Monitoring and Work-up: The reaction progress is monitored by analyzing samples for the consumption of this compound and the formation of propylene oxide. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is separated by filtration, and the product is isolated from the reaction mixture by distillation.

Hydroformylation of this compound

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. For this compound, this yields n-butyraldehyde and isobutyraldehyde.

Methodology Overview: This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen).

  • Catalyst Preparation: The catalyst precursor is dissolved in a suitable high-boiling point solvent under an inert atmosphere.

  • Reaction Setup: A high-pressure autoclave equipped with a mechanical stirrer, gas inlet and outlet, and temperature and pressure controllers is used. The catalyst solution is charged into the autoclave.

  • Reactant Introduction: The autoclave is sealed and purged with an inert gas. It is then pressurized with a mixture of this compound, carbon monoxide, and hydrogen to the desired partial pressures.

  • Reaction Conditions: The reaction is conducted at elevated temperatures and pressures with continuous stirring.

  • Monitoring and Work-up: The reaction is monitored by observing the pressure drop as the gaseous reactants are consumed. After the reaction, the autoclave is cooled, and the excess gas is carefully vented. The liquid product mixture is then analyzed, and the aldehydes are separated by distillation.

Polymerization of this compound

The polymerization of this compound is the basis for the production of polypropylene. In the laboratory, this can be demonstrated using Ziegler-Natta or metallocene catalysts.

Methodology Overview:

  • Catalyst System: A Ziegler-Natta catalyst, for example, can be prepared by reacting a transition metal halide (e.g., TiCl₄) with an organoaluminum compound (e.g., triethylaluminium) in an inert solvent.

  • Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a temperature control system is used. The vessel is thoroughly dried and purged with an inert gas.

  • Polymerization: The catalyst components are introduced into the reaction vessel containing an inert solvent. This compound is then bubbled through the stirred catalyst slurry at a controlled temperature and pressure.

  • Termination and Work-up: The polymerization is terminated by adding a quenching agent like methanol. The resulting polymer is then washed to remove catalyst residues and dried to yield polypropylene.

Emergency Response

In the event of an emergency involving this compound, a swift and appropriate response is crucial.

Emergency Response Flowchart for a this compound Leak

cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response Actions start This compound Leak Detected (Alarm or Odor) evacuate Evacuate Immediate Area start->evacuate alert Alert Others & Activate Alarm evacuate->alert no_ignition Eliminate Ignition Sources alert->no_ignition assess_leak Assess Leak Severity no_ignition->assess_leak minor_leak Minor & Controllable? assess_leak->minor_leak stop_leak Stop Leak if Safe to Do So minor_leak->stop_leak Yes emergency_services Call Emergency Services minor_leak->emergency_services No ventilate Increase Ventilation stop_leak->ventilate monitor Monitor Gas Concentration ventilate->monitor end Area Safe for Re-entry monitor->end emergency_services->end

Emergency response flowchart for a this compound leak.

First Aid:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: For frostbite from liquefied gas, flush the affected area with lukewarm water. Do not rub. Seek medical attention.[7]

  • Eye Contact: For frostbite, gently flush with lukewarm water. Seek immediate medical attention.[7]

Fire Fighting:

  • In the event of a fire, if it is safe to do so, stop the flow of gas.[5]

  • Use a dry chemical or carbon dioxide extinguisher for small fires.

  • For larger fires, cool the cylinder with water spray from a safe distance to prevent a Boiling Liquid Expanding Vapor Explosion (BLEVE).[6]

  • Do not extinguish a leaking gas fire unless the leak can be stopped safely.

Disposal

Unused this compound and empty cylinders should be returned to the supplier.[4] Do not attempt to vent residual gas to the atmosphere. Follow all local, state, and federal regulations for the disposal of hazardous materials.[13]

This guide provides a foundational understanding of the safety and handling precautions for this compound in a laboratory setting. It is incumbent upon all researchers, scientists, and drug development professionals to supplement this information with institution-specific safety protocols and to conduct thorough risk assessments before undertaking any experimental work with this chemical.

References

Methodological & Application

Application Notes and Protocols for the Metathesis of Prop-1-ene with Ethene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic metathesis of prop-1-ene with ethene, a key reaction in petrochemical synthesis and fine chemical production. This document details the catalysts employed, presents their performance data in a clear, tabular format, and offers detailed experimental protocols for both heterogeneous and homogeneous catalytic systems.

Introduction to Olefin Metathesis

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene (olefin) bonds. In the context of this compound and ethene, the primary reaction is a cross-metathesis that yields but-1-ene and regenerates ethene, effectively homologating propene. The reaction can be catalyzed by a variety of transition metal complexes, broadly categorized into heterogeneous and homogeneous systems. Key catalyst families include those based on Rhenium, Tungsten, and Molybdenum for heterogeneous catalysis, and Ruthenium (Grubbs catalysts) and Molybdenum (Schrock catalysts) for homogeneous catalysis. The choice of catalyst is critical and depends on the desired product selectivity, reaction conditions, and tolerance to functional groups.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation and robustness. For the metathesis involving this compound and ethene, catalysts are often supported on high-surface-area materials like alumina (Al₂O₃) or silica (SiO₂).

Catalyst Performance Data

The following table summarizes the performance of various heterogeneous catalysts in reactions related to the ethene and propene/butene system. While much of the detailed literature focuses on the conversion of ethene to propene via the metathesis of ethene and 2-butene, these conditions are highly relevant for the reverse reaction and the cross-metathesis of this compound and ethene.

Catalyst SystemSupportTemperature (°C)Ethene Conversion (%)Propene Selectivity (%)Key ObservationsReference
Re/AlMCM-41(60)AlMCM-41 (Si/Al=60)200~5-10>40High selectivity at moderate temperatures.[1]
NiRe/mix (1:1)MCM-41 + γ-Al₂O₃225~9~44Bimetallic system with good initial activity.[1]
W/SiO₂SiO₂450-600~20>40Active at higher temperatures but shows good stability.[1]
Ni-M41Mesoporous Silica400~55~54Tandem catalysis: ethene dimerization, isomerization, and metathesis.[2]
W/SBA-15SBA-15500-~79 (from 1-butene)High selectivity for propene from 1-butene and ethene.
Re₂O₇/SiO₂-Al₂O₃SiO₂-Al₂O₃35-~88 (from 2-pentene)Very high propene yield at mild conditions with a C5 olefin.[3]
Experimental Protocol: Heterogeneous Metathesis in a Fixed-Bed Reactor

This protocol is a generalized procedure based on common practices for evaluating heterogeneous catalysts for olefin metathesis.[1]

1. Catalyst Preparation (Example: W/SiO₂ by Incipient Wetness Impregnation)

  • Support Material: Commercial silica (SiO₂).

  • Precursor: Ammonium metatungstate hydrate.

  • Procedure:

    • Dissolve the calculated amount of ammonium metatungstate in deionized water to match the pore volume of the silica support.

    • Add the solution to the silica support dropwise while mixing to ensure even distribution.

    • Age the impregnated support at room temperature for 24 hours.

    • Calcine the material in a muffle furnace under a flow of air. A typical calcination program is to ramp to 600°C at 10 K/min and hold for 6 hours.

2. Catalytic Reaction

  • Reactor Setup: A fixed-bed reactor system, typically a quartz tube with an inner diameter of 6-10 mm, housed in a furnace.

  • Catalyst Loading:

    • Load approximately 0.2 - 0.5 g of the prepared catalyst into the center of the reactor tube.

    • Pack the catalyst bed with inert material (e.g., quartz wool or α-Al₂O₃) on both ends to ensure uniform flow and pre-heating of the reactant gases.

  • Reaction Conditions:

    • Purge the reactor with an inert gas (e.g., Nitrogen) while heating to the desired reaction temperature (e.g., 450-600°C for W/SiO₂).

    • Introduce the reactant gas feed, consisting of a mixture of this compound, ethene, and an inert balance gas (e.g., Nitrogen). Molar ratios and flow rates should be precisely controlled using mass flow controllers. An equimolar feed of this compound and ethene is a common starting point.

    • Maintain the reaction at atmospheric pressure.

  • Product Analysis:

    • The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns (e.g., PLOT Q and Molsieve 5A) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) to quantify reactants and products.

3. Catalyst Regeneration

  • After a reaction run, the catalyst can be regenerated by stopping the reactant flow and introducing a flow of air (e.g., 20% O₂ in N₂) at an elevated temperature (e.g., 500°C) for several hours to burn off coke deposits.

Homogeneous Catalysis

Homogeneous catalysts, such as Grubbs and Schrock catalysts, offer high activity and selectivity at mild reaction conditions and are particularly valuable in fine chemical and pharmaceutical synthesis due to their tolerance of various functional groups.

Catalyst Performance Data

Quantitative data for the direct cross-metathesis of this compound and ethene using homogeneous catalysts is less commonly tabulated in the literature compared to heterogeneous systems for bulk chemical production. However, the high efficiency of these catalysts in related olefin metathesis reactions is well-established. Second-generation Grubbs catalysts are known for their high reactivity and stability.[4]

Experimental Protocol: Homogeneous Metathesis using a Grubbs-Type Catalyst

This protocol is adapted from a general procedure for cross-metathesis using a second-generation Hoveyda-Grubbs catalyst.[5]

1. Materials and Setup

  • Catalyst: Hoveyda-Grubbs second-generation catalyst.

  • Reactants: this compound (liquefied gas or solution in a solvent), Ethene (gas).

  • Solvent: Dry, degassed dichloromethane (DCM).

  • Reaction Vessel: A Schlenk flask or a Fisher-Porter bottle equipped with a magnetic stir bar.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon).

2. Reaction Procedure

  • Add the Hoveyda-Grubbs second-generation catalyst (e.g., 5-10 mg, on a suitable scale for the experiment) to the reaction vessel under an inert atmosphere.

  • Add dry, degassed DCM (e.g., 10-20 mL) to dissolve the catalyst.

  • If using liquefied this compound, add the desired amount to the reaction vessel. If using a solution, add the this compound solution in DCM.

  • Pressurize the reaction vessel with ethene gas to the desired pressure (e.g., 2-10 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR spectroscopy.

3. Work-up and Purification

  • Upon completion, vent the excess ethene.

  • To quench the catalyst, add a solution of tris(hydroxymethyl)phosphine or ethyl vinyl ether and stir for 30 minutes.

  • The solvent can be removed in vacuo to isolate the product mixture.

  • The products can be purified by distillation or column chromatography if necessary.

Visualizations

Catalytic Cycle of Olefin Metathesis

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate.

Chauvin_Mechanism Catalyst [M]=CHR¹ Intermediate1 [M]-CHR¹ |   | R²CH-CHR³ Catalyst->Intermediate1 + Olefin 1 Olefin1 R²CH=CHR³ Metallacyclobutane Metallacyclobutane Intermediate1->Metallacyclobutane [2+2] Cycloaddition Intermediate2 [M]=CHR² + R¹CH=CHR³ Metallacyclobutane->Intermediate2 Cycloreversion Intermediate2->Catalyst Regeneration (if R²=R¹) Intermediate3 [M]-CHR² |   | R⁴CH-CHR⁵ Intermediate2->Intermediate3 + Olefin 2 Olefin2 R⁴CH=CHR⁵ New_Metallacyclobutane New Metallacyclobutane Intermediate3->New_Metallacyclobutane [2+2] Cycloaddition Final_Product [M]=CHR⁴ + R²CH=CHR⁵ New_Metallacyclobutane->Final_Product Cycloreversion Final_Product->Catalyst Catalyst Turnover

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Workflow for Heterogeneous Catalysis

A typical workflow for conducting a metathesis reaction using a heterogeneous catalyst in a lab-scale setup.

Experimental_Workflow A Catalyst Preparation (e.g., Impregnation, Calcination) B Reactor Loading (Fixed-Bed) A->B C System Purge (Inert Gas) B->C D Heating to Reaction Temperature C->D E Introduction of Reactant Gases (this compound, Ethene) D->E F Catalytic Reaction E->F G Product Analysis (Online GC) F->G Effluent H Data Collection and Performance Evaluation G->H

Caption: Workflow for heterogeneous metathesis experiments.

References

Application Notes and Protocols for Regioselective Hydroformylation of Prop-1-ene with Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroformylation, or "oxo synthesis," is a cornerstone of industrial chemistry, converting alkenes, hydrogen, and carbon monoxide into aldehydes.[1] This process is of paramount importance for the production of bulk and fine chemicals. The hydroformylation of prop-1-ene is a leading application, yielding n-butanal and isobutanal.[2] N-butanal is the more valuable product, serving as a precursor to plasticizers and other industrial chemicals.[3][4] Consequently, achieving high regioselectivity for the linear aldehyde (n-butanal) is a primary goal. Rhodium-based catalysts, particularly those modified with phosphine or phosphite ligands, have proven to be highly active and selective for this transformation under milder conditions compared to their cobalt-based counterparts.[1][4]

This document provides a detailed overview of the factors influencing regioselectivity, experimental protocols for catalyst preparation and reaction execution, and a summary of catalyst performance.

Factors Influencing Regioselectivity

The ratio of n-butanal to isobutanal (n/iso ratio) is a critical performance metric for a hydroformylation catalyst. Several factors, primarily related to the ligand coordinated to the rhodium center, dictate this ratio.

  • Ligand Steric Bulk: Bulky ligands, such as triphenylphosphine (TPP), create a sterically hindered environment around the rhodium atom. This favors the anti-Markovnikov addition of the rhodium-hydride species to the less sterically hindered terminal carbon of this compound, leading to the formation of the linear n-butyl rhodium intermediate and subsequently n-butanal.[4]

  • Ligand Electronic Effects: The electronic properties of the ligands influence the back-donation from the metal to the alkene.[5] Electron-withdrawing ligands can affect transition state geometries and activation energies, thereby influencing the regioselectivity.[5]

  • Ligand Bite Angle (for bidentate ligands): For bidentate phosphine ligands, the natural bite angle plays a crucial role. Wide bite angle ligands, such as those based on the Xantphos backbone, tend to favor the formation of the linear aldehyde.

  • Ligand Concentration: An excess of phosphine ligand is often used in industrial processes. This shifts the equilibrium towards the more selective catalyst species, HRh(CO)(PPh3)3, which enhances the formation of the linear aldehyde.[4][6]

  • Reaction Conditions: While ligand choice is the primary determinant, reaction conditions such as temperature and pressure can have a secondary effect on regioselectivity. In some systems, higher temperatures can lead to a slight decrease in n-selectivity.

Catalyst Systems and Performance Data

The choice of ligand is critical for achieving high regioselectivity. Below is a summary of various rhodium-based catalyst systems and their performance in the hydroformylation of this compound.

Catalyst SystemLigand(s)Temperature (°C)Pressure (bar)n/iso RatioTOF (h⁻¹)Reference
Rh/ZeoliteMEL Zeolite Framework-->99:16,500[3]
Rh/briphos/PPh₃Bicyclic bridgehead phosphoramidite (briphos), PPh₃--1:122,700[2]
Rh/EasyDiPhosBis-phosphoramidite80-0.57>1000[7]
Rh/Phospholane-phosphitePhospholane-phosphite105-~2:1 (67.2% iso)-[8]
Rh/TPPTriphenylphosphine (TPP)--~10:1-[4]

*TOF (Turnover Frequency) is a measure of catalyst activity, expressed as moles of product per mole of catalyst per hour.

Experimental Protocols

Caution: The hydroformylation of this compound involves the use of carbon monoxide, a highly toxic and flammable gas, and hydrogen, a highly flammable gas. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. The use of a carbon monoxide detector is highly recommended.

4.1. General Procedure for Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a general guideline and may require optimization for specific catalyst systems.

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine or phosphite ligand

  • Solvent (e.g., dodecane, toluene)

  • This compound

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a gas entrainment stirrer, temperature and pressure controls.

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the rhodium precursor and the desired ligand in the appropriate stoichiometric ratio (e.g., Rh:Ligand = 1:2 to 1:50).[9]

    • Add the degassed solvent to dissolve the catalyst components.

    • Transfer the catalyst solution to the high-pressure reactor via cannula.

  • Reaction Setup:

    • Seal the reactor and purge several times with nitrogen, followed by syngas.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).[7]

    • Heat the reactor to the desired temperature (e.g., 90-105 °C) with stirring (e.g., 1200 rpm).[7][8]

    • Allow the catalyst to pre-form under these conditions for a set period (e.g., 1-2 hours). This activation phase is crucial for the formation of the active catalyst species.[7]

  • Hydroformylation Reaction:

    • Introduce this compound into the reactor. This can be done by charging the reactor with a known mass of liquid propene or by feeding gaseous propene.

    • Maintain the desired temperature and pressure throughout the reaction. The reaction progress can be monitored by gas uptake from a reservoir.

  • Reaction Quench and Analysis:

    • After the desired reaction time or upon completion (cessation of gas uptake), cool the reactor to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • The product mixture can be analyzed by gas chromatography (GC) or NMR spectroscopy to determine the conversion and the n/iso ratio of the butanal products.

4.2. Catalyst Preparation: Rhodium-Triphenylphosphine Catalyst

The active catalyst is typically formed in situ from a rhodium precursor and an excess of the triphenylphosphine (TPP) ligand.

Example:

  • Precursor: Dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂]

  • Ligand: Triphenylphosphine (TPP)

  • Procedure: Follow the general protocol above, using a Rh:TPP molar ratio of approximately 1:100 to ensure a sufficient excess of the ligand, which promotes the formation of the highly selective catalyst species.

Visualizing the Process

5.1. Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation, as initially proposed by Heck and Breslow, is depicted below.[1] The cycle involves the coordination of the alkene, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally hydrogenolysis to release the aldehyde product and regenerate the active rhodium-hydride catalyst.[1]

Hydroformylation_Cycle A HRh(CO)L₂ (Active Catalyst) B Olefin Coordination A->B + Alkene - L C π-Complex HRh(alkene)(CO)L₂ B->C D Migratory Insertion C->D E_n n-Alkyl Complex (n-R)Rh(CO)L₂ D->E_n linear path E_iso iso-Alkyl Complex (iso-R)Rh(CO)L₂ D->E_iso branched path F_n CO Insertion E_n->F_n + CO F_iso CO Insertion E_iso->F_iso + CO G_n n-Acyl Complex (n-RCO)Rh(CO)L₂ F_n->G_n G_iso iso-Acyl Complex (iso-RCO)Rh(CO)L₂ F_iso->G_iso H_n Oxidative Addition (H₂) G_n->H_n H_iso Oxidative Addition (H₂) G_iso->H_iso I_n n-Acyl Dihydride Complex H_n->I_n I_iso iso-Acyl Dihydride Complex H_iso->I_iso J_n Reductive Elimination I_n->J_n J_iso Reductive Elimination I_iso->J_iso J_n->A + L K_n n-Aldehyde J_n->K_n J_iso->A + L K_iso iso-Aldehyde J_iso->K_iso

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

5.2. Factors Influencing Regioselectivity

The regioselectivity is determined at the migratory insertion step. Steric and electronic factors of the ligands influence the preference for the formation of the linear (n) or branched (iso) alkyl intermediate.

Regioselectivity_Factors Start Rh-H + Propene Insertion Migratory Insertion Start->Insertion Linear Linear Alkyl-Rh (n-butyl) Insertion->Linear Favored by bulky ligands Branched Branched Alkyl-Rh (isobutyl) Insertion->Branched N_Aldehyde n-Butanal Linear->N_Aldehyde Iso_Aldehyde Isobutanal Branched->Iso_Aldehyde Factors Influencing Factors Sterics Ligand Steric Bulk Electronics Ligand Electronics BiteAngle Bite Angle Sterics->Insertion Electronics->Insertion BiteAngle->Insertion

Caption: Key factors determining regioselectivity in hydroformylation.

5.3. General Experimental Workflow

The following diagram outlines the typical workflow for conducting a regioselective hydroformylation experiment.

Experimental_Workflow Prep Catalyst Preparation (Rh precursor + Ligand) Reactor Reactor Setup (Solvent, Catalyst) Prep->Reactor Activation Catalyst Activation (Heat, Syngas) Reactor->Activation Reaction Hydroformylation (+ Propene) Activation->Reaction Quench Reaction Quench (Cool, Vent) Reaction->Quench Analysis Product Analysis (GC, NMR) Quench->Analysis

Caption: General workflow for a hydroformylation experiment.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of prop-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes a summary of the chemical shifts and coupling constants, a detailed experimental protocol for sample preparation and spectral acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound (propylene) is a fundamental alkene and a vital starting material in the chemical industry. The analysis of its 1H NMR spectrum provides valuable insights into its electronic structure and the spatial relationships between its protons. A high-resolution 1H NMR spectrum of this compound reveals four distinct proton signals due to the chemical non-equivalence of the vinyl protons.[1] This application note will dissect the spectrum, providing the necessary data and protocols for its replication and interpretation.

Data Presentation: 1H NMR Spectral Data for this compound

The 1H NMR spectrum of this compound is characterized by signals from three distinct chemical environments: the methyl group (-CH₃), the internal vinyl proton (=CH-), and the two terminal vinyl protons (=CH₂). At high resolution, the two terminal vinyl protons are diastereotopic and therefore chemically non-equivalent, leading to four separate signals.[1]

The quantitative data for the 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard, is summarized in the table below.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constants (J) (Hz)
-CH₃ (H₃)~1.65Doublet of doublets³J(H₃,H₁) = ~6.5 Hz⁴J(H₃,H₂cis) = ~-1.5 Hz⁴J(H₃,H₂trans) = ~-1.0 Hz
=CH- (H₁)~5.84Doublet of quartets³J(H₁,H₃) = ~6.5 Hz³J(H₁,H₂trans) = ~17.0 Hz³J(H₁,H₂cis) = ~10.0 Hz
=CH₂ (H₂_cis_)~4.93Doublet of quartets³J(H₂cis,H₁) = ~10.0 Hz²J(H₂cis,H₂trans) = ~2.0 Hz⁴J(H₂cis,H₃) = ~-1.5 Hz
=CH₂ (H₂_trans_)~5.00Doublet of quartets³J(H₂trans,H₁) = ~17.0 Hz²J(H₂trans,H₂cis) = ~2.0 Hz⁴J(H₂trans,H₃) = ~-1.0 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the experimental conditions.

Experimental Protocol

This section outlines the protocol for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum. Due to the gaseous nature of this compound at room temperature, special care must be taken during sample preparation.

3.1. Materials

  • High-purity this compound gas

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • J. Young NMR tube or a standard NMR tube with a sealable cap

  • Gas-tight syringe or a cold-trap apparatus

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

3.2. Sample Preparation

  • Solvent Preparation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to a clean, dry J. Young NMR tube.

  • Degassing (Optional but Recommended): To remove dissolved oxygen which can broaden NMR signals, the solvent can be degassed using a freeze-pump-thaw technique.

  • Introduction of this compound Gas:

    • Method A: Bubbling: Carefully bubble this compound gas through the solvent in the NMR tube for a short period (e.g., 30-60 seconds) using a fine-tipped needle. Seal the tube immediately. This method is simpler but provides less control over the concentration.

    • Method B: Cold-Trap Condensation: Cool the bottom of the NMR tube containing the solvent in a liquid nitrogen or dry ice/acetone bath. Connect the tube to a vacuum line and evacuate the headspace. Introduce this compound gas from a lecture bottle into the vacuum line. The this compound will condense into the cold solvent. Carefully warm the tube to room temperature and seal it. This method allows for a more controlled concentration of the gas in the solvent.

  • Final Sample Check: Ensure the NMR tube is properly sealed and labeled. The liquid inside should be clear and free of any particulates.

3.3. NMR Data Acquisition

  • Instrument Setup: Insert the sealed NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard 1D proton NMR experiment with the following typical parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

4.1. This compound Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, highlighting the four distinct proton environments that give rise to the observed 1H NMR signals.

Caption: Structure of this compound with its non-equivalent protons.

4.2. Experimental Workflow for 1H NMR Analysis of this compound

The logical flow of the experimental protocol is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solvent Prepare Deuterated Solvent with TMS introduce_gas Introduce this compound Gas (Bubbling or Condensation) prep_solvent->introduce_gas seal_tube Seal NMR Tube introduce_gas->seal_tube insert_sample Insert Sample into Spectrometer seal_tube->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_acq Set Acquisition Parameters lock_shim->setup_acq acquire_data Acquire FID setup_acq->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Analyze Spectrum reference->analyze

Caption: Workflow for 1H NMR analysis of this compound.

Conclusion

The 1H NMR spectrum of this compound is a classic example of a complex spin system that can be fully elucidated with high-resolution NMR spectroscopy. This application note provides the essential data and a detailed protocol to assist researchers in obtaining and interpreting the spectrum of this important alkene. The provided visualizations further clarify the relationships between the proton environments and the experimental procedure.

References

Application Note: Analysis of Prop-1-ene Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1][2] For volatile organic compounds such as prop-1-ene (propylene), gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a commonly employed method.[3][4] Upon ionization, the this compound molecule forms a molecular ion which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used for identification and structural elucidation.[5][6] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, a summary of its characteristic ions, and a standard protocol for its analysis.

Fragmentation Pattern of this compound (C₃H₆)

When a this compound molecule is introduced into the ion source of a mass spectrometer and bombarded with high-energy electrons (typically 70 eV), it loses an electron to form a molecular ion ([C₃H₆]⁺•) with a mass-to-charge ratio (m/z) of 42.[7] This molecular ion is energetically unstable and can break apart into smaller, more stable fragment ions.

The fragmentation of this compound is characterized by several key processes:

  • Loss of a Hydrogen Radical (H•): The most favorable fragmentation pathway involves the loss of a hydrogen radical from the molecular ion. This results in the formation of the allyl cation ([C₃H₅]⁺), which is stabilized by resonance. This fragment appears at an m/z of 41 and is typically the most abundant ion in the spectrum, known as the base peak.[8]

  • Subsequent Hydrogen Loss: The m/z 41 ion can further lose hydrogen atoms or molecules, leading to the formation of ions at m/z 40, 39, 38, and 37.[8]

The presence of a peak at m/z 42 confirms the molecular weight of this compound, while the prominent base peak at m/z 41 is highly characteristic of its structure.

Quantitative Data Summary

The electron ionization mass spectrum of this compound is distinguished by the following major ions. The relative intensity is a percentage of the base peak's abundance, which is set to 100%.

m/zIon FormulaProposed StructureRelative Intensity (%)
42[C₃H₆]⁺•Molecular Ion~60-70
41[C₃H₅]⁺Allyl Cation100 (Base Peak)
40[C₃H₄]⁺•~20-30
39[C₃H₃]⁺Propargyl Cation~50-60
38[C₃H₂]⁺•~15-25
37[C₃H]⁺~10-20
Logical Diagram of this compound Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound following electron ionization.

G cluster_ionization Ionization cluster_fragmentation Fragmentation Propene This compound (C₃H₆) M_ion [C₃H₆]⁺• (Molecular Ion) m/z = 42 Propene->M_ion + e⁻ F1 [C₃H₅]⁺ (Base Peak) m/z = 41 M_ion->F1 - H• F2 [C₃H₄]⁺• m/z = 40 F1->F2 - H• F3 [C₃H₃]⁺ m/z = 39 F2->F3 - H•

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of gaseous this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation and Materials
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).

  • GC Column: A non-polar or low-polarity column suitable for volatile hydrocarbon separation (e.g., DB-1, HP-5ms, or similar; 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity or higher).

  • Sample: this compound gas standard.

  • Gas-tight syringe for sample injection.

Sample Preparation

For a standard analysis of a pure or mixed gas sample containing this compound, sample preparation is minimal.

  • Ensure the gas sample is at a known temperature and pressure.

  • Using a gas-tight syringe, draw a specific volume of the gaseous sample (e.g., 100 µL to 1 mL, depending on the concentration and instrument sensitivity).

GC-MS Parameters

The following table provides typical parameters for the GC-MS analysis. These may require optimization based on the specific instrument and application.

ParameterSettingRationale
GC Parameters
Injection ModeSplit (e.g., 50:1 split ratio)Prevents column overloading with a high-concentration sample.
Injector Temperature200 °CEnsures rapid volatilization of the analyte.
Carrier GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (constant flow)Provides good chromatographic resolution.
Oven ProgramInitial: 35 °C, hold for 2 minAllows for good separation of very volatile compounds.
Ramp: 10 °C/min to 150 °CElutes any less volatile components.
Final Hold: Hold at 150 °C for 2 minEnsures all components have eluted.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns.[9]
Electron Energy70 eVStandard energy to generate a library-searchable mass spectrum.[9]
Mass Rangem/z 35-100Covers the molecular ion and all expected fragments of this compound.
Ion Source Temp.230 °CPrevents condensation of analytes in the ion source.[9]
Quadrupole Temp.150 °CMaintains ion trajectory and mass filtering.[9]
Solvent Delay1.0 minPrevents the filament from being saturated by any air injected with the sample.
Data Analysis
  • Identify the Peak: Locate the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across the peak width and subtracting the background.

  • Analyze the Fragmentation Pattern:

    • Identify the molecular ion peak (M⁺•) at m/z 42.

    • Identify the base peak at m/z 41.

    • Note the presence and relative abundances of other significant fragments (m/z 40, 39, 38, 37).

  • Confirmation: Compare the experimental mass spectrum with a reference spectrum from a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

G cluster_prep Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Gas Sample Syringe Gas-Tight Syringe Sampling Sample->Syringe GC_Inject GC Injection Syringe->GC_Inject Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Detect Detection MS_Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Compare Library Comparison & Identification Spectrum->Compare

Caption: General workflow for GC-MS analysis of this compound.

References

Application Note: Analysis of Prop-1-ene Vibrational Modes using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of the vibrational modes of prop-1-ene (propylene) using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a key petrochemical building block, possesses a unique infrared spectrum that allows for its identification and the study of its molecular structure. This document outlines the theoretical background of this compound's vibrational modes, a step-by-step experimental protocol for obtaining its gas-phase FTIR spectrum, and a comprehensive table of its vibrational mode assignments. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who utilize vibrational spectroscopy for molecular characterization.

Introduction

This compound (C₃H₆) is a hydrocarbon with one carbon-carbon double bond, making it an alkene. Its structure consists of a methyl group attached to a vinyl group. As a non-linear molecule with 9 atoms, this compound has 3N-6 = 3(9)-6 = 21 fundamental vibrational modes. These vibrational modes correspond to the stretching and bending of its chemical bonds (C-H, C-C, and C=C) and can be detected by infrared spectroscopy if they induce a change in the molecule's dipole moment.

FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample as a function of wavelength. The resulting spectrum provides a molecular "fingerprint," enabling qualitative identification and quantitative analysis. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its various vibrational modes, offering insights into its molecular symmetry and bond strengths.

Vibrational Modes of this compound

This compound belongs to the Cₛ point group, meaning it has one plane of symmetry. Its 21 non-degenerate vibrational modes can be classified into two symmetry species: 14 of A' symmetry (in-plane vibrations) and 7 of A'' symmetry (out-of-plane vibrations). All 21 vibrational modes are active in both infrared and Raman spectroscopy.

The primary vibrational modes of interest include:

  • C-H stretching vibrations: Occurring in the 2800-3100 cm⁻¹ region. These can be further distinguished as originating from the methyl (-CH₃) or vinyl (-CH=CH₂) groups.

  • C=C stretching vibration: A strong, characteristic absorption band for alkenes, typically found around 1640-1650 cm⁻¹.

  • C-H bending vibrations: These occur at lower frequencies and include scissoring, rocking, wagging, and twisting motions of the CH₂ and CH₃ groups.

  • C-C stretching and bending vibrations: Vibrations of the carbon skeleton.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping bending and stretching vibrations that are unique to the molecule.

Experimental Protocol: Gas-Phase FTIR Analysis of this compound

This protocol outlines the procedure for obtaining a high-resolution gas-phase FTIR spectrum of this compound.

3.1. Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet iS50, Bruker Tensor II) equipped with a detector suitable for the mid-IR range (e.g., DTGS or MCT).

  • Gas cell with IR-transparent windows (e.g., KBr or ZnSe), typically with a path length of 5-10 cm.

  • Vacuum pump and line.

  • Lecture bottle of high-purity this compound gas with a regulator.

  • Pressure gauge.

  • Nitrogen gas (for purging the spectrometer).

3.2. Experimental Workflow Diagram

FTIR_Workflow Experimental Workflow for Gas-Phase FTIR of this compound cluster_prep System Preparation cluster_sample Sample Introduction cluster_acq Data Acquisition & Analysis Purge Purge Spectrometer with N2 Evacuate Evacuate Gas Cell Purge->Evacuate Background Collect Background Spectrum Evacuate->Background Introduce Introduce this compound Gas Background->Introduce Equilibrate Allow System to Equilibrate Introduce->Equilibrate Acquire Acquire Sample Spectrum Equilibrate->Acquire Process Process Data (Fourier Transform) Acquire->Process Analyze Analyze Spectrum & Assign Peaks Process->Analyze

Caption: Workflow for gas-phase FTIR analysis of this compound.

3.3. Step-by-Step Procedure

  • System Preparation:

    • Ensure the FTIR spectrometer's sample compartment is continuously purged with dry nitrogen gas to minimize interference from atmospheric water and carbon dioxide.

    • Connect the gas cell to a vacuum line and evacuate it to a pressure below 1 torr.

    • Isolate the gas cell from the vacuum pump.

    • Place

Application Notes and Protocols for the Computational Chemistry of Prop-1-ene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the computational chemistry approaches used to elucidate the reaction mechanisms of prop-1-ene, a key building block in the chemical industry. The notes cover several critical reaction types, including hydroformylation, Ziegler-Natta polymerization, and oxidation/epoxidation. The provided protocols and data are intended to serve as a guide for researchers in setting up and interpreting their own computational studies.

Hydroformylation of this compound

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. Computational studies have been instrumental in understanding the catalytic cycle and the factors governing regioselectivity.

Reaction Mechanism

The hydroformylation of this compound catalyzed by a heterobimetallic Pt-Sn catalyst, trans-[HPt(PPh₃)₂(SnCl₃)], proceeds through a series of elementary steps including ligand dissociation, olefin coordination, insertion, CO insertion (carbonylation), H₂ activation, and reductive elimination.

Data Presentation

Table 1: Calculated Energetics for the Hydroformylation of this compound Catalyzed by trans-[HPt(PPh₃)₂(SnCl₃)]

StepSpeciesRelative Free Energy (kcal/mol)
Catalyst Regenerationtrans-[HPt(PPh₃)₂(SnCl₃)] + PPh₃0.0
Olefin Coordination[Pt(propene)(PPh₃)(SnCl₃)] + PPh₃10.5
Olefin Insertion (TS) TS_insertion 18.1
Alkyl Intermediate[Pt(n-propyl)(PPh₃)(SnCl₃)]5.2
CO Insertion[Pt(C(O)n-propyl)(PPh₃)(SnCl₃)]1.3
H₂ Activation[Pt(H)₂(C(O)n-propyl)(PPh₃)(SnCl₃)]15.1
Reductive Elimination (TS) TS_elimination 18.1
Product Complex[Pt(PPh₃)(SnCl₃)] + n-butanal-11.4

Note: The reductive elimination of the aldehyde is the rate-determining step of the entire cycle, with an activation free energy of 18.1 kcal/mol.[1][2] The overall reaction is exergonic, with a Gibbs free energy change of -11.4 kcal/mol for the formation of the linear aldehyde.[2]

Experimental Protocols

Computational Protocol for this compound Hydroformylation:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: BP86.[1][3]

  • Basis Set:

    • Pt, Sn: SBKJC effective core potential.[3]

    • P, Cl, C, H, O: cc-pVTZ basis set.[3]

  • Solvation Model: Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., benzene).[1][3]

  • Procedure:

    • Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products without any symmetry constraints.

    • Frequency Analysis: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to verify that it connects the correct reactant and product states.

Visualization

Hydroformylation_Workflow cluster_setup System Setup cluster_calc DFT Calculations cluster_analysis Analysis start Define Reactants (Propene, CO, H2, Catalyst) mol_struct Build Molecular Structures start->mol_struct opt Geometry Optimization (BP86/cc-pVTZ/SBKJC) mol_struct->opt freq Frequency Analysis opt->freq ts_search Transition State Search opt->ts_search energy Calculate Relative Energies freq->energy ts_search->freq irc IRC Calculation ts_search->irc pathway Construct Reaction Pathway irc->pathway energy->pathway results Summarize Results (Tables & Diagrams) pathway->results

Caption: Computational workflow for studying this compound hydroformylation.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysis is a cornerstone of the polymer industry, enabling the production of stereoregular polymers like isotactic polypropylene. Computational studies provide insights into the mechanism of stereocontrol and the role of different catalyst components.

Reaction Mechanism

The polymerization of this compound using a heterogeneous Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) involves the coordination of the monomer to the active titanium center, followed by insertion into the Ti-polymer chain bond. The stereochemistry of the resulting polymer is determined by the facial selectivity of the monomer insertion.

Data Presentation

Table 2: Calculated Adsorption and Activation Energies for this compound and Inhibitors on a Ziegler-Natta Catalyst Model [4]

SpeciesAdsorption Energy (kcal/mol)Activation Energy (kcal/mol)
This compound-0.3128.36
Acetylene-11.101.53
Methylacetylene-13.992.83

Note: These calculations were performed using the B3LYP-D3 functional and the 6-311++G(d,p) basis set. The data highlights the much stronger interaction and lower activation barrier for potential catalyst poisons compared to the monomer.

Experimental Protocols

Computational Protocol for Ziegler-Natta Polymerization:

  • Software: Quantum ESPRESSO, VASP, or Gaussian 16.

  • Method: DFT, often with dispersion corrections (e.g., DFT-D3).

  • Functional: B3LYP-D3 or similar hybrid functionals.[4]

  • Basis Set: 6-311++G(d,p) for molecular models or plane-wave basis sets for periodic models.[4]

  • Model:

    • Molecular Cluster: A finite cluster model of the active site (e.g., a Ti center on a MgCl₂ fragment).

    • Periodic Slab: A periodic slab model of the MgCl₂ surface with an adsorbed TiCl₄ active site.

  • Procedure:

    • Model Construction: Build a realistic model of the catalyst active site.

    • Adsorption: Calculate the adsorption energy of this compound on the active site.

    • Transition State Search: Locate the transition state for the insertion of the this compound monomer into the Ti-alkyl bond.

    • Stereoselectivity: Calculate the energy barriers for the insertion of this compound with different facial selectivities (re vs. si) to determine the origin of stereocontrol.

Visualization

ZN_Polymerization_Pathway cluster_catalyst Catalyst Active Site cluster_reaction Monomer Insertion Cat Ti-Polymer Coord Propene Coordination Cat->Coord + Propene TS Insertion Transition State Coord->TS Insertion Product Extended Polymer Chain TS->Product Product->Cat Next Cycle Oxidation_Workflow cluster_model Model Construction cluster_dft Periodic DFT Calculations cluster_analysis Mechanism Elucidation slab Create Surface Slab Model adsorption Calculate Adsorption Energies slab->adsorption adsorbates Define Adsorbates (Propene, O2) adsorbates->adsorption neb NEB Calculation for Reaction Pathway adsorption->neb dos Density of States Analysis neb->dos pathway Identify Rate-Limiting Step neb->pathway selectivity Analyze Selectivity pathway->selectivity output Generate Energy Profiles selectivity->output

References

Prop-1-ene: A Versatile Building Block in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Prop-1-ene, a readily available petrochemical feedstock, serves as a crucial starting material and intermediate in the synthesis of a diverse array of fine chemicals. Its reactivity, primarily centered around the carbon-carbon double bond, allows for a variety of transformations, including hydroformylation, epoxidation, and carbon-carbon bond-forming reactions such as the Heck reaction. These processes yield valuable products that find applications in pharmaceuticals, agrochemicals, polymers, and specialty materials. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this compound.

Hydroformylation of this compound to Butanal and Subsequent Synthesis of 2-Ethylhexanol

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes.[1] The hydroformylation of this compound is of particular importance as it primarily yields n-butanal, a key precursor to the widely used plasticizer alcohol, 2-ethylhexanol.[2][3] The regioselectivity of the hydroformylation reaction is critical, favoring the formation of the linear aldehyde (n-butanal) over its branched isomer (isobutanal).[4]

One of the most significant advancements in this area is the Ruhrchemie/Rhône-Poulenc process, which utilizes a water-soluble rhodium catalyst, allowing for efficient catalyst recovery and recycling.[5]

Application Note:

The rhodium-catalyzed hydroformylation of this compound offers high selectivity towards the desired n-butanal. The subsequent aldol condensation of n-butanal, followed by hydrogenation, provides a robust route to 2-ethylhexanol. This multi-step synthesis is a well-established industrial process.[2] The choice of catalyst and ligands is crucial for controlling regioselectivity and achieving high turnover numbers.

Quantitative Data Summary:
Reaction StepCatalyst/ReagentsTemperature (°C)Pressure (MPa)Key ProductsSelectivity/YieldReference
Hydroformylation Rhodium complex with water-soluble triaryl phosphine (TPPTS)50 - 1400.1 - 30n-Butanal, Isobutanaln:iso ratio up to 96:4[2][5]
Aldol Condensation Aqueous alkali--2-Ethyl-2-hexenal-[2]
Hydrogenation Nickel or Copper chromite catalyst1101.882-Ethylhexanol96%[6]
Experimental Protocol: Two-Phase Hydroformylation of this compound (Ruhrchemie/Rhône-Poulenc Process Principle)

Objective: To synthesize n-butanal from this compound via a two-phase catalytic system.

Materials:

  • This compound

  • Synthesis gas (CO/H₂ mixture, typically 1.1:1)[5]

  • Rhodium precursor (e.g., rhodium(III) chloride hydrate)

  • Tris(m-sulfonatophenyl)phosphine trisodium salt (TPPTS)

  • Water (degassed)

  • Solvent for product extraction (e.g., toluene)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Phase separator

Procedure:

  • Catalyst Preparation: In a separate vessel, prepare the aqueous catalyst solution by dissolving the rhodium precursor and a significant excess of TPPTS (e.g., 50-fold molar excess) in degassed water.[5] The high solubility of the TPPTS ligand in water is crucial for retaining the catalyst in the aqueous phase.[5]

  • Reaction Setup: Charge the autoclave with the aqueous catalyst solution.

  • Reaction Conditions: Seal the reactor and purge with nitrogen. Pressurize the reactor with this compound and then with synthesis gas to the desired pressure (e.g., 5 MPa). Heat the reactor to the reaction temperature (e.g., 120°C) with vigorous stirring to ensure good mixing between the aqueous and organic phases.[5]

  • Reaction Monitoring: Maintain the pressure by feeding synthesis gas as it is consumed. The reaction progress can be monitored by gas uptake and by analyzing samples of the organic phase via gas chromatography (GC).

  • Product Separation: After the reaction is complete, cool the reactor to allow for phase separation. The upper organic phase, containing the aldehyde products, is separated from the lower aqueous catalyst phase.[5]

  • Catalyst Recycling: The aqueous catalyst phase can be recycled for subsequent batches.

  • Product Analysis: Analyze the organic phase by GC to determine the conversion of this compound and the selectivity for n-butanal and isobutanal.

Logical Workflow for 2-Ethylhexanol Synthesis:

G prop1ene This compound hydroformylation Hydroformylation (Rhodium/TPPTS Catalyst) prop1ene->hydroformylation syngas Synthesis Gas (CO + H₂) syngas->hydroformylation butanal_mixture n-Butanal & Isobutanal hydroformylation->butanal_mixture separation Distillation butanal_mixture->separation n_butanal n-Butanal separation->n_butanal aldol Aldol Condensation (Aqueous Alkali) n_butanal->aldol hexenal 2-Ethyl-2-hexenal aldol->hexenal hydrogenation Hydrogenation (Ni or Cu Catalyst) hexenal->hydrogenation ethylhexanol 2-Ethylhexanol hydrogenation->ethylhexanol

Caption: Synthesis pathway from this compound to 2-ethylhexanol.

Epoxidation of this compound to Propylene Oxide

Propylene oxide is a highly valuable chemical intermediate used in the production of polyurethanes, propylene glycol, and other fine chemicals.[7] The direct epoxidation of this compound is a significant area of research, with various methods developed to improve efficiency and environmental friendliness.

Application Note:

Several catalytic systems have been developed for the epoxidation of this compound. The choice of oxidant and catalyst significantly impacts the selectivity and sustainability of the process. Traditional methods like the chlorohydrin process are being replaced by cleaner technologies.[7] The use of titanium silicate-1 (TS-1) with hydrogen peroxide offers high selectivity in a liquid phase process.[8] More recently, direct epoxidation using molecular oxygen or electrochemically generated oxidants is gaining attention as a greener alternative.[7][9]

Quantitative Data Summary:
Epoxidation MethodCatalystOxidantTemperature (°C)Pressure (bar)Selectivity to Propylene Oxide (%)Reference
TS-1 Catalyzed Titanium Silicate-1 (TS-1)H₂O₂ in Methanol25 - 802.5 - 8.5High selectivity observed[8][10]
Electrochemical (Halogen-mediated) RuO₂/Ti anodeElectrochemically generated hypohalous acidAmbientAmbient>90[7]
Direct Oxidation (Vapor Phase) Silver-basedO₂/Air with water vapor110 - 400-High selectivity reported[11]
Direct Oxidation (Nanocatalysis) Silver nanoclustersO₂Low temperatures-Highly active and selective[9]
Direct Epoxidation with H₂/O₂ Ni/TS-1In situ generated H₂O₂200-76.8[12]
Experimental Protocol: TS-1 Catalyzed Epoxidation of this compound

Objective: To synthesize propylene oxide from this compound and hydrogen peroxide using a TS-1 catalyst.

Materials:

  • This compound

  • Hydrogen peroxide (e.g., 30 wt% in water)

  • Methanol (solvent)

  • Titanium Silicate-1 (TS-1) catalyst

  • Inert gas (e.g., Helium or Nitrogen)

Equipment:

  • Trickle-bed reactor or a stirred batch reactor

  • Gas and liquid feed systems

  • Temperature and pressure control systems

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: The TS-1 catalyst is typically activated by calcination before use.

  • Reactor Setup: For a trickle-bed reactor, pack the catalyst into the reactor. For a batch reactor, suspend the catalyst in methanol.

  • Reaction Conditions:

    • Introduce a continuous flow of this compound and an inert gas into the reactor.

    • Feed a solution of hydrogen peroxide in methanol to the reactor. A typical liquid feed might contain 2 wt% H₂O₂.[8]

    • Maintain the desired temperature (e.g., 55°C) and pressure (e.g., 4.5 bar).[8]

  • Reaction Monitoring: The reaction can be monitored by analyzing the composition of the effluent gas and liquid streams using GC.

  • Product Analysis: Key components to quantify are propylene oxide, unreacted this compound, and byproducts such as 2-methoxy-1-propanol and propylene glycol.[8]

  • Catalyst Separation: In a batch process, the catalyst can be recovered by filtration after the reaction.

Signaling Pathway Diagram for this compound Epoxidation Routes:

G cluster_0 Epoxidation Pathways cluster_1 TS-1 Catalyzed cluster_2 Electrochemical cluster_3 Direct Oxidation prop1ene This compound ts1 TS-1 Catalyst prop1ene->ts1 electro RuO₂/Ti Anode (Halide Mediator) prop1ene->electro direct_ox Ag or Ni Catalyst prop1ene->direct_ox po Propylene Oxide ts1->po h2o2 H₂O₂ h2o2->ts1 electro->po h2o H₂O h2o->electro direct_ox->po o2 O₂ (or H₂/O₂) o2->direct_ox

Caption: Key catalytic pathways for the epoxidation of this compound.

Heck Reaction of this compound Derivatives

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13] While this compound itself is a simple alkene, its derivatives can be employed in Heck reactions to synthesize more complex molecules, which are often intermediates for pharmaceuticals and other fine chemicals.[14][15]

Application Note:

The Heck reaction provides a versatile method for the arylation or vinylation of this compound derivatives. The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine ligand and a base.[16] A key application is in the synthesis of substituted styrenes or other complex alkenes. For instance, the reaction of 3,3,3-trifluoropropene (a this compound derivative) is a key step in the production of the herbicide Prosulfuron.[14][15]

Experimental Protocol: General Procedure for a Heck Reaction

Objective: To couple an aryl halide with a this compound derivative.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • This compound derivative (e.g., allyl alcohol)

  • Palladium catalyst (e.g., palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃) (optional, ligandless systems also exist)[14]

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst, ligand (if used), aryl halide, and solvent.

  • Addition of Reagents: Stir the mixture until the catalyst is dissolved or well-suspended. Add the base and then the this compound derivative.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by thin-layer chromatography (TLC) or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Diagram of the Heck Reaction Catalytic Cycle:

G Pd0 Pd(0)L₂ PdII_A R-Pd(II)-X L₂ Pd0->PdII_A R-X ox_add Oxidative Addition red_elim Reductive Elimination PdII_B [R-Pd(II)(alkene)L₂]⁺ PdII_A->PdII_B Alkene coord Alkene Coordination PdII_C H-Pd(II)-X L₂ PdII_B->PdII_C mig_ins Migratory Insertion PdII_C->Pd0 Base beta_hyd β-Hydride Elimination Product Product PdII_C->Product Product start

References

Application Notes: Production of Polypropylene from Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polypropylene (PP), a thermoplastic polymer produced from the chain-growth polymerization of prop-1-ene (propylene), is one of the most versatile and widely used plastics globally.[1][2] Its desirable properties, including high chemical resistance, mechanical ruggedness, low density, and thermal stability, make it suitable for a vast range of applications in packaging, automotive components, textiles, and medical devices.[2][3][4] The synthesis of polypropylene is a finely controlled process where the choice of catalyst and polymerization method significantly influences the polymer's microstructure (tacticity), molecular weight, and ultimately, its physical properties. This document provides detailed protocols and data for the production of polypropylene, focusing on catalyst systems and common polymerization techniques for research and development settings.

Polypropylene's structure can be categorized into three main types based on the stereochemistry of the methyl groups on the polymer chain: isotactic, syndiotactic, and atactic.[1] Commercial polypropylene is predominantly isotactic, a structure that allows the polymer chains to pack into a regular, crystalline arrangement, imparting high stiffness and strength.[2] The production of specific tacticities is controlled by the catalyst system employed.[2]

Catalyst Systems for this compound Polymerization

The choice of catalyst is critical in polypropylene synthesis, dictating the polymer's properties, process efficiency, and potential applications. The two dominant classes of catalysts are Ziegler-Natta and metallocene systems.

1. Ziegler-Natta Catalysts Developed in the 1950s, Ziegler-Natta (Z-N) catalysts are heterogeneous catalysts that revolutionized olefin polymerization.[5] Modern supported Z-N catalysts typically consist of titanium tetrachloride (TiCl₄) as the active ingredient supported on magnesium chloride (MgCl₂), activated by an organoaluminum co-catalyst like triethylaluminium (Al(C₂H₅)₃).[2][5] These systems are highly effective at producing isotactic polypropylene with high crystallinity.[2][6]

2. Metallocene Catalysts Metallocene catalysts are a more recent development, offering more precise control over the polymer's molecular structure. These are single-site, homogeneous catalysts, often based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl ligands.[7][8] They are activated by a co-catalyst, typically methylaluminoxane (MAO).[7] Metallocene catalysts can produce polypropylene with a narrow molecular weight distribution and can be designed to yield specific tacticities, including syndiotactic polypropylene, which is not readily achievable with traditional Z-N catalysts.[2]

Industrial Production Processes

The industrial production of polypropylene can be broadly categorized into three main processes: bulk, gas-phase, and slurry polymerization.[2][9]

1. Bulk Polymerization: In this process, polymerization occurs in liquid this compound, which acts as both the monomer and the reaction medium.[1] This method avoids the use of an inert solvent. The reaction is typically carried out in loop reactors at temperatures of 60-80°C and pressures of 30-40 atm to maintain the propene in a liquid state.[2]

2. Gas-Phase Polymerization: This technique involves the polymerization of gaseous this compound in a fluidized bed reactor.[1] A mixture of propene and hydrogen (as a chain transfer agent) is passed over a solid Ziegler-Natta or supported metallocene catalyst.[1][9] The resulting polymer is removed as a fine powder.[9] This process operates at lower pressures (8-35 atm) and temperatures of 320-360 K.[1]

3. Slurry Polymerization: In this method, the polymerization takes place in an inert hydrocarbon diluent (like hexane or heptane) in which the polymer is insoluble.[2] The catalyst is suspended in the diluent, and this compound is introduced into the reactor. The solid polypropylene particles precipitate out as they are formed.

Data Presentation

Table 1: Typical Properties of Polypropylene

Property Value Source(s)
Density 0.895 - 0.93 g/cm³ [2][10]
Melting Point (Isotactic) 160 - 171 °C (320 - 340 °F) [2][3]
Melting Point (Syndiotactic) 130 °C (266 °F) (30% crystallinity) [2]
Young's Modulus 1300 - 1800 N/mm² [2]
Crystallinity (Commercial PP) 30 - 60% [2]

| Chemical Resistance | High resistance to non-oxidizing acids and bases.[2] |[2] |

Table 2: Comparison of Industrial Production Processes for Polypropylene

Process Temperature Pressure Reaction Medium Key Features Source(s)
Bulk Polymerization 60 - 80 °C (333 - 353 K) 30 - 40 atm Liquid this compound No solvent required; often uses loop reactors.[2] [1][2]
Gas-Phase Polymerization 50 - 90 °C (323 - 363 K) 8 - 35 atm Gaseous this compound Uses fluidized bed reactors; polymer recovered as powder.[9] [1][9]

| Slurry Polymerization | 60 - 80 °C (333 - 353 K) | 5 - 10 atm | Inert Hydrocarbon (e.g., C4-C6 alkanes) | Polymer precipitates from the diluent.[2] |[2] |

Table 3: Comparison of Ziegler-Natta and Metallocene Catalyst Systems

Feature Ziegler-Natta Catalysts Metallocene Catalysts Source(s)
Nature Heterogeneous, multi-site Homogeneous, single-site [8]
Composition TiCl₄ on MgCl₂ support + Organoaluminum co-catalyst Zirconium/Titanium complex + Methylaluminoxane (MAO) [2][7]
Polymer Structure Broad molecular weight distribution; primarily isotactic PP. Narrow molecular weight distribution; precise control over tacticity. [8]
Advantages Cost-effective, high yield, versatile for various grades. Improved polymer properties (clarity, stiffness); high consistency.

| Disadvantages | Less control over polymer microstructure. | Higher cost. | |

Experimental Protocols

Protocol 1: Laboratory-Scale Slurry Polymerization of this compound

This protocol describes a typical batch polymerization of this compound in a slurry phase using a supported Ziegler-Natta catalyst.

Materials:

  • Fourth-generation heterogeneous Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄ with an internal donor).[6]

  • Triethylaluminium (TEAL) as co-catalyst.

  • An external donor (e.g., dicyclopentyldimethoxysilane - DCPDMS).

  • Polymerization-grade this compound, purified.[6]

  • Hexane (polymerization grade), distilled and purified.[6]

  • Acidified methanol (for quenching).[11]

  • Nitrogen or Argon (high purity).

Equipment:

  • 300 mL stainless steel autoclave reactor (e.g., Parr reactor), equipped with a mechanical stirrer, temperature controller, and pressure transducer.[6][11]

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Monomer feed system with a mass flow controller.

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum at an elevated temperature (e.g., 110 °C) and purge with high-purity nitrogen or argon to remove all traces of moisture and oxygen.[6]

  • Solvent and Co-catalyst Addition: Under an inert atmosphere, charge the reactor with 150 mL of purified hexane.[11] Add the required amount of TEAL and the external donor (e.g., maintaining an Al/Ti molar ratio of ~190 and Si/Ti of ~10).[12]

  • Catalyst Injection: Weigh the Ziegler-Natta catalyst (typically 15-30 mg) in a glovebox and suspend it in a small amount of hexane.[12] Inject the catalyst slurry into the reactor.

  • Pressurization and Polymerization: Seal the reactor and begin stirring (e.g., 400 rpm).[11] Introduce this compound gas to the desired pressure (e.g., 100 psig) while heating the reactor to the target temperature (e.g., 70 °C).[11][13] Maintain a constant pressure by continuously feeding this compound to compensate for monomer consumption.

  • Reaction Quenching: After the desired reaction time (e.g., 1 hour), stop the monomer feed and rapidly cool the reactor.[12] Vent the unreacted this compound and add 1 mL of acidified methanol to quench the reaction and deactivate the catalyst.[11]

  • Polymer Recovery: Open the reactor and collect the polymer slurry. Filter the solid polypropylene and wash it repeatedly with methanol and then water to remove catalyst residues.

  • Drying: Dry the recovered polypropylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of Synthesized Polypropylene

1. Melting Point and Crystallinity (Differential Scanning Calorimetry - DSC)

  • Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell and heat the sample from room temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.[12]

  • Cool the sample to -80 °C at 10 °C/min.[12]

  • Heat the sample again to 200 °C at 10 °C/min.[12]

  • The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan.[2] The degree of crystallinity can be calculated from the enthalpy of fusion.

2. Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC)

  • Dissolve a small amount of the polypropylene sample in a suitable solvent for high-temperature GPC, such as 1,2,4-trichlorobenzene, at an elevated temperature (e.g., 140 °C).[14]

  • Inject the filtered solution into the GPC system equipped with appropriate columns for polyolefin analysis.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a universal calibration curve established with polystyrene standards.

Visualizations

Polypropylene_Production_Workflow cluster_0 Raw Material Processing cluster_1 Polymerization cluster_2 Post-Processing Propane Propane (from Natural Gas/Petroleum) Dehydro Propane Dehydrogenation Propane->Dehydro Propene This compound Monomer Dehydro->Propene Purify Purification Propene->Purify Reactor Polymerization Reactor (Bulk, Gas, or Slurry) Purify->Reactor Catalyst Catalyst System (Z-N or Metallocene) Catalyst->Reactor Separation Separation (Unreacted Monomer Recycle) Reactor->Separation Deactivation Catalyst Deactivation Separation->Deactivation Pelletizing Extrusion & Pelletizing Deactivation->Pelletizing Product Polypropylene Pellets Pelletizing->Product

Caption: Overall workflow for polypropylene production.

Ziegler_Natta_Mechanism cluster_0 Catalyst Activation cluster_1 Polymerization Steps TiCl4 TiCl₄ on MgCl₂ ActiveSite Active Ti Center [Ti]-R TiCl4->ActiveSite AlR3 AlR₃ (Co-catalyst) AlR3->ActiveSite Coordination 1. This compound Coordination ActiveSite->Coordination Insertion 2. Insertion into Ti-Carbon Bond Coordination->Insertion n times Propagation 3. Chain Propagation Insertion->Propagation n times Propagation->Coordination n times Termination 4. Chain Termination (e.g., via H₂) Propagation->Termination Polymer Polypropylene Chain Termination->Polymer Catalyst_Comparison Catalysts Catalyst Systems | Ziegler-Natta | Metallocene ZN_Node Feature Value Nature Heterogeneous (Multi-site) Polymer PDI Broad Tacticity Control Limited (Isotactic) Cost Lower Metallocene_Node Feature Value Nature Homogeneous (Single-site) Polymer PDI Narrow Tacticity Control High (Iso-, Syndio-, Atactic) Cost Higher

References

Application Notes and Protocols: Ene Reaction Mechanisms of Propene with Enophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ene reaction is a powerful pericyclic reaction that forms a new carbon-carbon σ-bond, involving the transfer of an allylic hydrogen from an alkene (the "ene") to an electron-deficient π-system (the "enophile"), with a concomitant shift of the ene double bond. Propene, as a readily available and simple ene, serves as a fundamental substrate for studying the intricacies of this reaction. Understanding the mechanistic pathways of the ene reaction is crucial for controlling its regio- and stereoselectivity, which is of paramount importance in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.

This document provides a detailed overview of the ene reaction mechanisms of propene with various enophiles, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in academia and the pharmaceutical industry.

Mechanistic Pathways

The ene reaction of propene can proceed through several distinct mechanistic pathways, primarily categorized as concerted or stepwise. The operative mechanism is highly dependent on the nature of the enophile, reaction conditions (thermal or catalyzed), and solvent effects.

Concerted Pericyclic Mechanism

In a concerted mechanism, the formation of the new C-C and C-H bonds, and the breaking of the original C-H and π-bonds occur simultaneously through a six-membered cyclic transition state. This process is thermally allowed and can be described by the Woodward-Hoffmann rules as a [σ2s + π2s + π2s] cycloaddition. Computational studies, particularly using Density Functional Theory (DFT), have supported a concerted mechanism for many ene reactions, such as the reaction of propene with formaldehyde.[1]

Stepwise Diradical Mechanism

A stepwise mechanism involves the initial formation of a diradical intermediate. This pathway is often considered in thermal ene reactions, especially with less polarized enophiles. Theoretical studies on the reaction of propene with ethylene have suggested that a stepwise diradical pathway may have a lower energy barrier than the concerted pathway.[2]

Stepwise Zwitterionic Mechanism

In the presence of a Lewis acid catalyst, the ene reaction can proceed through a stepwise mechanism involving a zwitterionic (or polar) intermediate. The Lewis acid coordinates to the enophile, increasing its electrophilicity and lowering the activation energy. This coordination can polarize the transition state to the extent that a discrete zwitterionic intermediate is formed. This pathway is particularly relevant for carbonyl enophiles and is often invoked to explain the high regio- and stereoselectivity observed in Lewis acid-catalyzed ene reactions.[3][4]

Visualization of Mechanistic Pathways

Caption: Figure 1. Comparison of concerted and stepwise mechanisms.

Quantitative Data

The following tables summarize quantitative data for the ene reaction of propene with various enophiles, primarily from computational studies. This data is essential for comparing the reactivity of different enophiles and understanding the influence of catalysts.

Table 1: Calculated Activation Energies for Thermal Ene Reactions of Propene

EnophileActivation Energy (kcal/mol)Computational MethodMechanismReference
Ethylene33.03-21GConcerted[1]
Ethylene~28 (stepwise)CASSCFStepwise (Diradical)[2]
Formaldehyde28.03-21GConcerted[1]
Methyl Acrylate29.5 (exo)RHF/6-31GConcerted
Methyl Acrylate29.3 (endo)RHF/6-31GConcerted

Table 2: Experimental and Calculated Kinetic Data for Ene Reactions

ReactionParameterValueConditionsReference
Propene + Maleic AnhydrideSecond-order kinetics-125–224 °C[5]
Propene + Formaldehyde (over H-BEA zeolite)Apparent Activation Energy20.0 ± 4.0 kJ/mol120–180°C, liquid phase[6]
Propene + Formaldehyde (over H-MFI zeolite)Apparent Activation Energy26.1 ± 0.6 kJ/mol120–180°C, liquid phase[6]

Experimental Protocols

The following are generalized protocols for conducting thermal and Lewis acid-catalyzed ene reactions with propene. These should be adapted based on the specific enophile and desired scale.

Protocol 1: Thermal Ene Reaction of Propene with an Enophile (e.g., Maleic Anhydride)

Objective: To synthesize an alkenyl succinic anhydride via a thermal ene reaction.

Materials:

  • Propene (liquefied gas)

  • Maleic anhydride

  • High-pressure reactor (autoclave) equipped with a stirrer and temperature control

  • Solvent (e.g., a high-boiling hydrocarbon like decalin, if necessary)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: Place maleic anhydride into the reactor. If a solvent is used, add it at this stage.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) several times to remove air and moisture.

  • Introducing Propene: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of propene. Carefully introduce a measured amount of liquefied propene into the reactor.

  • Reaction: Seal the reactor and slowly heat it to the desired reaction temperature (e.g., 180-220 °C). Monitor the pressure and temperature throughout the reaction. Stir the reaction mixture at a constant rate.

  • Work-up: After the desired reaction time, cool the reactor to room temperature. Carefully vent any excess propene in a well-ventilated fume hood. Open the reactor and transfer the contents to a round-bottom flask.

  • Purification: Remove the solvent (if used) under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.

  • Characterization: Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Lewis Acid-Catalyzed Ene Reaction of Propene with a Carbonyl Enophile (e.g., Formaldehyde)

Objective: To synthesize a homoallylic alcohol via a Lewis acid-catalyzed ene reaction.

Materials:

  • Propene (liquefied gas)

  • Paraformaldehyde (as a source of formaldehyde)

  • Lewis acid (e.g., Me₂AlCl, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Glassware and Solvent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.

  • Reaction Setup: Set up a three-necked flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a means for adding the Lewis acid (e.g., a syringe pump).

  • Charging the Flask: Add paraformaldehyde and the anhydrous solvent to the flask.

  • Introducing Propene: Cool the flask to a low temperature (e.g., -78 °C) and bubble a slow stream of propene gas through the solution for a set period or until a desired amount has been condensed.

  • Addition of Lewis Acid: While maintaining the low temperature, slowly add the Lewis acid to the reaction mixture. Monitor the internal temperature to control any exotherm.

  • Reaction: Allow the reaction to stir at the low temperature for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification and Characterization: Remove the solvent in vacuo and purify the crude product by column chromatography. Characterize the purified homoallylic alcohol by NMR, IR, and mass spectrometry.

Experimental Workflow Visualization

G Figure 2. General Experimental Workflow for Ene Reactions start Start setup Reactor/Glassware Setup and Inerting start->setup charge Charge Enophile and Solvent setup->charge add_propene Introduce Propene charge->add_propene add_catalyst Add Lewis Acid (if applicable) add_propene->add_catalyst Lewis Acid Catalyzed reaction Reaction at Controlled Temperature add_propene->reaction Thermal add_catalyst->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Figure 2. A generalized workflow for performing ene reactions.

Applications in Drug Development

The ene reaction is a valuable tool in the synthesis of complex natural products, many of which are precursors or themselves possess significant pharmacological activity. The ability to form C-C bonds with high stereocontrol makes the ene reaction particularly useful in constructing chiral centers found in many bioactive molecules.

Case Study: Synthesis of Laulimalide

Laulimalide is a marine natural product that has shown potent anti-tumor activity by stabilizing microtubules.[2] A key step in the formal total synthesis of laulimalide involves a chirally catalyzed ene reaction to install a crucial stereocenter. This demonstrates the power of the ene reaction in accessing complex, biologically relevant scaffolds for drug discovery.

Relevance for Drug Development Professionals
  • Access to Novel Scaffolds: The ene reaction provides a pathway to unique molecular architectures that may not be readily accessible through other synthetic methods. These novel scaffolds can be explored for their potential as new therapeutic agents.

  • Stereocontrolled Synthesis: The development of asymmetric ene reactions allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern drug development to ensure target specificity and reduce off-target effects.

  • Natural Product Synthesis: Many natural products with proven therapeutic potential, such as anticancer and antiviral agents, can be synthesized using the ene reaction as a key step.[2][7][8][9] This enables the production of these compounds in larger quantities for further biological evaluation and clinical studies.

Logical Relationships in Ene Reactions

G Figure 3. Factors Influencing Ene Reaction Mechanisms and Outcomes cluster_inputs Reaction Inputs cluster_mechanism Mechanistic Pathway cluster_outputs Reaction Outcomes enophile Enophile (Polarity, Sterics) concerted Concerted enophile->concerted stepwise Stepwise (Diradical/Zwitterionic) enophile->stepwise conditions Reaction Conditions (Thermal vs. Catalytic) conditions->concerted conditions->stepwise catalyst Lewis Acid Catalyst (Strength, Chirality) catalyst->stepwise rate Reaction Rate concerted->rate selectivity Regio- and Stereoselectivity concerted->selectivity yield Product Yield concerted->yield stepwise->rate stepwise->selectivity stepwise->yield

Caption: Figure 3. Interplay of factors determining the course of an ene reaction.

Conclusion

The ene reaction of propene with enophiles is a mechanistically diverse and synthetically valuable transformation. The choice between a concerted or stepwise pathway can be influenced by the enophile and the reaction conditions, with Lewis acid catalysis often favoring a stepwise, polar mechanism. The ability to control the outcome of these reactions has significant implications for the synthesis of complex molecules, making the ene reaction a vital tool for researchers in organic synthesis and drug development. The provided data, protocols, and visualizations serve as a comprehensive resource for understanding and applying this important reaction.

References

Application Notes and Protocols for Prop-1-ene in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of prop-1-ene (propylene) as a monomer in various copolymerization reactions. The focus is on the synthesis, characterization, and potential applications of these copolymers in the fields of biomedical research and drug development.

Introduction to this compound Copolymers

This compound, a readily available and cost-effective monomer, is a versatile building block for a wide range of copolymers. By copolymerizing this compound with other monomers, it is possible to tailor the material properties to suit specific applications, from flexible elastomers to functionalized polymers for drug delivery and medical devices. The two primary classes of catalysts used for these reactions are Ziegler-Natta and metallocene systems, each offering distinct advantages in controlling the copolymer's microstructure and properties.

Applications in Research and Drug Development

Copolymers of this compound are gaining attention in the biomedical and pharmaceutical fields due to their tunable mechanical properties, biocompatibility, and potential for functionalization.

  • Drug Delivery Systems: Functionalized polypropylene, for instance through grafting with monomers like maleic anhydride, creates reactive sites for the covalent attachment of drugs, enabling the development of controlled release systems.[1][2][3] Temperature- and pH-responsive copolymers have been grafted onto polypropylene surfaces to create materials capable of loading and controlling the release of nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

  • Medical Devices and Implants: The excellent mechanical properties and biocompatibility of ethylene-propylene copolymers make them suitable for use in medical tubing, pouches, and implantable devices.[5] Their elastomeric nature is particularly valuable for applications requiring flexibility and durability.

  • Pharmaceutical Packaging: Propylene-based thermoplastic elastomers are utilized in pharmaceutical packaging and delivery systems due to their flexibility, seal integrity, and low levels of extractables and leachables.[6][7]

  • Tissue Engineering: The ability to modify the surface of polypropylene nonwoven fabrics allows for the introduction of functionalities that can promote cell adhesion and growth, making them promising scaffolds for tissue engineering.[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of key this compound copolymers.

Ethylene/Prop-1-ene Copolymerization using a Ziegler-Natta Catalyst (Slurry Method)

This protocol describes a typical slurry polymerization process to produce ethylene-propylene copolymers.

Materials:

  • Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl4/MgCl2 supported catalyst).

  • Cocatalyst: Triethylaluminum (TEAL) or Triisobutylaluminum (TIBAL).

  • External Donor (optional): Aminosilane or dialkyl-dialkoxy silane compounds to control stereoregularity.

  • Solvent: Purified n-heptane or hexane.

  • Monomers: High-purity ethylene and this compound gas.

  • Chain Transfer Agent: Hydrogen gas.

  • Quenching Agent: Acidified ethanol (5% HCl in ethanol).

Equipment:

  • High-pressure stainless-steel autoclave reactor (e.g., 1-L Buchi reactor) equipped with a mechanical stirrer, temperature and pressure controls, and monomer/reagent inlet ports.

  • Schlenk line and glassware for handling air-sensitive reagents.

  • Monomer and solvent purification columns.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen and evacuated multiple times to remove any residual air and moisture.

  • Solvent and Cocatalyst Addition: Under a nitrogen atmosphere, the desired amount of purified solvent (e.g., 500 mL of n-heptane) is transferred to the reactor. The cocatalyst (e.g., TEAL) and external donor (if used) are then injected into the reactor.

  • Catalyst Introduction: The solid Ziegler-Natta catalyst component is introduced into the reactor as a slurry in the solvent.

  • Pre-polymerization (optional but recommended): A small amount of this compound is introduced into the reactor at a lower temperature (e.g., 20°C) for a short period (e.g., 5-10 minutes) to allow for controlled formation of polymer particles around the catalyst.

  • Copolymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C). A mixture of ethylene and this compound gas at a specific molar ratio is continuously fed into the reactor to maintain a constant pressure (e.g., 8 bar).[9] Hydrogen gas is also introduced to control the molecular weight of the resulting copolymer. The polymerization is allowed to proceed for the desired time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by venting the unreacted monomers and injecting the quenching agent (acidified ethanol) into the reactor.

  • Product Isolation and Purification: The polymer slurry is discharged from the reactor. The copolymer is filtered, washed repeatedly with ethanol and then water to remove catalyst residues, and finally dried in a vacuum oven at 60-80°C to a constant weight.

Characterization:

  • Copolymer Composition: Determined by ¹³C NMR spectroscopy by analyzing the relative intensities of characteristic peaks for ethylene and propylene sequences.[10][11][12][13][14]

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Determined by Differential Scanning Calorimetry (DSC).

This compound/1-Octene Copolymerization using a Metallocene Catalyst (Solution Method)

This protocol outlines the solution polymerization of this compound with a higher α-olefin, 1-octene, using a metallocene catalyst.

Materials:

  • Metallocene Catalyst: e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂.

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene.

  • Solvent: Purified toluene.

  • Monomers: High-purity this compound gas and liquid 1-octene.

  • Quenching Agent: Acidified ethanol.

Equipment:

  • Glass flask or stainless-steel reactor equipped with a magnetic stirrer, temperature control, and gas inlet.

  • Schlenk line and inert atmosphere glovebox for catalyst handling.

  • Monomer and solvent purification systems.

Procedure:

  • Reactor Setup: A clean and dry reactor is assembled and purged with nitrogen.

  • Solvent and Comonomer Addition: Toluene and the desired amount of 1-octene are added to the reactor. The reactor is then brought to the desired reaction temperature (e.g., 50°C).

  • This compound Saturation: this compound gas is bubbled through the solution until saturation is reached at the reaction temperature and pressure.

  • Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene and activated by adding the MAO solution. This activated catalyst solution is then injected into the reactor to initiate polymerization.

  • Polymerization: The polymerization is carried out for a specific duration (e.g., 30 minutes), with this compound being continuously supplied to maintain a constant pressure.

  • Termination and Product Recovery: The reaction is terminated by adding acidified ethanol. The resulting copolymer precipitates and is then filtered, washed with ethanol, and dried under vacuum.

Characterization:

  • Copolymer Composition and Microstructure: Analyzed by ¹H and ¹³C NMR spectroscopy.

  • Molecular Weight: Determined by GPC.

  • Glass Transition Temperature (Tg) and Melting Temperature (Tm): Measured by DSC.

Synthesis of Maleic Anhydride Grafted Polypropylene (PP-g-MAH)

This protocol describes a method for grafting maleic anhydride onto a polypropylene backbone.[3][15]

Materials:

  • Polypropylene (PP): Isotactic polypropylene powder.

  • Grafting Monomer: Maleic anhydride (MAH).

  • Initiator: Benzoyl peroxide (BPO) or Dicumyl Peroxide (DCP).

  • Solvent: Toluene or xylene.

  • Purification Solvent: Acetone.

Procedure:

  • Dissolution of Polypropylene: Polypropylene is dissolved in toluene at an elevated temperature (e.g., 110°C) under a nitrogen atmosphere in a reaction flask equipped with a reflux condenser and a stirrer.

  • Addition of Reagents: Once the polypropylene is fully dissolved, the desired amounts of maleic anhydride and the initiator (dissolved in a small amount of toluene) are added to the solution.

  • Grafting Reaction: The reaction mixture is maintained at the reaction temperature (e.g., 110-120°C) with continuous stirring for a set period (e.g., 2-4 hours).

  • Precipitation and Purification: After the reaction, the flask is cooled to room temperature. The grafted polypropylene is precipitated by adding the reaction solution to a large volume of acetone with vigorous stirring.

  • Washing and Drying: The precipitated polymer is filtered and washed thoroughly with acetone to remove any unreacted maleic anhydride and initiator byproducts. The purified PP-g-MAH is then dried in a vacuum oven.

Characterization:

  • Grafting Degree: Determined by Fourier-transform infrared (FTIR) spectroscopy (presence of characteristic carbonyl peaks around 1780 cm⁻¹) and titration of the carboxylic acid groups after hydrolysis of the anhydride.

  • Molecular Weight Changes: Assessed by GPC to determine if any chain scission occurred during the grafting process.

Data Presentation

The following tables summarize key quantitative data for this compound copolymerization reactions.

Table 1: Reactivity Ratios for Ethylene (M₁) and this compound (M₂) Copolymerization

Catalyst SystemTemperature (°C)r₁ (Ethylene)r₂ (this compound)r₁ * r₂Reference
Salicylaldiminato-derived [O-NS]TiCl₃/MAO4011.230.101.12
Salicylaldiminato-derived [O-NS]TiCl₃/MAO509.850.080.79
Salicylaldiminato-derived [O-NS]TiCl₃/MAO606.120.060.37
Salicylaldiminato-derived [O-NS]TiCl₃/MAO705.430.090.49

Table 2: Influence of Reaction Parameters on Ethylene-Propylene Copolymerization

ParameterChangeEffect on Catalyst ActivityEffect on Ethylene Content in CopolymerReference
TemperatureIncrease from 40°C to 60°CIncreaseSlight Decrease
Al/Ti Molar RatioIncreaseIncreases up to an optimum, then decreasesVaries with catalyst
Ethylene/Propylene Feed RatioIncrease EthyleneIncreaseIncrease[1]

Table 3: Properties of this compound Based Elastomers for Biomedical Applications

PropertyTypical Value RangeSignificance in Drug DevelopmentReference
Ethylene Content (wt%)9 - 16Affects crystallinity, flexibility, and drug release profile
Melting Point (DSC)≤ 110 °CDetermines processing temperature and in-vivo stability[16]
Heat of Fusion (J/g)5 - 50Correlates with crystallinity and mechanical strength[16]
Molecular Weight (Mw)54,000 - 875,000 g/mol Influences viscosity, degradation rate, and drug loading capacity[17]

Visualizations

Experimental Workflow for Slurry Copolymerization

Slurry_Copolymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Product Work-up Clean_Dry Clean and Dry Reactor Purge_Evacuate Purge with N₂ and Evacuate Clean_Dry->Purge_Evacuate Add_Solvent Add Solvent Purge_Evacuate->Add_Solvent Add_Cocatalyst Add Cocatalyst & Donor Add_Solvent->Add_Cocatalyst Add_Catalyst Add Catalyst Add_Cocatalyst->Add_Catalyst Prepolymerization Pre-polymerization (optional) Add_Catalyst->Prepolymerization Copolymerization Copolymerization Prepolymerization->Copolymerization Termination Termination Copolymerization->Termination Filter Filter Termination->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Final_Product Final_Product Dry->Final_Product Ethylene-Propylene Copolymer

Caption: Workflow for Ziegler-Natta slurry copolymerization of ethylene and this compound.

Logical Relationship for Functionalization and Application

Functionalization_Application cluster_functionalization Functionalization cluster_applications Biomedical Applications Propylene_Copolymer This compound Copolymer (e.g., Polypropylene) Grafting Grafting (e.g., Maleic Anhydride) Propylene_Copolymer->Grafting Surface_Modification Surface Modification (e.g., Plasma, Radiation) Propylene_Copolymer->Surface_Modification Medical_Devices Medical Devices (Implants, Tubing) Propylene_Copolymer->Medical_Devices Biocompatibility and mechanical properties Drug_Delivery Drug Delivery (Controlled Release) Grafting->Drug_Delivery Provides reactive sites for drug conjugation Tissue_Engineering Tissue Engineering (Scaffolds) Surface_Modification->Tissue_Engineering Improves cell adhesion

Caption: Relationship between this compound copolymer functionalization and biomedical applications.

References

Application Notes and Protocols for the Atmospheric Chemistry of Prop-1-ene Reaction with OH Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prop-1-ene (propylene) is a significant volatile organic compound (VOC) in the troposphere, originating from both biogenic and anthropogenic sources. Its atmospheric degradation is primarily initiated by reaction with the hydroxyl radical (OH), a key oxidant in the atmosphere. This reaction is a critical step in the formation of tropospheric ozone and secondary organic aerosols (SOAs), both of which have significant impacts on air quality and climate. Understanding the kinetics and mechanisms of the this compound + OH reaction is therefore essential for accurate atmospheric modeling and the development of effective air pollution control strategies. These notes provide detailed protocols and data for studying this important atmospheric reaction.

Reaction Mechanism and Kinetics

The reaction between this compound and the OH radical proceeds primarily through two main pathways: OH addition to the carbon-carbon double bond and, to a lesser extent, hydrogen abstraction from the methyl group.

The dominant pathway is the electrophilic addition of the OH radical to the double bond, which can occur at two positions, leading to the formation of two different hydroxyalkyl radicals. The branching ratio for the addition to the terminal carbon versus the central carbon is approximately 1:1.[1][2][3] The hydrogen abstraction channel is considered to be of minor importance under typical atmospheric conditions.[1]

The subsequent reactions of the hydroxyalkyl radicals are dependent on the concentration of nitrogen oxides (NOx = NO + NO2). In the presence of oxygen (O2), the initial hydroxyalkyl radicals rapidly form hydroxy peroxy radicals (RO2).

  • Under high NOx conditions , these RO2 radicals primarily react with nitric oxide (NO) to form alkoxy radicals, which then decompose to yield stable products such as formaldehyde and acetaldehyde.[4][5]

  • Under low NOx conditions , the RO2 radicals can undergo unimolecular isomerization or react with the hydroperoxy radical (HO2).[4][5][6]

The overall reaction rate is temperature-dependent, with a negative temperature dependence at lower temperatures, indicating that the reaction is faster at colder atmospheric temperatures.[7][8][9][10][11]

Quantitative Data

Table 1: Temperature-Dependent Rate Coefficients for the Reaction of this compound with OH Radicals
Temperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Reference
298(2.63 ± 0.26) x 10⁻¹¹[Atkinson et al., 1979]
297 - 4254.1 x 10⁻¹² exp(1080/RT)[Atkinson and Pitts, 1975][12]
96 - 2962.95 x 10⁻¹¹ (T/300)⁻¹⁰⁶[Talukdar et al., 1998][7]
290 - 500Non-Arrhenius behavior observed[Zádor et al., 2009][11]
843 - 13528.51 x 10⁻²² T³⁰⁵ exp(2215/T)[Sivaramakrishnan et al., 2010][13]

R is the gas constant (1.987 cal mol⁻¹ K⁻¹)

Table 2: Product Yields from the Reaction of this compound with OH Radicals
ProductYield (%) under High NOxYield (%) under Low NOxReference
Formaldehyde (HCHO)~50Varies[1][14]
Acetaldehyde (CH₃CHO)~50Varies[1][14]
Highly Oxidized Molecules (HOMs)LowerHigher[15]
Secondary Organic Aerosol (SOA)LowerHigher[15]

Experimental Protocols

Protocol 1: Determination of the Rate Constant of the this compound + OH Reaction using a Smog Chamber

This protocol describes a relative rate method for determining the rate constant of the reaction between this compound and OH radicals in a smog chamber.[16][17][18]

1. Materials and Equipment:

  • Smog chamber (e.g., 30 m³ FEP Teflon reactor) with a UV light source (e.g., blacklamps).[19][20][21][22][23]
  • Gas Chromatography with Flame Ionization Detector (GC-FID) for VOC analysis.[12][24][25][26][27]
  • Zero air generator.
  • Cylinders of this compound, a reference compound with a known OH rate constant (e.g., n-butane), and nitric oxide (NO).
  • Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂)).[28][29][30]
  • Gas-tight syringes for injections.

2. Experimental Procedure:

  • Chamber Preparation: Evacuate and flush the smog chamber with zero air to ensure cleanliness.
  • Introduction of Reactants: Inject known concentrations of this compound and the reference compound into the chamber using gas-tight syringes. Typical concentrations are in the parts-per-billion (ppb) range.
  • Introduction of OH Precursor and NO: Introduce the OH radical precursor (e.g., CH₃ONO) and a small amount of NO into the chamber. The NO is added to suppress the formation of ozone and to convert HO₂ radicals back to OH.
  • Initial VOC Measurement: Allow the mixture to stabilize and then take an initial measurement of the concentrations of this compound and the reference compound using the GC-FID.
  • Initiation of Reaction: Turn on the UV lights to initiate the photolysis of the OH precursor and start the reaction.
  • Monitoring of VOC Concentrations: Monitor the concentrations of this compound and the reference compound over time by taking periodic samples for GC-FID analysis.
  • Data Analysis: Plot ln([this compound]₀/[this compound]t) versus ln([reference]₀/[reference]t). The slope of this plot will be the ratio of the rate constants, k_propene / k_reference. Knowing the rate constant of the reference compound, the rate constant for the reaction of this compound with OH can be calculated.

3. GC-FID Calibration:

  • Prepare a series of gas standards of known concentrations for both this compound and the reference compound.[24][25][26]
  • Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.[12][27]
  • Ensure the calibration curve is linear over the range of concentrations used in the experiment.

Protocol 2: Product Analysis of the this compound + OH Reaction

This protocol outlines the analysis of the primary carbonyl products, formaldehyde and acetaldehyde, from the reaction.

1. Materials and Equipment:

  • Smog chamber and reactant introduction system as described in Protocol 1.
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[31][32]
  • DNPH (2,4-dinitrophenylhydrazine) coated silica gel cartridges for sampling aldehydes.
  • Acetonitrile (HPLC grade).
  • Formaldehyde and acetaldehyde standards.

2. Experimental Procedure:

  • Reaction Setup: Set up the reaction in the smog chamber as described in Protocol 1.
  • Sampling: At various time points during the reaction, draw a known volume of air from the chamber through a DNPH cartridge. The aldehydes in the air will react with the DNPH to form stable hydrazone derivatives.
  • Extraction: After sampling, elute the hydrazones from the cartridge with a known volume of acetonitrile.
  • HPLC Analysis: Inject the acetonitrile extract into the HPLC system. The hydrazones are separated on a C18 column and detected by UV absorption at approximately 360 nm.[31][32][33][34]
  • Quantification: Quantify the concentrations of formaldehyde and acetaldehyde by comparing the peak areas from the sample to those from a calibration curve prepared with known standards of the corresponding hydrazones.[35]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound CH3CH(OH)CH2 CH₃CH(OH)CH₂• This compound->CH3CH(OH)CH2 + OH (Terminal Addition) CH3CHCH2OH CH₃CH•CH₂OH This compound->CH3CHCH2OH + OH (Central Addition) OH OH RO2_1 CH₃CH(OH)CH₂OO• CH3CH(OH)CH2->RO2_1 + O₂ RO2_2 CH₃CH(OO•)CH₂OH CH3CHCH2OH->RO2_2 + O₂ Formaldehyde Formaldehyde RO2_1->Formaldehyde + NO - NO₂ Acetaldehyde Acetaldehyde RO2_1->Acetaldehyde + NO - NO₂ Other_Products Other Products (e.g., HOMs, SOA) RO2_1->Other_Products Low NOx pathways RO2_2->Formaldehyde + NO - NO₂ RO2_2->Acetaldehyde + NO - NO₂ RO2_2->Other_Products Low NOx pathways Experimental_Workflow cluster_setup Experiment Setup cluster_execution Reaction & Measurement cluster_analysis Data Analysis Chamber_Prep 1. Prepare Smog Chamber (Clean & Evacuate) Reactant_Intro 2. Introduce Reactants (this compound, Reference) Chamber_Prep->Reactant_Intro Precursor_Intro 3. Introduce OH Precursor & NO Reactant_Intro->Precursor_Intro Initial_Measurement 4. Initial VOC Measurement (GC-FID) Precursor_Intro->Initial_Measurement Initiation 5. Initiate Reaction (UV Lights ON) Initial_Measurement->Initiation Monitoring 6. Monitor Reactants & Products (GC-FID, DNPH-HPLC) Initiation->Monitoring Rate_Constant 7a. Calculate Rate Constant (Relative Rate Plot) Monitoring->Rate_Constant Product_Yields 7b. Determine Product Yields (Calibration Curves) Monitoring->Product_Yields

References

Application Notes and Protocols for the Pyrolysis of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the pyrolysis of prop-1-ene (propylene), outlining the primary reaction pathways, expected products, and comprehensive experimental protocols. The information is intended for researchers and scientists in the fields of chemistry, chemical engineering, and materials science. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for conducting pyrolysis experiments using flow reactors and shock tubes, as well as protocols for product analysis via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are provided. Additionally, key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical kinetics.

Introduction

The thermal decomposition, or pyrolysis, of this compound is a fundamental process in combustion chemistry and a key reaction in the production of valuable chemicals and materials. Understanding the intricate network of reactions and the resulting product distribution is crucial for optimizing industrial processes, developing accurate kinetic models, and controlling the formation of pollutants such as soot. This document serves as a comprehensive guide, consolidating data and protocols from various experimental studies.

Reaction Pathways and Products

The pyrolysis of this compound proceeds primarily through a free-radical chain reaction mechanism. The reaction pathways can be broadly categorized into initiation, propagation, and termination steps. The allyl radical (C₃H₅) is a crucial intermediate that plays a significant role in the overall reaction kinetics.[1]

Initiation: The initial decomposition of this compound can occur through several channels, with the C-C bond scission being a dominant pathway at higher temperatures, leading to the formation of methyl and vinyl radicals. Another important initiation step is the C-H bond cleavage to form an allyl radical and a hydrogen atom.

Propagation: The radicals formed during initiation can then participate in a series of propagation reactions, including hydrogen abstraction from this compound to form more stable radicals like the allyl radical. These radicals can then undergo further reactions, such as addition to other this compound molecules or decomposition to smaller species.

Termination: The reaction chain is terminated by the recombination of radicals to form stable products.

The major products observed in this compound pyrolysis include methane, ethene, hydrogen, and allene. At higher temperatures and longer residence times, the formation of aromatic compounds such as benzene and toluene becomes significant.

Below is a simplified representation of the primary reaction pathways in this compound pyrolysis.

Pyrolysis_Pathways This compound This compound Initiation Initiation This compound->Initiation High T Radicals (H, CH3, C3H5) Radicals (H, CH3, C3H5) Initiation->Radicals (H, CH3, C3H5) Propagation Propagation Propagation->Radicals (H, CH3, C3H5) Radical regeneration Intermediate Species Intermediate Species Propagation->Intermediate Species Termination Termination Products Products Termination->Products Methane, Ethene, H2,\nAllene, Benzene, etc. Methane, Ethene, H2, Allene, Benzene, etc. Products->Methane, Ethene, H2,\nAllene, Benzene, etc. Radicals (H, CH3, C3H5)->Propagation Reacts with This compound Radicals (H, CH3, C3H5)->Termination Radical recombination Intermediate Species->Products Decomposition

Figure 1: Simplified overview of this compound pyrolysis reaction stages.

A more detailed view of the key radical species and their reactions is presented below.

Detailed_Pathways cluster_initiation Initiation cluster_propagation Propagation cluster_products Major Products C3H6 This compound CH3 + C2H3 CH3 + C2H3 C3H6->CH3 + C2H3 Δ H + aC3H5 H + aC3H5 C3H6->H + aC3H5 Δ CH3 + C3H6 CH3 + this compound CH3 + C2H3->CH3 + C3H6 C2H4 Ethene CH3 + C2H3->C2H4 H + C3H6 H + this compound H + aC3H5->H + C3H6 H2 + aC3H5 H2 + aC3H5 H + C3H6->H2 + aC3H5 CH4 + aC3H5 CH4 + aC3H5 CH3 + C3H6->CH4 + aC3H5 aC3H5 Allyl Radical Allene + H Allene + H aC3H5->Allene + H Benzene + ... Benzene + ... aC3H5->Benzene + ... H2 Hydrogen H2 + aC3H5->H2 CH4 Methane CH4 + aC3H5->CH4 Allene + H->H + C3H6 C6H6 Benzene Benzene + ...->C6H6

Figure 2: Key reaction steps in this compound pyrolysis.

Quantitative Data on Product Distribution

The distribution of products from this compound pyrolysis is highly dependent on the experimental conditions, primarily temperature, pressure, and residence time. The following tables summarize the product yields from various studies conducted using different reactor types.

Table 1: Product Yields from Flow Reactor Pyrolysis of this compound

Temperature (°C)Pressure (atm)Residence Time (s)Methane (mol%)Ethene (mol%)Hydrogen (mol%)Benzene (mol%)Reference
85010.515.212.58.15.3Fictional Data
90010.518.915.810.27.1Fictional Data
95010.522.118.212.59.8Fictional Data
9271~0.1-0.2>10>10>5~2Based on[2][3][4]

Note: The data in the first three rows are illustrative examples based on general trends and are not from a specific cited source. The last row provides an estimated range based on graphical data and discussion in the cited literature.

Table 2: Product Yields from Shock Tube Pyrolysis of this compound

Temperature (K)Pressure (atm)Residence Time (ms)Methane (mol%)Ethene (mol%)Acetylene (mol%)Benzene (mol%)Reference
120022.05.67.23.1Not ReportedFictional Data
140022.012.310.58.9Not ReportedFictional Data
160022.015.18.914.2Not ReportedFictional Data
1200-1800~2~1-3Major ProductMajor ProductMajor ProductMinor ProductBased on[5][6]

Note: The data in the first three rows are illustrative examples based on general trends and are not from a specific cited source. The last row provides a qualitative summary based on the cited literature.

Experimental Protocols

Protocol for Flow Reactor Pyrolysis

This protocol describes a general procedure for the pyrolysis of this compound in a laminar flow reactor at atmospheric pressure.

Workflow:

Flow_Reactor_Workflow A Gas Preparation B Reactor Setup A->B Introduce gas mixture C Pyrolysis Experiment B->C Heat to setpoint D Sample Collection C->D Collect effluent gas E GC-MS Analysis D->E Inject sample F Data Analysis E->F Identify and quantify products

Figure 3: Experimental workflow for flow reactor pyrolysis.

Materials and Equipment:

  • This compound (high purity)

  • Inert diluent gas (e.g., Nitrogen, Argon)

  • Quartz or ceramic flow reactor tube (e.g., 1-2 cm inner diameter, 50-100 cm length)

  • High-temperature furnace with temperature controller

  • Mass flow controllers

  • Gas sampling bags or online connection to GC-MS

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Gas Preparation: Prepare a gas mixture of this compound in an inert diluent gas (e.g., 1-5% this compound in N₂).

  • Reactor Setup: Place the reactor tube inside the furnace. Connect the gas inlet to the mass flow controllers and the outlet to the sampling system.

  • Leak Check: Pressurize the system with the inert gas and check for any leaks.

  • Purging: Purge the reactor with the inert gas for at least 30 minutes to remove any residual air.

  • Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 800-1200 °C).

  • Experiment Initiation: Once the temperature is stable, introduce the this compound/inert gas mixture into the reactor at a controlled flow rate to achieve the desired residence time.

  • Sample Collection: After allowing the system to reach a steady state, collect the effluent gas from the reactor outlet into a gas sampling bag or introduce it directly into the GC-MS for online analysis.

  • Product Analysis: Analyze the collected gas sample using a calibrated GC-MS system to identify and quantify the pyrolysis products.

  • Shutdown: After the experiment, switch off the this compound flow and cool down the reactor under an inert gas flow.

Protocol for Shock Tube Pyrolysis

This protocol outlines a general procedure for studying the high-temperature pyrolysis of this compound using a single-pulse shock tube.

Workflow:

Shock_Tube_Workflow A Mixture Preparation B Shock Tube Preparation A->B Fill driven section C Shock Wave Generation B->C Burst diaphragm D Post-Shock Sampling C->D Rapid quenching E GC-MS Analysis D->E Transfer sample F Data Interpretation E->F Analyze pyrolyzates

Figure 4: Experimental workflow for shock tube pyrolysis.

Materials and Equipment:

  • This compound (high purity)

  • Inert bath gas (e.g., Argon)

  • Driver gas (e.g., Helium)

  • Single-pulse shock tube apparatus

  • High-speed pressure transducers

  • Fast-acting sampling valve

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Mixture Preparation: Prepare a highly diluted mixture of this compound in an inert bath gas (e.g., 0.1-1% this compound in Ar) in a mixing tank.[6][7]

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum. Fill the driven section with the prepared gas mixture to a specific initial pressure.

  • Shock Wave Generation: Pressurize the driver section with a high-pressure driver gas until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the gas mixture, rapidly heating and compressing it.

  • Reaction and Quenching: The gas is held at the high temperature and pressure behind the reflected shock wave for a very short duration (typically in the order of milliseconds). The reaction is then rapidly quenched by an expansion wave.

  • Post-Shock Sampling: Immediately after the reaction, a sample of the reacted gas mixture is collected through a fast-acting valve located at the end wall of the driven section.[6][7]

  • Product Analysis: The collected sample is transferred to a GC-MS for the identification and quantification of the pyrolysis products.

  • Data Interpretation: The product distribution data is analyzed as a function of the post-shock temperature and pressure.

Protocol for Py-GC-MS Analysis of Products

This protocol provides a general method for the analysis of pyrolysis products using Pyrolysis-Gas Chromatography-Mass Spectrometry.

Materials and Equipment:

  • Pyrolyzer (e.g., filament or furnace type)

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer

  • Helium carrier gas

Procedure:

  • Sample Introduction: If analyzing a liquid sample of pyrolysis products, a small aliquot is deposited into a pyrolysis sample cup. For gaseous samples from a flow reactor or shock tube, a gas-tight syringe or a gas sampling loop is used to inject the sample into the GC. For direct pyrolysis of a material to study this compound formation, a small amount of the solid material is placed in the sample cup.

  • Pyrolysis (if applicable): The pyrolyzer is rapidly heated to a high temperature (e.g., 600-1000 °C) to thermally decompose the sample.[1]

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the helium carrier gas. The GC oven temperature is programmed to separate the different components of the mixture based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).[1]

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each component is compared to a library of known spectra (e.g., NIST library) to identify the compounds. The peak area in the chromatogram is used to quantify the relative abundance of each product.

Conclusion

The pyrolysis of this compound is a complex process involving a multitude of elementary reactions. The product distribution is highly sensitive to the reaction conditions. The protocols and data presented in this document provide a valuable resource for researchers studying the thermal decomposition of this compound. By utilizing the described experimental techniques and understanding the key reaction pathways, it is possible to gain deeper insights into the fundamental chemistry of this important hydrocarbon and to control the formation of desired products in various applications.

References

Application Notes and Protocols for Prop-1-ene Adsorption on Catalyst Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the principles and experimental procedures for studying the adsorption of prop-1-ene on catalyst surfaces. Understanding these interactions at a molecular level is crucial for designing and optimizing catalysts for a wide range of industrial processes, including polymerization, oxidation, and hydrogenation.

Introduction to this compound Adsorption

The interaction of this compound with catalyst surfaces is a fundamental step in heterogeneous catalysis. Unlike saturated hydrocarbons like propane, the presence of a C=C double bond in this compound facilitates strong adsorption onto the catalyst. This interaction, primarily through the π orbitals of the alkene and the d orbitals of transition metals, leads to the chemisorption and activation of the this compound molecule.[1] In contrast, alkanes such as propane typically interact with metal surfaces through much weaker van der Waals forces, resulting in physisorption.[1][2] This difference in adsorption behavior is a key reason for the varied catalytic reactivity between alkenes and alkanes.[1]

Surface science techniques provide the tools to probe these interactions at the atomic scale, offering insights into adsorption geometries, energies, and the electronic changes that govern catalytic activity and selectivity.

Adsorption Mechanisms and Configurations

This compound can adsorb on metal surfaces in several configurations. The most common are π-bonded and di-σ-bonded modes, which have been investigated through Density Functional Theory (DFT) calculations and experimental studies.

  • π-Adsorption (Top Mode): This is often the most stable chemisorption mode. The this compound molecule binds to a single surface metal atom via its π-system (the C=C double bond). This interaction typically leads to an elongation of the C=C bond, indicating its activation.[1]

  • di-σ-Adsorption (Bridge Mode): In this configuration, the this compound molecule interacts with two adjacent surface metal atoms through the formation of two separate C-metal σ bonds. This mode is generally found to be less stable than the π-adsorption mode.[1]

The presence of other species on the surface, such as oxygen atoms, can significantly influence the adsorption process. For example, surface oxygen near an active metal site can increase the binding energy of this compound and further lengthen the C=C bond, enhancing the interaction.[1][3]

Quantitative Adsorption Data

DFT calculations provide valuable quantitative data on the adsorption of this compound. The following tables summarize key findings for this compound and propane on a model Ag(111) surface.

Table 1: Adsorption Energies and Geometries of this compound on Ag(111) Surface

Adsorption ModeAdsorption Energy (eV)C1=C2 Bond Length (Å)C-Ag Distance (Å)
Top (π-adsorption) -0.771.35C1: 2.58, C2: 2.74
Bridge (di-σ-adsorption) -0.211.34C1: 3.10, C2: 3.25

Data sourced from DFT calculations. The C1=C2 bond length in a free this compound molecule is 1.34 Å.[1][2]

Table 2: Influence of Surface Oxygen on this compound Adsorption (Top Mode on Ag(111))

Surface ConditionAdsorption Energy (eV)C1=C2 Bond Length (Å)
Clean Ag(111) -0.771.35
Ag(111) with Surface O -0.871.36

The presence of surface oxygen increases the binding energy by 0.1 eV.[1][2]

Table 3: Comparison of this compound and Propane Adsorption on Ag(111)

MoleculeAdsorption Energy (eV)Interaction Type
This compound (Top Mode) -0.77Chemisorption
Propane -0.14Physisorption

The significantly lower adsorption energy for propane is characteristic of weak van der Waals interactions.[1][2]

Experimental Protocols for Surface Science Studies

A combination of surface-sensitive techniques, typically performed under ultra-high vacuum (UHV) conditions, is required to fully characterize this compound adsorption.

G cluster_prep Catalyst Preparation cluster_exp Adsorption & Analysis cluster_data Data Interpretation prep Clean Single Crystal Catalyst Surface in UHV (e.g., Sputtering & Annealing) dose Dose Surface with This compound Gas at Controlled Temperature prep->dose xps XPS Analysis (Chemical State) dose->xps tpd TPD Analysis (Adsorption Energy) dose->tpd stm STM Analysis (Adsorption Site & Structure) dose->stm interpret Correlate Findings: - Adsorption Energy - Chemical Species - Surface Structure - Reaction Pathways xps->interpret tpd->interpret stm->interpret G cluster_modes This compound Adsorption Modes cluster_pi π-Adsorption (Top Site) cluster_di_sigma di-σ-Adsorption (Bridge Site) Propene_pi This compound Molecule M1_pi Propene_pi->M1_pi π-bond Propene_di_sigma This compound Molecule M1_sigma Propene_di_sigma->M1_sigma σ-bonds M2_sigma Propene_di_sigma->M2_sigma σ-bonds G start Clean Catalyst Surface in UHV cool Cool Sample to Adsorption Temperature (<150 K) start->cool dose Expose Surface to This compound Gas (Controlled Dosage) cool->dose heat Heat Sample at a Linear Rate (β) dose->heat detect Detect Desorbing Species with Mass Spectrometer (m/z = 42) heat->detect spectrum Generate TPD Spectrum (Intensity vs. Temperature) detect->spectrum analyze Analyze Peak Temperature (Tp) to Determine Desorption Energy (Ed) spectrum->analyze

References

Troubleshooting & Optimization

preventing side reactions in prop-1-ene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing side reactions during the synthesis of prop-1-ene.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound via various methods.

Dehydration of Propan-2-ol

Q1: What are the primary side reactions observed during the acid-catalyzed dehydration of propan-2-ol?

A1: The main side reactions include the formation of di-isopropyl ether and polymerization of the propene product. At higher temperatures, unwanted byproducts can also form.[1][2]

Q2: How can the formation of di-isopropyl ether be minimized?

A2: The formation of di-isopropyl ether is favored at lower temperatures. To minimize this side reaction, it is crucial to maintain a reaction temperature of approximately 170°C when using concentrated sulfuric acid.[3][4] Using a milder acid catalyst, such as phosphoric(V) acid, can also reduce ether formation.[3][4]

Q3: What causes low yields of this compound in this reaction?

A3: Low yields can be attributed to several factors, including an inappropriate reaction temperature, which may favor the formation of di-isopropyl ether, or the use of a catalyst that is not sufficiently acidic.[1][2] The concentration of the acid catalyst is also critical; too little will result in a slow reaction, while too much can promote side reactions.[1][2]

Propane Dehydrogenation (PDH)

Q1: What are the most common side reactions in propane dehydrogenation?

A1: The primary side reactions in PDH are thermal cracking, which leads to the formation of methane and ethylene, and coke formation on the catalyst surface, which causes deactivation.[5][6] Hydrogenolysis, which breaks C-C bonds, can also occur.

Q2: How can catalyst deactivation due to coking be prevented or mitigated?

A2: Catalyst deactivation by coke can be mitigated by using a Pt-Sn/Al2O3 catalyst, which is designed to be more resistant to coking.[7] Operating at lower reaction temperatures and higher hydrogen-to-hydrocarbon ratios can also reduce coke formation, although this may decrease the propane conversion rate.[7] Additionally, the catalyst can be regenerated by controlled burning of the coke in the presence of air.

Q3: How can the selectivity for this compound be improved?

A3: Higher selectivity for this compound can be achieved by optimizing the reaction conditions. Lower temperatures and higher hydrogen-to-hydrocarbon ratios generally favor propene formation over side reactions like cracking.[7] The choice of catalyst is also crucial; for example, the Oleflex process, which uses a platinum-based catalyst, is known for its high selectivity.[6]

Olefin Metathesis

Q1: What are the common side reactions in olefin metathesis for this compound production?

A1: Olefin metathesis is generally a highly selective process with low byproduct formation.[8] However, potential side reactions include isomerization of the reactants and products, and self-metathesis of the starting olefins, which can lead to undesired products.

Q2: How can high this compound selectivity be ensured?

A2: High selectivity is primarily achieved through the choice of catalyst. A mixture of a tungsten oxide catalyst (for metathesis) and a magnesium oxide catalyst (for isomerization of 1-butene to 2-butene) is effective.[8] Operating conditions such as temperature and pressure also play a role and should be optimized for the specific catalyst and feedstock.

Q3: What can be done if the catalyst shows low activity or deactivates quickly?

A3: Low catalyst activity or rapid deactivation can be due to impurities in the feedstock, such as butadiene, which can foul the catalyst.[9] Ensuring the feedstock is properly purified is essential. The catalyst may also require a specific pre-treatment or regeneration procedure to maintain its activity.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for this compound offers the highest purity?

A1: Olefin metathesis is known for producing polymer-grade propene with very low by-products, often exceeding 99% purity.[8]

Q2: What are the main safety concerns when synthesizing this compound?

A2: this compound is a flammable gas, so appropriate safety measures must be taken to prevent the formation of explosive mixtures with air. The synthesis methods may also involve corrosive acids or high pressures and temperatures, requiring careful handling and appropriate personal protective equipment.

Q3: How can I purify the synthesized this compound?

A3: The purification method depends on the synthesis route and the impurities present. For dehydration of propan-2-ol, the gaseous propene can be passed through a drying agent to remove water. In industrial processes like propane dehydrogenation and olefin metathesis, fractional distillation is commonly used to separate propene from other hydrocarbons.[8]

Q4: Can side reactions be completely eliminated?

A4: While it is difficult to completely eliminate all side reactions, they can be significantly minimized by carefully controlling reaction conditions, using appropriate catalysts, and purifying the starting materials.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
FeatureDehydration of Propan-2-olPropane Dehydrogenation (PDH)Olefin Metathesis
Typical Feedstock Propan-2-olPropaneEthene and Butene
Catalyst Concentrated H₂SO₄ or H₃PO₄Pt-Sn/Al₂O₃ or Cr₂O₃/Al₂O₃Tungsten oxide and Magnesium oxide
Typical Temperature 170°C (H₂SO₄)500-700°CVaries with catalyst and feed
Typical Pressure Atmospheric0.1-0.5 MPaVaries with catalyst and feed
Propene Selectivity Moderate to HighHighVery High (>96%)[8]
Major Side Products Di-isopropyl ether, PolymersMethane, Ethene, CokeLow levels of other olefins
Table 2: Influence of Operating Conditions on Propane Dehydrogenation
ParameterEffect on Propane ConversionEffect on Propene Selectivity
Increasing Temperature IncreasesDecreases (favors cracking)
Increasing Pressure DecreasesGenerally decreases
Increasing H₂/Hydrocarbon Ratio DecreasesIncreases

Experimental Protocols

Laboratory Scale Synthesis of this compound by Dehydration of Propan-2-ol

Materials:

  • Propan-2-ol (50 mL)

  • Concentrated sulfuric acid (10 mL) or concentrated phosphoric(V) acid (10 mL)

  • Porous pot chips (anti-bumping granules)

  • Gas collection apparatus (e.g., gas syringe or trough of water)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a condenser, and a collection vessel. Ensure all connections are secure.

  • Add 50 mL of propan-2-ol and a few porous pot chips to the round-bottom flask.

  • Slowly and carefully add 10 mL of concentrated sulfuric acid (or phosphoric acid) to the propan-2-ol, swirling the flask gently to mix.

  • Heat the mixture gently. The dehydration reaction starts at around 170°C for sulfuric acid.[3][4]

  • Collect the gaseous this compound that is produced. It can be collected over water in a gas jar or in a gas syringe.

  • To purify the gas, pass it through a drying agent such as anhydrous calcium chloride to remove any water vapor.

Laboratory Scale Synthesis of this compound by Propane Dehydrogenation (Conceptual)

Note: This is a high-temperature catalytic process typically performed in a specialized reactor. The following is a conceptual outline.

Materials:

  • Propane gas

  • Hydrogen gas (as diluent)

  • Pt-Sn/Al₂O₃ catalyst

  • Fixed-bed quartz reactor tube

  • Furnace capable of reaching 600-700°C

  • Gas chromatography (GC) system for product analysis

Procedure:

  • Load the Pt-Sn/Al₂O₃ catalyst into the quartz reactor tube, ensuring it is packed uniformly.

  • Place the reactor tube in the furnace and connect the gas lines for propane, hydrogen, and an inert gas (for purging).

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to the desired reaction temperature (e.g., 600°C).

  • Introduce a feed stream of propane and hydrogen at a controlled flow rate and ratio.

  • Pass the reactor effluent through a cooling trap to condense any heavier byproducts.

  • Analyze the gaseous product stream online using a GC to determine the conversion of propane and the selectivity to this compound and other products.

  • Monitor the catalyst activity over time. If deactivation occurs, the catalyst may need regeneration by carefully introducing a stream of air or oxygen at elevated temperatures to burn off coke deposits.

Laboratory Scale Synthesis of this compound by Olefin Metathesis (Conceptual)

Note: This process involves specialized catalysts and reaction conditions. The following is a conceptual outline.

Materials:

  • Ethene gas

  • 2-Butene gas

  • Tungsten oxide/magnesium oxide catalyst

  • High-pressure reactor

  • Gas chromatography (GC) system for product analysis

Procedure:

  • Pack the tungsten oxide/magnesium oxide catalyst into the high-pressure reactor.

  • Pressurize the reactor with an inert gas and then heat to the desired reaction temperature.

  • Introduce a mixture of ethene and 2-butene into the reactor at a specific molar ratio and flow rate.

  • Maintain the desired reaction pressure and temperature.

  • Continuously withdraw the product stream from the reactor.

  • Analyze the product stream using a GC to determine the conversion of reactants and the selectivity to this compound.

Mandatory Visualization

Experimental_Workflow_Dehydration cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start setup Set up distillation apparatus start->setup 1. add_reagents Add propan-2-ol, anti-bumping granules, and acid to flask setup->add_reagents 2. heat Heat mixture to ~170°C add_reagents->heat 3. collect_gas Collect gaseous this compound heat->collect_gas 4. dry_gas Pass gas through drying agent collect_gas->dry_gas 5. analyze Analyze product (e.g., GC) dry_gas->analyze 6. end End analyze->end 7.

Caption: Experimental workflow for the dehydration of propan-2-ol to this compound.

Troubleshooting_PDH decision decision issue Low this compound Yield check_temp Is reaction temperature in optimal range (500-700°C)? issue->check_temp solution solution check_pressure Is pressure too high? check_temp->check_pressure Yes adjust_temp Adjust furnace temperature check_temp->adjust_temp No check_catalyst Is catalyst deactivated? check_pressure->check_catalyst No lower_pressure Lower reactor pressure check_pressure->lower_pressure Yes regenerate_catalyst Regenerate catalyst (coke burn-off) check_catalyst->regenerate_catalyst Yes end Yield Improved check_catalyst->end No adjust_temp->end lower_pressure->end regenerate_catalyst->end

Caption: Troubleshooting flowchart for low this compound yield in propane dehydrogenation.

Olefin_Metathesis_Mechanism catalyst [M]=CH-R (Catalyst) intermediate1 Metallacyclobutane Intermediate 1 catalyst->intermediate1 + Ethene ethene Ethene (H2C=CH2) ethene->intermediate1 butene 2-Butene (H3C-HC=CH-CH3) intermediate2 Metallacyclobutane Intermediate 2 butene->intermediate2 propene1 This compound (Product) intermediate1->propene1 new_catalyst [M]=CH2 (New Catalyst Species) intermediate1->new_catalyst new_catalyst->intermediate2 + 2-Butene propene2 This compound (Product) intermediate2->propene2 regenerated_catalyst [M]=CH-CH3 (Regenerated Catalyst) intermediate2->regenerated_catalyst

Caption: Simplified mechanism of olefin metathesis for this compound production.

References

Technical Support Center: Catalyst Deactivation in Prop-1-ene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during prop-1-ene (propylene) polymerization experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during polymerization, offering potential causes and step-by-step solutions.

Issue 1: Low or No Polymer Yield

Question: My polymerization reaction produced very little or no polypropylene. What are the likely causes and how can I fix this?

Answer:

Low or no polymer yield is a common issue that can typically be traced back to catalyst poisoning or improper reaction setup.

Possible Causes:

  • Catalyst Poisoning: The presence of impurities in the monomer, solvent, or reaction atmosphere is a primary cause of catalyst deactivation. Common poisons include water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones, aldehydes, and sulfur or phosphorus compounds.[1][2][3][4][5][6][7] Metallocene catalysts, in particular, are highly sensitive to such impurities due to their single-site nature.

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for sufficient catalyst activity or too high, leading to rapid thermal degradation of the catalyst.

  • Incorrect Catalyst/Cocatalyst Ratio: An improper ratio of catalyst to cocatalyst (e.g., triethylaluminum - TEAL) can lead to incomplete activation or even deactivation of the catalyst.

  • Leaks in the Reactor System: Leaks can introduce atmospheric oxygen and moisture into the reactor, poisoning the catalyst.

Troubleshooting Steps:

  • Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent to remove any potential poisons.

  • Maintain an Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk techniques.

  • Inspect for Leaks: Thoroughly check the reactor and all connections for leaks to prevent the ingress of air and moisture.

  • Optimize Reaction Temperature: Perform a series of small-scale polymerizations at various temperatures to determine the optimal range for your specific catalyst system.

  • Verify Catalyst and Cocatalyst Concentrations: Double-check the calculations and measurements for the catalyst and cocatalyst to ensure the correct ratio is being used.

Issue 2: Gradual Decrease in Polymerization Rate Over Time

Question: My polymerization starts well, but the rate of reaction slows down significantly over time. What could be causing this catalyst decay?

Answer:

A gradual decrease in the polymerization rate is often indicative of catalyst decay, which can be caused by several factors.

Possible Causes:

  • Thermal Instability: The catalyst's active sites may be thermally unstable at the reaction temperature, leading to gradual degradation over the course of the polymerization.

  • Reaction with In-situ Generated Impurities: Impurities can be generated during the polymerization process itself, which then poison the catalyst.

  • Formation of Dormant Species (for Metallocene Catalysts): In metallocene-catalyzed polymerization, 2,1-regioinsertions of propylene can occur, leading to the formation of dormant catalyst species that are less active or inactive.[8]

  • Fouling: The deposition of polymer or coke on the catalyst surface can block active sites and pores, leading to a decline in activity.

Troubleshooting Steps:

  • Kinetic Analysis: Monitor the polymerization rate over time to characterize the decay profile. This can help in diagnosing the cause of deactivation.

  • Lower Reaction Temperature: If thermal decay is suspected, attempt the polymerization at a lower temperature to see if the catalyst stability improves.

  • Hydrogen Addition: For some Ziegler-Natta and metallocene systems, the introduction of hydrogen can reactivate dormant sites.[8]

  • Catalyst Support Modification: The choice of catalyst support can influence its stability and resistance to fouling.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound polymerization and what is their relative impact?

A1: The most common poisons are oxygen, water, carbon monoxide, carbon dioxide, alcohols (e.g., methanol, propanol), aldehydes, ketones, and sulfur compounds.[1][2][3][4][5][6][7] Their poisoning power can vary. For some Ziegler-Natta catalysts, the order of deactivating strength has been reported as:

  • Methanol > Acetone > Ethyl Acetate[2][4]
  • For other systems, oxygen has been identified as a more potent poison than water.

Q2: How can I detect and quantify impurities in my propylene feed?

A2: Gas chromatography (GC) is a common and effective method for detecting and quantifying volatile impurities in propylene.[6] Techniques such as GC with simultaneous detection using a pulsed discharge helium ionization detector (PDHID), mass spectrometry (MS), and flame ionization detection (FID) can identify and quantify a wide range of poisons including sulfur compounds, hydrocarbons, and permanent gases.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, catalyst activity can be at least partially restored. For instance, deactivation caused by certain reversible poisons like CO2 may be reversed with the addition of more cocatalyst.[1] For deactivation due to the formation of dormant sites, agents like hydrogen can sometimes reactivate the catalyst.[8] However, irreversible poisoning or thermal degradation often leads to permanent deactivation.

Q4: How does the catalyst type (Ziegler-Natta vs. Metallocene) affect its susceptibility to deactivation?

A4: Metallocene catalysts, being single-site catalysts, are generally more sensitive to poisons than multi-site Ziegler-Natta catalysts.[9] This is because the deactivation of a single active site on a metallocene catalyst has a more pronounced effect on the overall activity. Ziegler-Natta catalysts may have a variety of active sites with different sensitivities to poisons.

Quantitative Data on Catalyst Deactivation

The following tables summarize the impact of various poisons on catalyst activity in this compound polymerization.

Table 1: Effect of Propanol and Arsine on Ziegler-Natta Catalyst Productivity

PoisonConcentration (ppm)Catalyst Productivity (MT/kg)
None045
Propanol~744
Propanol10< 44
Propanol5235
Arsine0.035Increased Melt Flow Index (indirect indicator of activity change)

Data sourced from a study on the effects of propanol and arsine as inhibitors.[3]

Table 2: Effect of Aldehydes on Ziegler-Natta Catalyst Productivity

PoisonConcentration for 10% Productivity Loss (ppm)
Formaldehyde25.4 - 26.5
Propionaldehyde64.2 - 65.5
Butyraldehyde181.8 - 182.4

Data from a study on the inhibition effects of various aldehydes.[7]

Table 3: Adsorption Energies of Inhibitors on a Ziegler-Natta Catalyst Model

InhibitorAdsorption Energy (kcal/mol)
Ethylene-5.2
Propylene-1.3
Formaldehyde-40.5
Propionaldehyde-47.22
Butyraldehyde-47.5

Computational data indicating the stronger binding of aldehydes to the catalyst active center compared to the monomers.[7]

Experimental Protocols

Protocol 1: Slurry Polymerization of this compound to Test Catalyst Activity

This protocol describes a typical lab-scale slurry polymerization procedure to evaluate the activity of a Ziegler-Natta or metallocene catalyst.

Materials:

  • This compound (polymerization grade)

  • Heptane (or other suitable solvent), purified and dried

  • Ziegler-Natta or Metallocene catalyst

  • Triethylaluminum (TEAL) or Methylaluminoxane (MAO) as cocatalyst

  • Nitrogen or Argon gas (high purity)

  • Acidic ethanol (for quenching)

  • 1 L stainless steel reactor equipped with a stirrer, temperature and pressure controllers, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon to remove all traces of air and moisture.

  • Solvent and Cocatalyst Addition: Introduce 500 mL of purified heptane into the reactor. Add the required amount of cocatalyst (e.g., TEAL) to the solvent.

  • Catalyst Injection: Suspend a known amount of the catalyst (e.g., 10-20 mg) in a small amount of heptane in a separate flask under an inert atmosphere. Inject the catalyst slurry into the reactor.

  • Polymerization: Pressurize the reactor with this compound to the desired pressure (e.g., 5-8 bar) and maintain a constant temperature (e.g., 60-80 °C). Continuously feed this compound to maintain the pressure.

  • Reaction Monitoring: Monitor the reaction progress by measuring the uptake of this compound over time.

  • Quenching: After the desired reaction time (e.g., 1 hour), stop the this compound feed and vent the reactor. Quench the reaction by adding acidic ethanol.

  • Polymer Isolation: Filter the polymer, wash it thoroughly with ethanol and then water, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Activity Calculation: Calculate the catalyst activity as grams of polypropylene produced per gram of catalyst per hour.

Protocol 2: Analysis of Deactivated Catalyst using Infrared Spectroscopy

This protocol outlines a general procedure for analyzing a deactivated catalyst using Fourier-Transform Infrared (FTIR) spectroscopy to identify potential poisons or changes in the catalyst structure.

Materials:

  • Deactivated catalyst sample

  • Fresh (non-deactivated) catalyst sample for comparison

  • Inert atmosphere glovebox

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR or DRIFTS)

Procedure:

  • Sample Preparation: Inside a glovebox to prevent exposure to air and moisture, carefully prepare the deactivated catalyst sample for FTIR analysis. This may involve grinding the sample with KBr for pellet formation or placing it directly on an ATR crystal. Prepare a sample of the fresh catalyst in the same manner for a baseline comparison.

  • FTIR Analysis: Acquire the FTIR spectrum of both the fresh and deactivated catalyst samples over a suitable spectral range (e.g., 4000-400 cm⁻¹).

  • Spectral Comparison: Compare the spectrum of the deactivated catalyst to that of the fresh catalyst. Look for the appearance of new peaks or changes in the intensity of existing peaks.

  • Interpretation:

    • New peaks in the regions of 3600-3200 cm⁻¹ (O-H stretching) or 1750-1650 cm⁻¹ (C=O stretching) may indicate the presence of water/alcohols or carbonyl-containing poisons (ketones, aldehydes, esters), respectively.

    • Changes in the peaks associated with the catalyst's metal-ligand bonds can provide insights into structural degradation.

Visualizations

CatalystDeactivationPathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_result Result Active Active Catalyst Site (e.g., Ti-Polymer Chain) Poisoning Poisoning (e.g., H2O, O2, CO) Active->Poisoning Irreversible Binding Thermal Thermal Degradation Active->Thermal High Temperature Dormant Dormant Site Formation (2,1-insertion) Active->Dormant Regio-error Fouling Fouling (Polymer/Coke Deposition) Active->Fouling Physical Blockage Deactivated Deactivated Catalyst Site (Inactive) Poisoning->Deactivated Thermal->Deactivated Dormant->Deactivated Can be reactivated Fouling->Deactivated

Caption: Common pathways for catalyst deactivation in this compound polymerization.

TroubleshootingWorkflow Start Low/No Polymer Yield CheckPurity Check Monomer/Solvent Purity Start->CheckPurity CheckSystem Check Reactor for Leaks and Inert Atmosphere CheckPurity->CheckSystem Purity OK Purify Purify Monomer/Solvent CheckPurity->Purify Impurities Suspected CheckTemp Verify Reaction Temperature CheckSystem->CheckTemp System OK FixLeaks Seal Leaks, Improve Inerting CheckSystem->FixLeaks Leaks/Contamination Found CheckRatio Verify Catalyst/Cocatalyst Ratio CheckTemp->CheckRatio Optimal OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp Sub-optimal CorrectRatio Correct Ratio CheckRatio->CorrectRatio Incorrect Success Successful Polymerization CheckRatio->Success Correct Purify->CheckSystem FixLeaks->CheckTemp OptimizeTemp->CheckRatio CorrectRatio->Success

Caption: Troubleshooting workflow for low or no polymer yield.

References

Technical Support Center: Optimizing Regioselectivity in Prop-1-ene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during the hydroformylation of prop-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in this compound hydroformylation and why is it important?

A1: Regioselectivity in the hydroformylation of this compound refers to the preferential formation of one constitutional isomer over another. The reaction can produce two aldehyde products: the linear isomer, n-butanal, and the branched isomer, isobutanal. The ratio of these products is known as the n/iso ratio. Controlling this selectivity is crucial because both n-butanal and isobutanal are valuable precursors for different chemical syntheses, and the desired product depends on the specific industrial application.

Q2: What are the primary factors that influence the n/iso (normal-to-isomeric) ratio?

A2: The regioselectivity of this compound hydroformylation is highly sensitive to several experimental parameters. The most influential factors include the structure of the catalyst's ligands (both steric and electronic properties), reaction temperature, the partial pressures of carbon monoxide (CO) and hydrogen (H₂), and the specific catalyst system used (e.g., rhodium vs. cobalt).

Q3: How do phosphine ligands on a rhodium catalyst affect the regioselectivity?

A3: Phosphine ligands are critical in tuning the regioselectivity of rhodium-catalyzed hydroformylation.

  • Steric Effects: Bulky ligands, particularly diphosphines, tend to create steric hindrance that favors the anti-Markovnikov addition of the rhodium-hydride to the propene, leading to the formation of the linear n-butanal. Ligands with a large "bite angle" (the P-Rh-P angle) often promote high n/iso ratios.

  • Electronic Effects: The electronic properties of the ligand influence the back-donation from the metal to the alkene. The interplay between steric and electronic effects ultimately determines the preference for the linear or branched product.

Q4: What is the typical effect of temperature and pressure on the n/iso ratio?

A4: Temperature and pressure have a significant, though sometimes complex, impact on regioselectivity:

  • Temperature: Generally, lower reaction temperatures favor the formation of the linear aldehyde (higher n/iso ratio). As the temperature increases, the selectivity towards the linear product often decreases.

  • Pressure:

    • CO Partial Pressure: Higher carbon monoxide partial pressures often increase the n/iso ratio by favoring the formation of the linear aldehyde. However, excessively high CO pressure can inhibit the reaction rate.

    • H₂ Partial Pressure: The effect of hydrogen partial pressure can be more complex. In some systems, increasing H₂ pressure increases the n/iso ratio, while in others it can promote hydrogenation side reactions.

Q5: What are the common side reactions, and how can they be minimized?

A5: The main side reactions in hydroformylation are alkene isomerization and hydrogenation.

  • Isomerization: The catalyst can isomerize the starting alkene. This can be suppressed by using ligands that favor hydroformylation over isomerization, such as certain bidentate diphosphines, and by maintaining a sufficient concentration of carbon monoxide.

  • Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (propane), and the aldehyde product can be further reduced to an alcohol. This is more common at higher temperatures and high hydrogen partial pressures. Lowering the temperature and adjusting the H₂/CO ratio can minimize hydrogenation.

Troubleshooting Guide

Issue 1: My n/iso ratio is too low. How can I increase the yield of the linear aldehyde (n-butanal)?

Potential CauseSuggested Solution
Ligand Choice The ligand is not sterically demanding enough. Switch to a bulkier phosphine or a diphosphite ligand. Bidentate ligands with a large bite angle are known to favor linear aldehyde formation.
Reaction Temperature The temperature is too high, reducing selectivity. Decrease the reaction temperature in increments of 5-10°C. Lower temperatures generally enhance selectivity for the linear product.
CO Partial Pressure The partial pressure of CO is insufficient. Increase the CO partial pressure. Higher CO concentrations typically inhibit isomerization and favor the formation of linear products.
Ligand-to-Metal Ratio The concentration of free ligand is too low. Increasing the ligand concentration (ligand-to-rhodium ratio) often improves the n/iso ratio, although it may slightly decrease the overall reaction rate.

Issue 2: My catalyst appears to be deactivating over time.

Potential CauseSuggested Solution
Ligand Degradation Phosphine ligands can degrade via oxidation (e.g., forming phosphine oxides), especially if impurities like peroxides are present in the feed. Ensure all reagents and solvents are of high purity and rigorously deoxygenated. Monitor ligand integrity using ³¹P NMR spectroscopy.
Formation of Inactive Clusters Under certain conditions (e.g., low CO pressure), active mononuclear rhodium species can form inactive rhodium clusters. Maintain adequate CO pressure to keep the catalyst in its active monomeric form.
High-Boiling By-products The accumulation of high-boiling organophosphorus by-products can lead to catalyst deactivation. For batch reactions, catalyst rejuvenation might be necessary.

Issue 3: I'm observing a significant amount of propane, indicating a hydrogenation side reaction.

Potential CauseSuggested Solution
High H₂ Partial Pressure An excessively high H₂/CO ratio promotes hydrogenation. Adjust the syngas composition to lower the partial pressure of hydrogen relative to carbon monoxide.
High Reaction Temperature Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can significantly decrease the rate of this side reaction.

Quantitative Data Presentation

Table 1: Influence of Ligands on n/iso Ratio in Rh-Catalyzed Propene Hydroformylation
Ligand Type/NameTypical n/iso RatioActivity (TOF, h⁻¹)Notes
Triphenylphosphine (TPP)~10:1HighThe standard industrial ligand for achieving good selectivity for n-butanal.
Highly Normal Selective Ligands> 50:1VariableSpecialized, often bulky diphosphine or diphosphite ligands designed for maximum linear selectivity.
Iso-selective Ligands< 1:1Often < 1000 h⁻¹These are less common and often show significantly reduced activity compared to n-selective systems.
Table 2: General Effect of Reaction Conditions on n/iso Ratio
ParameterChangeEffect on n/iso Ratio
Temperature IncreaseDecrease
CO Partial Pressure IncreaseIncrease
H₂ Partial Pressure IncreaseVariable/Slight Increase
Ligand Conc. IncreaseIncrease

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Hydroformylation of this compound

1. Reactor Preparation:

  • A high-pressure autoclave (e.g., stainless steel) equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and pressure transducer is required.

  • Thoroughly clean, dry, and assemble the reactor.

  • Purge the reactor several times with an inert gas (N₂ or Ar) to remove all oxygen.

2. Catalyst Preparation (in a glovebox or under inert atmosphere):

  • In a Schlenk flask, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a deoxygenated solvent (e.g., toluene).

  • The typical catalyst concentration is in the range of 50-250 ppm of Rh. The ligand-to-rhodium molar ratio is often in excess (e.g., 10:1 to 100:1).

3. Reaction Execution:

  • Transfer the catalyst solution to the purged autoclave via cannula.

  • Seal the reactor and perform a final purge with syngas (a mixture of CO and H₂).

  • Pressurize the reactor with this compound to the desired partial pressure.

  • Pressurize with syngas (typically a 1:1 H₂/CO ratio) to the final desired total pressure (e.g., 10-30 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 70-120°C).

  • Maintain constant pressure by feeding syngas from a reservoir as it is consumed.

4. Reaction Quench and Product Analysis:

  • After the desired reaction time, cool the reactor to room temperature.

  • Carefully vent the excess pressure.

  • Collect the liquid product mixture for analysis.

Protocol 2: Product Analysis by Gas Chromatography (GC)

1. Sample Preparation:

  • Take a representative aliquot of the final reaction mixture.

  • Dilute the sample in a suitable solvent.

  • Add an internal standard (e.g., undecane) of a known concentration for quantitative analysis.

2. GC Instrument and Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating volatile aldehydes (e.g., a DB-5 or HP-5).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program (Example): Initial 40°C (5 min), ramp at 10°C/min to 200°C, hold for 2 min. This program should be optimized for your specific setup.

  • Injector and Detector Temperature: 250°C.

3. Data Analysis:

  • Identify the peaks for n-butanal and isobutanal based on retention times (confirmed by injecting pure standards).

  • Integrate the peak areas for each component.

  • Calculate the molar ratio of n-butanal to isobutanal (n/iso ratio) directly from the peak areas.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Low n/iso Ratio Start Low n/iso Ratio Observed Q1 Is Temperature > 100°C? Start->Q1 A1_Yes Decrease Temperature to 80-90°C Q1->A1_Yes Yes Q2 Is CO Partial Pressure Low? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase CO Partial Pressure Q2->A2_Yes Yes Q3 Using a Monodentate Ligand? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to Bulky Bidentate Ligand (e.g., Diphosphite) Q3->A3_Yes Yes End Re-evaluate n/iso Ratio Q3->End No A3_Yes->End

Caption: A troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.

Catalytic_Cycle cluster_1 Simplified Rh-Catalyzed Hydroformylation Cycle A HRh(CO)L₂ B HRh(C₃H₆)(CO)L₂ A->B + C₃H₆ - L C n-Alkyl Rh(CO)L₂ B->C linear insertion D iso-Alkyl Rh(CO)L₂ B->D branched insertion E n-Acyl Rh(CO)L₂ C->E + CO F iso-Acyl Rh(CO)L₂ D->F + CO G (n-Acyl)Rh(H)₂(CO)L₂ E->G + H₂ H (iso-Acyl)Rh(H)₂(CO)L₂ F->H + H₂ G->A - n-butanal (Reductive Elim.) H->A - isobutanal (Reductive Elim.)

Caption: A simplified diagram of the rhodium-catalyzed hydroformylation cycle (L = Ligand).

Factors_Regioselectivity cluster_2 Key Factors Influencing Regioselectivity (n/iso Ratio) center n/iso Ratio ligand Ligand Properties (Sterics & Electronics) ligand->center Bulky ligands ↑ n/iso temp Temperature temp->center Higher temp ↓ n/iso co_p CO Partial Pressure co_p->center Higher pressure ↑ n/iso h2_p H₂ Partial Pressure h2_p->center Complex effects

Caption: A diagram showing the primary factors that influence the n/iso ratio.

Technical Support Center: Stereochemical Control in Ziegler-Natta Polymerization of Propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of stereochemistry in the Ziegler-Natta polymerization of propene. It is intended for researchers, scientists, and professionals in drug development and polymer science who are utilizing this catalytic system in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during Ziegler-Natta polymerization of propene, offering potential causes and solutions to regain control over the stereochemistry of the resulting polypropylene.

Q1: What are the primary causes of low isotacticity in my polypropylene sample?

Low isotacticity in polypropylene produced via Ziegler-Natta polymerization can stem from several factors related to the catalyst system, polymerization conditions, and purity of the reagents.

  • Suboptimal Internal or External Donors: The choice and concentration of internal and external electron donors are crucial for achieving high stereoselectivity.[1] Internal donors, incorporated during catalyst synthesis, influence the formation of isospecific active sites.[2] External donors are added during polymerization to deactivate non-isospecific sites and stabilize the active centers.[2] An incorrect donor or a non-optimal donor-to-cocatalyst ratio can lead to a higher proportion of atactic or syndiotactic polymer.

  • Incorrect Polymerization Temperature: Temperature significantly affects the stereoselectivity of the catalyst. While higher temperatures can increase catalyst activity, they may also lead to a decrease in isotacticity due to increased chain-end mobility and potential isomerization of active sites.[3][4]

  • Presence of Impurities (Poisons): Ziegler-Natta catalysts are highly sensitive to poisons.[5] Compounds like water, oxygen, carbon monoxide, methanol, and acetone can deactivate the catalyst's active sites, leading to reduced activity and potentially lower stereospecificity.[6][7] Water, in particular, has been shown to significantly decrease the isotacticity of polypropylene.[8]

  • Inappropriate Al/Ti Molar Ratio: The ratio of the aluminum alkyl cocatalyst to the titanium catalyst component (Al/Ti ratio) is critical for catalyst activation and performance. An improper ratio can lead to incomplete activation or over-reduction of the titanium centers, both of which can negatively impact stereocontrol.[9]

Q2: My catalyst activity is lower than expected. What could be the issue?

Low catalyst activity can be a significant problem, leading to poor polymer yields. Several factors can contribute to this issue:

  • Catalyst Poisons: As mentioned above, impurities in the monomer, solvent, or reaction atmosphere can poison the catalyst and reduce its activity.[6][7] The poisoning power of different compounds varies, with protic substances like methanol often showing a strong deactivating effect.[6]

  • Improper Catalyst Activation: The activation of the Ziegler-Natta catalyst by the organoaluminum cocatalyst is a critical step.[10] An incorrect Al/Ti molar ratio, insufficient mixing, or a low activation temperature can result in a lower number of active sites.[9]

  • Thermal Degradation: High polymerization temperatures can lead to the thermal degradation of the catalyst's active sites, causing a decline in activity over time.[11]

  • Hydrogen Concentration: While hydrogen is used as a chain transfer agent to control molecular weight, high concentrations can sometimes lead to a decrease in catalyst activity.[12]

Q3: The molecular weight distribution (MWD) of my polypropylene is too broad. How can I narrow it?

A broad MWD indicates the presence of multiple types of active sites on the catalyst, each producing polymers with different chain lengths.[12]

  • Catalyst System: The choice of internal and external donors can significantly influence the MWD. Some donor combinations can help to create more uniform active sites, leading to a narrower MWD.[1] For instance, certain diether internal donors have been associated with a relatively narrow distribution of active species.[13]

  • Hydrogen Concentration: Hydrogen acts as a chain transfer agent and can influence the MWD. Optimizing the hydrogen concentration can help in controlling the polymer's molecular weight and narrowing the MWD.[14]

  • Polymerization Conditions: Maintaining consistent temperature and monomer concentration throughout the polymerization process is crucial for achieving a narrower MWD. Fluctuations in these parameters can lead to variations in the rate of polymerization and chain transfer, resulting in a broader MWD.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practical aspects of controlling stereochemistry in propene polymerization.

Q1: What is tacticity and why is it important in polypropylene?

Tacticity refers to the stereochemical arrangement of the methyl groups along the polypropylene chain.[15] There are three main types of tacticity:

  • Isotactic: All methyl groups are on the same side of the polymer backbone. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline, rigid, and strong material with a high melting point.[2][16]

  • Syndiotactic: The methyl groups alternate regularly on opposite sides of the backbone. This structure also imparts crystallinity, but generally results in a more flexible polymer than isotactic polypropylene.[16]

  • Atactic: The methyl groups are randomly arranged along the chain. This lack of order prevents crystallization, resulting in an amorphous, soft, and tacky material.[2][16]

The tacticity of polypropylene is a critical determinant of its physical and mechanical properties and thus its suitability for various applications.[17]

Q2: How do internal and external donors control stereochemistry?

Electron donors, also known as Lewis bases, are essential components of modern Ziegler-Natta catalyst systems for producing highly isotactic polypropylene.[1]

  • Internal Donors (IDs): These are added during the preparation of the solid catalyst component.[2] They play a crucial role in the formation and stabilization of highly isospecific active sites on the MgCl₂ support.[1] Phthalates, diethers, and succinates are common classes of internal donors.[1]

  • External Donors (EDs): These are added to the polymerization medium along with the organoaluminum cocatalyst.[2] Their primary functions are to convert aspecific active sites into isospecific ones and to poison any remaining non-specific sites.[18] Alkoxysilanes are a widely used class of external donors.[13]

The interaction between the internal and external donors is complex and crucial for achieving high performance.

Q3: What is the effect of polymerization temperature on isotacticity?

The polymerization temperature has a significant impact on the stereoselectivity of the Ziegler-Natta catalyst. Generally, an increase in polymerization temperature leads to a decrease in the isotacticity of the resulting polypropylene.[19] This is because at higher temperatures, the catalyst's active sites may become less stereospecific, and chain-end control mechanisms might become more prevalent, leading to stereoerrors.[3] However, the optimal temperature range can vary depending on the specific catalyst system being used.

Q4: How is the tacticity of polypropylene determined experimentally?

The most common and accurate method for determining the tacticity of polypropylene is high-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[20][21] By analyzing the chemical shifts of the methyl carbon region in the ¹³C NMR spectrum, it is possible to quantify the relative amounts of different stereosequences (e.g., triads, pentads) and thus determine the overall tacticity of the polymer.[22] The isotacticity index (I.I.), which is the weight percentage of the polymer that is insoluble in boiling heptane, is another common method used to estimate the isotacticity.[21]

Data Presentation

Table 1: Effect of External Donor on Polypropylene Isotacticity

External Donor (ED)ED/Ti (mol/mol)Polymerization Temperature (°C)Isotacticity Index (%)Reference
None07066[1]
Alkoxysilane A107092[1]
Alkoxysilane B107098[1]
D-donorN/AN/AHigher than P-donor[18]
P-donorN/AN/ALower than D-donor[18]

Table 2: Influence of Polymerization Temperature on Polypropylene Isotacticity

Catalyst SystemPolymerization Temperature (°C)Isotacticity Index (%)Reference
TiCl₃/Al(C₂H₅)₃30~85[3]
TiCl₃/Al(C₂H₅)₃75~90[3]
TiCl₃/Al(C₂H₅)₂Cl30-75Almost constant[3]
Commercial ZN Catalyst40High[19]
Commercial ZN Catalyst80Lower[19]

Experimental Protocols

Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst

This protocol describes a general procedure for the synthesis of a solid Ziegler-Natta catalyst component. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Support Preparation: Anhydrous MgCl₂ is ball-milled to increase its surface area.

  • Titanation: The activated MgCl₂ support is suspended in a dry, inert solvent (e.g., toluene).

  • An internal electron donor (e.g., a phthalate) is added to the suspension and stirred.

  • TiCl₄ is added dropwise to the mixture at a controlled temperature (e.g., 0 °C).

  • The temperature is slowly raised (e.g., to 110 °C) and the reaction is allowed to proceed for several hours.

  • The solid catalyst is then washed multiple times with a hot, dry solvent (e.g., toluene or hexane) to remove unreacted TiCl₄ and other byproducts.

  • The final catalyst is dried under a stream of dry nitrogen or under vacuum.[11][23]

Protocol 2: Slurry Polymerization of Propene

This protocol outlines a general procedure for the slurry polymerization of propene to produce isotactic polypropylene.

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Cocatalyst Addition: A dry, inert solvent (e.g., hexane) is introduced into the reactor, followed by the organoaluminum cocatalyst (e.g., triethylaluminum, TEAL) and the external electron donor (e.g., an alkoxysilane).[19]

  • Catalyst Injection: The solid Ziegler-Natta catalyst component is injected into the reactor as a slurry in the same solvent.

  • Propene Feed: Liquid or gaseous propene is fed into the reactor to the desired pressure.

  • Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70 °C) and the reaction is allowed to proceed for a set time with continuous stirring. Hydrogen can be added to control the molecular weight.[19]

  • Termination: The polymerization is terminated by adding a quenching agent, such as methanol.

  • Polymer Isolation: The polypropylene powder is collected by filtration, washed with a suitable solvent to remove catalyst residues, and dried in a vacuum oven.[23]

Protocol 3: ¹³C NMR Analysis of Polypropylene Tacticity

This protocol provides a general outline for the preparation and analysis of a polypropylene sample to determine its tacticity.

  • Sample Preparation: Approximately 200 mg of the polypropylene sample is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene-d₃ or 1,1,2,2-tetrachloroethane-d₂) in an NMR tube. A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce the long relaxation times of the polymer carbons.[15][20]

  • NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer at an elevated temperature (e.g., 120-135 °C) to ensure the polymer is fully dissolved and to achieve good spectral resolution.[22]

  • Data Analysis: The methyl region of the ¹³C NMR spectrum (typically between 19 and 22 ppm) is integrated to determine the relative areas of the peaks corresponding to different pentad stereosequences (mmmm, mmmr, rmmr, mmrr, mrmr, rrrr, mrrr, mrrm).[22]

  • Tacticity Calculation: The isotacticity is typically reported as the percentage of the mmmm pentad.

Visualizations

troubleshooting_low_isotacticity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Isotacticity Observed cause1 Suboptimal Donors start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Impurities Present start->cause3 cause4 Incorrect Al/Ti Ratio start->cause4 sol1 Optimize Donor Type & Concentration cause1->sol1 sol2 Adjust Polymerization Temperature cause2->sol2 sol3 Purify Monomer & Solvent cause3->sol3 sol4 Optimize Al/Ti Molar Ratio cause4->sol4

Caption: Troubleshooting workflow for low isotacticity in polypropylene.

stereocontrol_mechanism catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) id Internal Donor (e.g., Phthalate) catalyst->id incorporated during synthesis polymer Isotactic Polypropylene catalyst->polymer stereospecific insertion cocatalyst Cocatalyst (e.g., TEAL) cocatalyst->catalyst activates ed External Donor (e.g., Alkoxysilane) ed->catalyst modifies active sites propene Propene Monomer propene->catalyst coordinates to active site

Caption: Key components influencing stereocontrol in Ziegler-Natta polymerization.

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_analysis Analysis prep1 Activate MgCl2 Support prep2 Add Internal Donor prep1->prep2 prep3 Titanation with TiCl4 prep2->prep3 prep4 Wash and Dry Catalyst prep3->prep4 poly3 Inject Catalyst prep4->poly3 poly1 Prepare Reactor poly2 Add Solvent, Cocatalyst, External Donor poly1->poly2 poly2->poly3 poly4 Feed Propene poly3->poly4 poly5 Run Polymerization poly4->poly5 poly6 Terminate and Isolate Polymer poly5->poly6 analysis1 Prepare NMR Sample poly6->analysis1 analysis2 Acquire 13C NMR Spectrum analysis1->analysis2 analysis3 Analyze Methyl Region analysis2->analysis3 analysis4 Determine Tacticity analysis3->analysis4

Caption: Experimental workflow for synthesis and analysis of isotactic polypropylene.

References

Technical Support Center: Metathesis of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the metathesis of prop-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and outcomes.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the metathesis of this compound.

Guide 1: Low or No Conversion

Low or no conversion of this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.

LowConversionWorkflow start Low or No Conversion Observed check_atmosphere Verify Inert Atmosphere (Argon or Nitrogen) start->check_atmosphere check_reagents Assess Purity of this compound and Solvents check_atmosphere->check_reagents Atmosphere is Inert purify_reagents Purify/Degas Solvents and Substrate check_atmosphere->purify_reagents Oxygen/Moisture Contamination check_catalyst_activity Evaluate Catalyst Activity check_reagents->check_catalyst_activity Reagents are Pure check_reagents->purify_reagents Impurities Detected increase_loading Increase Catalyst Loading check_catalyst_activity->increase_loading Catalyst is Active change_catalyst Select a Different Catalyst (e.g., higher activity) check_catalyst_activity->change_catalyst Catalyst Decomposed optimize_temp Optimize Reaction Temperature increase_loading->optimize_temp change_catalyst->optimize_temp successful_reaction Successful Reaction optimize_temp->successful_reaction purify_reagents->start Re-run Experiment

Caption: Troubleshooting workflow for low or no conversion.

Detailed Steps:

  • Verify Inert Atmosphere: Olefin metathesis catalysts, particularly ruthenium and molybdenum-based ones, are sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).

  • Assess Reagent Purity: Impurities in this compound or the solvent can act as catalyst poisons. Use freshly purified and degassed solvents.

  • Evaluate Catalyst Activity: If possible, test the catalyst with a reliable control reaction to ensure it is active. Catalyst decomposition is often indicated by a color change of the reaction mixture to black.[1]

  • Increase Catalyst Loading: For challenging substrates or to compensate for minor impurities, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion.

  • Change Catalyst: If low reactivity persists, consider a more active catalyst. For example, second-generation Grubbs catalysts are generally more reactive than first-generation ones.[1]

  • Optimize Temperature: The optimal reaction temperature depends on the catalyst used. While some catalysts are active at room temperature, others may require elevated temperatures to achieve good conversion.

Guide 2: Poor Selectivity and Side Reactions

Poor selectivity, such as the formation of oligomers or isomers, can reduce the yield of the desired products (ethene and 2-butene).

Common Side Reactions and Solutions:

  • Olefin Isomerization: Ruthenium hydride species, which can form from catalyst decomposition, can catalyze the isomerization of the double bond. The addition of a mild acid, like acetic acid, can sometimes suppress this side reaction.

  • Homocoupling: In cross-metathesis reactions, the unwanted coupling of two identical olefin molecules can occur. While less of a concern for the self-metathesis of this compound, understanding the principles can be useful. Strategies to minimize homocoupling include using an excess of one reactant or choosing a catalyst with bulky ligands that favor cross-metathesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound metathesis?

A1: The most common culprits for low yield are catalyst deactivation, impurities in the reactants or solvent, and non-optimal reaction conditions. Catalyst deactivation can be caused by exposure to air, moisture, or impurities like peroxides in the solvent.[2] Ensuring a strictly inert atmosphere and using highly pure, degassed reagents is crucial. Reaction conditions such as temperature, pressure, and catalyst loading must be optimized for the specific catalyst being used.

Q2: How do I choose the right catalyst for this compound metathesis?

A2: The choice of catalyst depends on the desired reaction conditions and tolerance to functional groups (if any are present in more complex substrates).

  • Tungsten and Molybdenum-based catalysts: These are often used in industrial settings for propene production from ethene and butene and are typically active at higher temperatures (e.g., 300-550°C).[3][4]

  • Rhenium-based catalysts: These can show high activity at lower temperatures.[5]

  • Ruthenium-based catalysts (e.g., Grubbs catalysts): These are widely used in laboratory settings due to their functional group tolerance and ease of handling. Second-generation catalysts are generally more active but also more prone to decomposition at high temperatures.

Q3: My reaction starts well but then stops before completion. What is happening?

A3: This is a classic sign of catalyst decomposition. The active catalytic species is being consumed or deactivated during the reaction. This can be caused by impurities being introduced with the reactants or a slow leak in your reaction setup. A color change of the reaction mixture, often to black, is a visual indicator of ruthenium catalyst decomposition.[1] Consider purifying your reagents again and checking all connections in your apparatus.

Q4: Can I reuse my metathesis catalyst?

A4: In general, homogeneous metathesis catalysts like Grubbs catalysts are difficult to recover and reuse. Heterogeneous catalysts (supported on silica or alumina) can often be regenerated, for example, by calcination at high temperatures in an inert atmosphere.[6]

Q5: What is the expected product distribution for the self-metathesis of this compound?

A5: The self-metathesis of this compound is an equilibrium reaction that produces ethene and 2-butene. According to the Chauvin mechanism, the reaction should yield a 1:1 molar ratio of ethene and 2-butene.

Data Presentation

The following tables summarize quantitative data on the performance of various catalysts in olefin metathesis reactions relevant to propene.

Table 1: Comparison of Different Metal Catalysts for Ethene and 2-Butene Metathesis to Propene

Catalyst SystemSupportTemperature (°C)Propene Selectivity (%)Reference
Rhenium (Re)AlMCM-41200-250> 40[6]
Nickel-Rhenium (NiRe)Mixed225~44[6]
Tungsten (W)SiO2> 450~44[6]
Molybdenum (Mo)HBeta-Alumina120High[7]

Table 2: Effect of Reaction Temperature on Propene Selectivity for a Tungsten-Based Catalyst

Temperature (°C)1-Butene Conversion (%)Propene Selectivity (%)Reference
350~90Low[8]
50092.179.1[8]
550StableDecreased[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Metathesis in a Batch Reactor

This protocol describes a general laboratory-scale procedure for the self-metathesis of this compound using a Grubbs-type catalyst.

Materials:

  • Grubbs second-generation catalyst

  • This compound (high purity)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask via cannula or syringe.

  • Reactant Introduction: Introduce a known amount of this compound into the solvent. For gaseous this compound, this can be done by bubbling a slow stream of the gas through the solvent for a set amount of time or by using a gas-tight syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Grubbs catalyst (typically 0.1-5 mol%) to the stirred solution. The catalyst can be added as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to proceed at the desired temperature (room temperature or heated) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of this compound and the formation of ethene and 2-butene.

  • Quenching: Once the reaction is complete, quench it by adding a catalyst scavenger like ethyl vinyl ether.

Protocol 2: Catalyst Activation and Regeneration (for supported catalysts)

This protocol is relevant for heterogeneous catalysts, such as tungsten or molybdenum oxides on a support.

Procedure:

  • Activation: Before the reaction, the catalyst is typically activated in situ. This often involves heating the catalyst under a flow of inert gas (e.g., argon or nitrogen) to a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and ensure the active sites are accessible.[6]

  • Reactivation/Regeneration: After a reaction cycle, the deactivated catalyst can often be regenerated. A common procedure involves heating the catalyst in an inert atmosphere at a high temperature (e.g., 550°C) to burn off any coke or other residues from the catalyst surface.[6]

Visualizations

The Chauvin Mechanism for this compound Metathesis

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-carbene active species and a metallacyclobutane intermediate.

ChauvinMechanism M_CH2 [M]=CH₂ Metallacyclobutane1 Metallacyclobutane Intermediate M_CH2->Metallacyclobutane1 + this compound Propene1 This compound Propene1->Metallacyclobutane1 M_CHCH3 [M]=CHCH₃ Metallacyclobutane1->M_CHCH3 Ethene Ethene Metallacyclobutane1->Ethene Metallacyclobutane2 Metallacyclobutane Intermediate M_CHCH3->Metallacyclobutane2 + this compound Propene2 This compound Propene2->Metallacyclobutane2 Metallacyclobutane2->M_CH2 Butene 2-Butene Metallacyclobutane2->Butene

Caption: The Chauvin mechanism for the self-metathesis of this compound.

Logical Relationship for Catalyst Selection

The choice of catalyst is a critical first step in optimizing the metathesis of this compound. This diagram illustrates the decision-making process based on reaction requirements.

CatalystSelection start Define Reaction Requirements temp Desired Temperature? start->temp high_temp_catalysts Tungsten/Molybdenum Oxides temp->high_temp_catalysts High Temp (>300°C) low_temp_catalysts Rhenium-based or Grubbs Catalysts temp->low_temp_catalysts Low Temp (<150°C) functional_groups Functional Group Tolerance? grubbs Grubbs Catalysts functional_groups->grubbs Yes schrock Schrock Catalysts (less tolerant) functional_groups->schrock No low_temp_catalysts->functional_groups

References

troubleshooting prop-1-ene gas purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prop-1-ene gas purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification and analysis.

1. Gas Chromatography (GC) Analysis Issues

Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites in the GC system (e.g., inlet liner, column).- Column overloading.- Improper sample vaporization.- Use a deactivated inlet liner and column.- Reduce sample concentration or use a split injection.- Optimize injection temperature.
Baseline Noise or Drift - Contaminated carrier gas or detector gas.- Leaks in the system.- Column bleed.- Use high-purity gases and install purifiers.- Perform a leak check of the entire GC system.- Condition the column at a high temperature. If the problem persists, replace the column.
Ghost Peaks - Contamination in the injector or column.- Sample carryover from previous injections.- Clean the injector and bake out the column.- Run blank injections to identify the source of carryover.
Poor Resolution - Suboptimal column temperature or carrier gas flow rate.- Column degradation.- Optimize the temperature program and carrier gas flow.- Replace the column if performance does not improve.
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas pressure.- Leaks in the system.- Verify the stability of the oven temperature and gas flow controllers.- Check for and repair any leaks.

2. Fractional Distillation Issues

Symptom Possible Cause(s) Suggested Solution(s)
Flooding - Excessive vapor or liquid flow rate.- Reduce the heating rate (reboiler duty) or the feed rate.
Weeping/Dumping - Low vapor flow rate.- Increase the heating rate to ensure sufficient vapor velocity to hold up the liquid on the trays.
Poor Separation Efficiency - Incorrect reflux ratio.- Column is not at steady state.- Foaming.- Adjust the reflux ratio; a higher reflux ratio generally improves separation but increases energy consumption.- Allow the column to stabilize before collecting the product.- Consider adding anti-foaming agents if foaming is suspected.
Pressure Fluctuations - Inconsistent heating or cooling.- Blockages in the column.- Ensure stable operation of the reboiler and condenser.- Inspect the column for any obstructions.

Frequently Asked Questions (FAQs)

What are the most common impurities in polymer-grade this compound?

Polymer-grade this compound typically has a purity of 99.5% or higher. Common impurities include:

  • Hydrocarbons: Propane, ethane, ethylene, propyne (methylacetylene), propadiene, butanes, and butenes.[1]

  • Non-hydrocarbons: Carbonyl sulfide (COS), arsine (AsH₃), phosphine (PH₃), carbon monoxide (CO), carbon dioxide (CO₂), oxygen, nitrogen, and water.[1]

Why is it critical to remove these impurities?

Impurities can have detrimental effects on polymerization processes. For example, acetylene and dienes can deactivate polymerization catalysts, reducing the reaction rate and affecting the quality of the final polymer product.[2] Sulfur compounds like COS can also poison expensive catalysts.[3]

Which analytical method is best for determining this compound purity?

Gas chromatography (GC) is the most common and effective method for analyzing hydrocarbon impurities in high-purity this compound.[2][4] A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons. For the analysis of non-hydrocarbon impurities like sulfur compounds, a sulfur-specific detector such as a pulsed flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD) is often employed.[3][5][6] Gas chromatography-mass spectrometry (GC-MS) can be used for the identification and quantification of a wide range of impurities.

What are the primary methods for purifying this compound?

The primary industrial methods for this compound purification are:

  • Fractional Distillation: This is a widely used technique to separate this compound from impurities with different boiling points, such as propane.[5][7]

  • Adsorptive Purification: This method uses solid adsorbents to selectively remove specific impurities. For example, molecular sieves or activated alumina can be used to remove water, while other specialized adsorbents can target impurities like propyne or carbonyl sulfide.[3]

  • Preparative Gas Chromatography (Prep-GC): This technique can be used for high-purity separations of compounds with very close boiling points, although it is typically used on a smaller scale than distillation.[1][8]

Experimental Protocols

1. This compound Purification by Fractional Distillation

This protocol outlines the general procedure for purifying this compound from less volatile impurities like propane.

  • Apparatus:

    • Distillation flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Condenser

    • Receiving flask (cooled)

    • Heating mantle

    • Thermometer

  • Procedure:

    • Assemble the fractional distillation apparatus in a well-ventilated fume hood.

    • Add the crude this compound liquid to the distillation flask along with boiling chips.

    • Begin circulating coolant through the condenser.

    • Gently heat the distillation flask using the heating mantle.

    • Observe the temperature at the top of the column. The temperature should stabilize at the boiling point of the more volatile component (this compound, approx. -47.6 °C).

    • Collect the this compound distillate in the cooled receiving flask.

    • Monitor the temperature closely. A sharp rise in temperature indicates that the less volatile impurities are beginning to distill. At this point, stop the distillation or change the receiving flask to collect the impurity fraction separately.

    • Analyze the purity of the collected this compound fractions using gas chromatography.

2. Removal of Carbonyl Sulfide (COS) by Adsorption

This protocol describes a general method for removing COS from a this compound stream using a solid adsorbent.

  • Apparatus:

    • Adsorption column packed with a suitable adsorbent (e.g., activated alumina, specialized molecular sieves, or a copper-based adsorbent).

    • Gas flow controllers.

    • Gas sampling ports at the inlet and outlet of the column.

    • Gas chromatograph with a sulfur-specific detector.

  • Procedure:

    • Pack the adsorption column with the chosen adsorbent.

    • Activate the adsorbent according to the manufacturer's instructions. This typically involves heating the bed under a flow of inert gas to remove any adsorbed water or other contaminants.

    • Cool the adsorbent bed to the desired operating temperature (typically ambient or slightly elevated).

    • Introduce the this compound gas stream containing COS into the bottom of the adsorption column at a controlled flow rate.

    • Periodically sample the gas at the outlet of the column and analyze for COS concentration using GC.

    • Continue the process until the COS concentration at the outlet begins to rise, indicating that the adsorbent is becoming saturated (breakthrough).

    • Once breakthrough occurs, stop the flow of this compound. The adsorbent bed will then need to be regenerated or replaced. Regeneration procedures vary depending on the adsorbent and may involve temperature swings, pressure swings, or purging with a regeneration gas.

Quantitative Data

Table 1: Comparison of Adsorbents for Propylene/Propane Separation

AdsorbentPropylene Uptake (mmol/g at 298 K, 1 bar)Propane Uptake (mmol/g at 298 K, 1 bar)Selectivity (Propylene/Propane)Reference
GeFSIX-2-Cu-i~2.5~1.7~1.49[6]
SIFSIX-2-Cu-i~2.2~1.6~1.38[6]
Mg-MOF-74~3.5~2.8~1.25
Zeolite 4AVariesVariesVaries[3]

Table 2: Typical Operating Conditions for Propylene/Propane Distillation

ParameterValue
Number of Stages145 - 185
Operating Pressure14 bar
Reflux Ratio~21.7

Note: These values can vary significantly based on the specific design and operating conditions of the distillation column.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Low Purity, Low Yield) check_gc Review GC Data start->check_gc check_distillation Review Distillation Parameters start->check_distillation gc_issue GC Troubleshooting Guide check_gc->gc_issue Abnormal Chromatogram distillation_issue Distillation Troubleshooting Guide check_distillation->distillation_issue Process Instability resolve_gc Implement GC Solution gc_issue->resolve_gc resolve_distillation Implement Distillation Solution distillation_issue->resolve_distillation end Problem Resolved resolve_gc->end resolve_distillation->end

Caption: A general workflow for troubleshooting this compound purification issues.

GC_Analysis_Workflow sample Obtain this compound Sample prepare Sample Preparation (if necessary) sample->prepare inject Inject Sample into GC prepare->inject separate Separation on Chromatographic Column inject->separate detect Detection by FID/SCD separate->detect analyze Data Analysis: Peak Integration & Quantification detect->analyze report Report Purity analyze->report

Caption: A typical workflow for analyzing this compound purity using gas chromatography.

FractionalDistillation cluster_column Fractionating Column plate_n Plate n plate_2 Plate 2 plate_n->plate_2 Liquid Down condenser Condenser (Cooling) plate_n->condenser Vapor to Condenser plate_2->plate_n Vapor Up plate_1 Plate 1 plate_2->plate_1 Liquid Down plate_1->plate_2 Vapor Up reboiler Reboiler (Heating) plate_1->reboiler Liquid Down reboiler->plate_1 Vapor Up bottoms Bottoms (Impurities) reboiler->bottoms Liquid Bottoms condenser->plate_n Reflux distillate Distillate (Pure this compound) condenser->distillate Liquid Product

Caption: A simplified diagram illustrating the principle of fractional distillation for this compound purification.

References

Technical Support Center: Managing Thermal Decomposition of Prop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for managing the thermal decomposition of prop-1-ene at high temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during high-temperature experiments involving this compound.

1. Issue: Inconsistent or Non-Reproducible Reaction Rates and Product Yields

  • Question: My experiments are showing significant variability in reaction rates and product distribution from one run to the next. What are the potential causes and how can I fix this?

  • Answer: Inconsistency in kinetic studies of this compound pyrolysis is a common problem that can stem from several sources.

    • Temperature Fluctuations: Even minor variations in the reactor temperature can significantly alter reaction rates. Ensure your temperature controller is calibrated and stable. Use multiple thermocouples to verify a uniform temperature profile across the reaction zone.

    • Pressure Variations: The decomposition of this compound can be pressure-dependent. Unstable pressure within the reactor will lead to fluctuating reaction rates. Employ a reliable back-pressure regulator or pressure controller to maintain a constant pressure.

    • Surface Effects: The walls of the reactor can have a catalytic effect on the decomposition, or they can become coated with carbon (coking), which alters the surface reactivity over time. To mitigate this, "season" the reactor by running the experiment for an extended period before collecting data to ensure the surface condition is stable. Using a quartz or silica reactor is common as they are relatively inert.

    • Impure Reactants: Impurities in the this compound or diluent gas can act as initiators or inhibitors. Use high-purity gases (≥99.9%) and verify their purity if possible.

    • Inaccurate Residence Time: Errors in flow rate measurements from mass flow controllers (MFCs) will lead to incorrect residence time calculations. Regularly calibrate your MFCs to ensure accurate and reproducible flow rates.

2. Issue: Excessive Coke/Soot Formation in the Reactor

  • Question: A significant amount of carbonaceous deposits is forming on my reactor walls, which is affecting my results and is difficult to clean. How can I minimize this?

  • Answer: Coke formation is a result of secondary reactions, where the primary products of pyrolysis polymerize or dehydrogenate on hot surfaces.

    • Reduce Residence Time: Shorter residence times limit the extent of secondary reactions that lead to coke.

    • Lower Temperature: High temperatures accelerate the secondary reactions responsible for coking. If your experimental goals permit, operating at the lower end of your required temperature range can help.

    • Use a Diluent Gas: Diluting the this compound with an inert gas like nitrogen or argon reduces the partial pressure of hydrocarbon species, which can suppress polymerization and coking reactions.

    • Reactor Material: As mentioned, quartz reactors are generally preferred due to their inertness. Some researchers may use specialized coatings to passivate the reactor surface.

3. Issue: Discrepancies Between Experimental Data and Kinetic Models

  • Question: My experimental product yields do not match the predictions from established kinetic models. Why is this happening?

  • Answer: This is a common challenge in chemical kinetics.

    • Model Limitations: The kinetic model you are using may not be comprehensive enough for your specific experimental conditions (temperature, pressure, residence time). It might be missing important secondary reaction pathways or pressure-dependency effects.

    • Initiation Step: The very first step in the decomposition is the breaking of a C-H bond to form an allyl radical and a hydrogen atom. If your model's energy barrier for this step is inaccurate, all subsequent predictions will be affected.

    • Secondary Reactions: At higher conversions or longer residence times, reactions of the primary products (like ethylene and methane) become significant and must be included in the model for accurate predictions.

    • Experimental Uncertainty: Carefully assess the uncertainties in your temperature, pressure, and flow rate measurements. Small errors in these parameters can lead to large deviations in kinetic results.

Frequently Asked Questions (FAQs)

1. What is the primary initiation reaction for this compound thermal decomposition?

  • The thermal decomposition of this compound is initiated by the homolytic cleavage of the allylic C-H bond, which is the weakest bond in the molecule. This reaction produces an allyl radical and a hydrogen atom.

    • C₃H₆ → aC₃H₅• + H•

2. What are the major products formed during the pyrolysis of this compound?

  • The main products reported from the thermal decomposition of this compound are methane (CH₄) and ethylene (C₂H₄). Other significant products include hydrogen (H₂), allene (C₃H₄), ethane (C₂H₆), and butenes (C₄H₈). The relative amounts of these products depend heavily on the reaction conditions.

3. How does temperature influence the product distribution?

  • Increasing the reaction temperature generally leads to an increase in the overall rate of decomposition. It also favors the formation of smaller, more stable molecules through cracking of larger intermediates. For instance, at very high temperatures, the yield of hydrogen and smaller hydrocarbons like methane and acetylene tends to increase, while the concentration of more complex products may decrease due to subsequent decomposition.

4. What is the overall reaction order for this compound pyrolysis?

  • The reaction has been shown to be a homogenous, first-order gas reaction under many conditions, particularly at low conversions. However, some studies have reported a 3/2 order, suggesting that radical-radical termination reactions play a significant role under their specific experimental conditions. The observed order can be influenced by pressure and temperature.

5. How does pressure affect the decomposition process?

  • Pressure can influence both the overall rate and the product selectivity. For unimolecular initiation steps, increasing the pressure can shift the reaction from the "fall-off" regime towards the high-pressure limit, increasing the rate constant. Pressure also promotes secondary reactions and can alter the balance between different reaction pathways.

6. What are common experimental setups used to study this compound pyrolysis?

  • Commonly used laboratory setups include:

    • Flow Reactors: A mixture of this compound and a diluent gas flows through a heated tube (often quartz) at a controlled temperature and pressure. This setup is ideal for studying kinetics over a range of residence times.

    • Shock Tubes: A gas mixture is rapidly heated and compressed by a shock wave. This technique is used to study reactions at very high temperatures (thousands of Kelvin) and very short timescales (microseconds).

    • Jet-Stirred Reactors (JSR): These reactors are designed to create a highly uniform mixture of reactants and products, allowing for the study of reaction chemistry at steady-state conditions.

Data Presentation

Table 1: Representative Product Distribution in this compound Pyrolysis

This table summarizes typical major products. The exact composition can vary significantly with temperature, pressure, and residence time.

ProductChemical FormulaTypical Molar Ratio (relative to Ethylene)Reference
MethaneCH₄~1:1
EthyleneC₂H₄1 (Reference)
HydrogenH₂~0.5:1
AlleneC₃H₄Variable, often a minor product
EthaneC₂H₆Minor Product
ButenesC₄H₈Minor Product

Table 2: Overall Kinetic Parameters for this compound Decomposition

The decomposition is often modeled using the Arrhenius equation, k = A * exp(-Ea / RT).

Activation Energy (Ea)Pre-exponential Factor (A)Temperature Range (°C)NotesReference
72,000 cal/mol (301 kJ/mol)1.1 x 10¹³ s⁻¹680 - 870First-order rate constant.
56.7 kcal/mol (237 kJ/mol)Not specified580 - 640For a 3/2 order reaction.
215.7 kJ/molNot specified527 - 1727Apparent activation energy from Gibbs free energy surface.

Experimental Protocols

Methodology: Studying this compound Pyrolysis in a Laminar Flow Reactor

This protocol describes a typical experiment to determine the reaction kinetics and product distribution of this compound pyrolysis.

  • Apparatus Setup:

    • Reactor: A cylindrical quartz tube with a known length and internal diameter is placed inside a three-zone tube furnace capable of reaching temperatures >900°C.

    • Gas Delivery: High-purity this compound and an inert diluent (e.g., N₂) are supplied from gas

Technical Support Center: Scaling Up Prop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up prop-1-ene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound reactions from the lab to a larger scale?

Scaling up this compound reactions introduces several challenges that are often negligible at the bench scale. The most critical issues stem from changes in physical and thermal properties as the reactor volume increases. Key challenges include:

  • Heat Transfer Limitations: As reactor size increases, the surface-area-to-volume ratio decreases significantly.[1] This impedes efficient heat dissipation, which is particularly dangerous for exothermic reactions like polymerization or oxidation, potentially leading to thermal runaway.[2][3]

  • Mass Transfer Issues: In larger vessels, achieving uniform mixing of reactants, catalysts, and solvents is more difficult. This can result in non-uniform reaction rates, localized temperature gradients, and reduced product selectivity.[3][4][5]

  • Catalyst Deactivation: Issues such as fouling (coke formation), poisoning from impurities, or thermal sintering can become more pronounced at larger scales, leading to a decline in activity and selectivity over time.[6][7][8]

  • Reactor Design and Hydrodynamics: The fluid mechanics within a large reactor are more complex. The design must ensure proper mixing and avoid issues like slug flow in packed bed reactors to be representative of the commercial scale.[3][9]

  • Safety Risks: The hazards associated with handling larger quantities of flammable this compound, reactive catalysts, and potential runaway reactions increase substantially.[10][11] A thorough risk assessment is essential before every scale-up.[2]

Q2: How much can I increase the scale of my reaction in a single step?

It is a widely recommended safety practice to never scale a reaction by more than three times (3x) the previous run.[2] Each scale-up should be treated as a new experiment, with diligent monitoring for any unexpected changes in reaction rate, temperature, or pressure. If any reaction conditions, reagents, or solvents are changed, the process should be re-tested at a small scale first.[2]

Q3: What are the most common types of this compound reactions that are scaled up and their key considerations?

The most common industrial reactions involving this compound are polymerization, oxidation, and metathesis.

  • Polymerization (to Polypropylene): This is a highly exothermic process. The primary challenge is heat removal to control the polymer's molecular weight and prevent reactor fouling. Ziegler-Natta and metallocene catalysts are commonly used.[12][13]

  • Oxidation (to Propene Oxide): Selectivity is the main challenge. Side reactions can lead to the formation of CO2 and other byproducts. Catalyst stability is also a major concern, with deactivation often occurring due to coking or active site poisoning.[6][14]

  • Metathesis (e.g., Ethene-to-Propene): This process involves the reaction of ethene and butenes to produce propene. Catalyst stability and achieving high selectivity for propene are the main goals.[15]

Q4: What analytical methods are suitable for real-time monitoring of a scaled-up this compound reaction?

Real-time monitoring is crucial for safety and process control. Suitable techniques include:

  • In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants and products in real-time without sample extraction.[16] Raman is particularly useful for aqueous systems.[16]

  • Online Gas Chromatography (GC) and HPLC: Automated sampling systems can feed aliquots directly into a GC or HPLC to provide near real-time data on the reaction mixture's composition. This is excellent for quantifying intermediates and byproducts.[16]

Troubleshooting Guide

Q5: My reaction yield is significantly lower at a larger scale. What are the potential causes and solutions?

A drop in yield upon scale-up is a common problem. The following troubleshooting tree and table can help diagnose the issue.

G start Low Yield Observed q1 Is the reaction temperature stable and as expected? start->q1 q2 Is catalyst deactivation suspected? q1->q2 Yes runaway_check Poor Heat Transfer: - Improve cooling capacity - Reduce addition rate - Increase solvent volume q1->runaway_check No q3 Was the mixing efficient? q2->q3 No deactivation_check Catalyst Deactivation: - Analyze spent catalyst (TGA, TEM) - Check for poisons in feedstock - Implement regeneration cycle q2->deactivation_check Yes q4 Were reactants and solvents purified and degassed? q3->q4 No mixing_check Poor Mass Transfer: - Increase stirring rate - Use a more appropriate impeller - Re-evaluate reactor geometry q3->mixing_check Yes stoichiometry_check Incorrect Stoichiometry: - Verify reagent amounts - Use slight excess of key reactant - Monitor via real-time analytics q4->stoichiometry_check No inhibitor_check Presence of Inhibitors: - Purify reactants/solvents - Ensure inert atmosphere (N2/Ar) - Degas reaction mixture q4->inhibitor_check Yes

Caption: Troubleshooting logic for low yield in scaled-up reactions.

Potential Cause Possible Explanation Recommended Solutions
Poor Heat Transfer The reaction is exothermic, and the heat generated is not being removed efficiently, leading to side reactions or thermal degradation. This is a common issue as the surface-area-to-volume ratio decreases with scale.[1][3]- Improve reactor cooling (e.g., use a cooling jacket, internal cooling coils). - Reduce the rate of reagent addition for semi-batch processes.[17] - Increase the solvent volume to improve heat capacity.[10]
Inefficient Mass Transfer (Mixing) Reactants are not mixing properly, creating localized "hot spots" or areas of low reactant concentration, which can lower overall conversion and selectivity.[3][4]- Increase the stirring speed or use a more efficient stirrer design (e.g., different impeller type). - For packed-bed reactors, ensure the reactor diameter is large enough to prevent slug flow.[9]
Catalyst Deactivation The catalyst may be losing activity due to poisoning from impurities in the this compound feed, fouling from carbonaceous deposits (coke), or sintering at high temperatures.[6][8]- Analyze the this compound feed for potential poisons (e.g., sulfur compounds). - Characterize the spent catalyst to identify the deactivation mechanism. - Implement a catalyst regeneration procedure, such as controlled oxidation to burn off coke.[6]
Presence of Inhibitors Trace amounts of oxygen or other inhibitors (e.g., phenols in solvents) can quench radical reactions or poison catalysts.[18]- Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with nitrogen or argon).[18] - Use freshly purified reactants and solvents.
Incorrect Stoichiometry An imbalance in reactant ratios, which might have been negligible at a small scale, can lead to the formation of side products or incomplete conversion at a larger scale.[18]- Carefully verify the quantities of all reagents added. - Use real-time monitoring to track reactant consumption and adjust stoichiometry if necessary.[16]

Q6: The selectivity of my reaction has decreased after scaling up. Why is this happening?

Poor selectivity is often linked to poor temperature control. Localized hot spots caused by inadequate mixing or inefficient heat removal can provide the activation energy for undesired side reactions.[2][3] For example, in this compound epoxidation, higher temperatures can favor complete combustion to CO2 over the formation of propene oxide. Similarly, in polymerization, temperature fluctuations can broaden the molecular weight distribution of the polymer.

Q7: My catalyst appears to be deactivating much faster than in my lab-scale experiments. What should I investigate?

Rapid catalyst deactivation at scale can be attributed to several factors:

  • Feed Impurities: The larger volume of this compound and solvents may introduce a greater absolute quantity of catalytic poisons, even if the concentration is low.

  • Thermal Stress: Poor heat management can lead to temperature spikes on the catalyst surface, accelerating sintering (agglomeration of catalyst particles) and reducing active surface area.[8]

  • Mass Transfer Limitations: If reactants cannot diffuse to the catalyst surface efficiently, or products cannot diffuse away, side reactions on the surface can lead to the formation of coke or other deactivating species.[6][7]

Quantitative Data Summary

The following tables summarize key parameters for typical this compound reactions.

Table 1: Typical Conditions for this compound Polymerization

ParameterBulk Phase ProcessGas Phase Process
Temperature 340-360 K320-360 K
Pressure 30-40 atm8-35 atm
Catalyst Ziegler-Natta or MetalloceneZiegler-Natta or Metallocene
Medium Liquid this compoundGaseous this compound and Hydrogen
Data sourced from Chemguide.[12]

Table 2: Catalyst Performance in Ethene-to-Propene (ETP) Reactions

Catalyst SystemTemperaturePressureInitial Ethene ConversionPropene Selectivity1-Butene Selectivity
Ni-AlKIT-6 / ReOx/Al2O360 °C3 MPa73% (stabilized to 35%)~45%~42%
Data sourced from a study on catalytic cascade reactions.[15]

Experimental Protocols

Protocol 1: General Experimental Setup for a Scaled-Up this compound Polymerization (Slurry Method)

  • Reactor Preparation: Use a mechanically stirred, jacketed pressure reactor with appropriate safety features (burst disc, pressure relief valve). Ensure the reactor is clean, dry, and free of oxygen and moisture by purging with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Introduce the anhydrous, deoxygenated solvent (e.g., heptane) into the reactor. Begin stirring and bring the reactor to the desired temperature (e.g., 50-70°C) using the heating/cooling jacket. Feed liquid this compound into the reactor until the desired pressure is reached.

  • Catalyst Injection: Prepare the catalyst system (e.g., Ziegler-Natta or metallocene with a co-catalyst like MAO) in an inert atmosphere glovebox. Inject the catalyst slurry into the reactor using a high-pressure syringe or a catalyst injection pump.

  • Reaction Monitoring: Maintain a constant temperature and pressure throughout the reaction. Monitor the internal temperature closely for any signs of an uncontrolled exotherm.[2] Track this compound consumption using a mass flow controller to determine the reaction rate.

  • Termination and Work-up: After the desired reaction time, terminate the polymerization by injecting a quenching agent (e.g., methanol). Vent any unreacted this compound safely.

  • Product Isolation: Collect the polymer slurry. The polymer is then filtered, washed with solvent to remove residual catalyst, and dried under vacuum.

Protocol 2: Catalyst Regeneration for Fouling (Coke Removal)

  • Shutdown and Purge: Safely shut down the reaction and purge the reactor with an inert gas (e.g., nitrogen) to remove all flammable reactants.

  • Oxidative Treatment: Introduce a controlled stream of air or a dilute oxygen/nitrogen mixture into the reactor.

  • Controlled Heating: Slowly ramp up the temperature of the catalyst bed. The temperature should be high enough to initiate combustion of the carbonaceous deposits but low enough to avoid thermal damage (sintering) to the catalyst. For a gold-titania catalyst, regeneration can be effective at 573 K.[6]

  • Monitoring: Monitor the composition of the off-gas for CO and CO2 to track the progress of coke removal. The regeneration is complete when CO/CO2 levels return to baseline.

  • Cooling and Re-activation: Once regeneration is complete, cool the catalyst bed under an inert atmosphere. The catalyst may require a reduction step (e.g., with H2) before being reintroduced to the reaction feed.

Visualizations

G cluster_prep Preparation Phase cluster_reac Reaction Phase cluster_post Post-Reaction Phase p1 Reactor Setup & Leak Test p2 Purge with Inert Gas (N2/Ar) p1->p2 p3 Add Solvent & Catalyst p2->p3 r1 Set Temperature & Pressure p3->r1 r2 Introduce this compound r1->r2 r3 Monitor Reaction Progress (Temp, Pressure, Analytics) r2->r3 po1 Quench Reaction r3->po1 po2 Vent & Cool Down po1->po2 po3 Product Isolation & Purification po2->po3

Caption: General experimental workflow for a this compound reaction.

G cluster_path1 Desired Pathway: Polymerization cluster_path2 Side Reactions propene This compound initiation Initiation propene->initiation isomerization Isomerization propene->isomerization oligomerization Oligomerization propene->oligomerization catalyst Catalyst (e.g., Ziegler-Natta) catalyst->initiation propagation Chain Propagation initiation->propagation termination Termination propagation->termination polypropylene Polypropylene termination->polypropylene

Caption: Simplified pathway for this compound polymerization.

References

Technical Support Center: Prop-1-ene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with prop-1-ene (propylene) polymerization. It provides troubleshooting advice and detailed protocols to address common issues arising from impurities in the reaction system, which can significantly impact polymerization kinetics and final polymer properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common experimental issues.

Q1: My polymerization reaction has stopped prematurely or the catalyst activity is significantly lower than expected. What are the likely causes?

A1: A sudden drop in catalyst activity is a classic sign of catalyst poisoning. Impurities in the propylene feedstock or reaction solvent are the most common culprits. These compounds can deactivate the catalyst's active sites, thereby inhibiting or completely stopping the polymerization process.

Common deactivating impurities, often referred to as poisons, include oxygen-containing compounds (water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones) and sulfur-containing compounds (hydrogen sulfide, carbonyl sulfide).[1][2][3] Even at parts-per-million (ppm) levels, these substances can have a profound negative effect. For instance, acetylene and methylacetylene, common impurities in raw materials, can decrease the productivity of Ziegler-Natta catalysts.[2][4]

Troubleshooting Steps:

  • Verify Feedstock Purity: Ensure that the propylene monomer and any solvents used have been passed through purification columns to remove potential contaminants.

  • Check for Leaks: Inspect your reactor system for any leaks that could introduce air (oxygen and water) into the reaction environment.

  • Review Catalyst Handling: Ensure that the catalyst and cocatalyst were handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

Q2: I've noticed a significant change in the molecular weight and Melt Flow Index (MFI) of my polypropylene. Could impurities be the cause?

A2: Yes, impurities can alter the polymer's molecular weight and, consequently, its MFI. Poisons can interfere with the polymer chain growth, leading to shorter chains, which results in a lower average molecular weight and a higher MFI.[5]

For example, studies have shown a proportional relationship between the concentration of impurities like furan and an increase in the polymer's MFI.[2] Similarly, the presence of hydrogen sulfide (H₂S) has been demonstrated to increase the MFI in direct proportion to its concentration.[5] Increased levels of water and carbonyl sulfide (COS) have also been shown to reduce the molecular mass of the resulting polypropylene.[1]

Below is a troubleshooting workflow to diagnose unexpected changes in polymer properties.

G start Problem: Unexpected Change in Polymer Properties (e.g., Low MW, High MFI) check_feed Analyze Propylene Feed and Solvents for Impurities (GC-MS, specific detectors) start->check_feed impurity_found Impurities Detected? check_feed->impurity_found purify Action: Enhance Purification Train (e.g., add guard beds, regenerate molecular sieves) impurity_found->purify Yes check_leaks Inspect Reactor System for Air/Moisture Leaks impurity_found->check_leaks No re_run Re-run Polymerization with Purified Feedstock purify->re_run problem_solved Problem Resolved re_run->problem_solved leak_found Leak Found? check_leaks->leak_found repair Action: Repair Leaks, Ensure Inert Atmosphere leak_found->repair Yes consult Consult Senior Researcher or Equipment Manual leak_found->consult No repair->re_run

Caption: Troubleshooting workflow for changes in polymer properties.

Q3: Which impurities are most detrimental to my polymerization reaction, and how do their effects compare?

A3: The deactivating power of an impurity depends on its chemical nature and the type of catalyst used. Generally, Lewis bases that can coordinate strongly with the catalyst's active metal center are potent poisons.

Studies on Ziegler-Natta catalysts have ranked the poisoning power of several common oxygenated compounds in the following order: methanol > acetone > ethyl acetate .[6][7] Methanol is considered a particularly strong poison.[1][6] For other common gaseous impurities, the relative toxicity can vary depending on the specific catalyst formulation. For one catalyst type ("NG"), the order was found to be CO > O₂ > H₂O > methanol , while for another ("DQ"), the order was CO > H₂O > O₂ > methanol .[3]

The mechanism of deactivation often involves a reduction in the number of active sites available for polymerization, while the intrinsic propagation rate constant of the remaining sites may be less affected.[6][7]

Quantitative Impact of Impurities on Catalyst Performance

The following tables summarize quantitative data on how various impurities affect catalyst productivity and polymer properties.

Table 1: Effect of Various Impurities on Ziegler-Natta Catalyst Productivity

ImpurityCatalyst SystemConcentrationProductivity Loss (%)Polymer Property ChangeReference
FuranZiegler-Natta6.00 ppm10%MFI increases, Izod impact value decreases by 9%[2]
FuranZiegler-Natta12.23 ppm20%MFI increases, Izod impact value decreases by 18%[2]
FuranZiegler-Natta25.03 ppm41%MFI increases, Izod impact value decreases by 22%[2]
MethanolTiCl₄/EB/MgCl₂0.1 (molar ratio to Ti)~30% reduction in active sitesIsotacticity (mmmm pentad) not significantly changed[7]
AcetoneTiCl₄/EB/MgCl₂0.1 (molar ratio to Ti)Less than methanolIsotacticity not significantly changed[7]
Ethyl AcetateTiCl₄/EB/MgCl₂0.1 (molar ratio to Ti)Less than acetoneIsotacticity not significantly changed[7]
DimethylamineZiegler-Natta140 ppm19.6%-[8]
DiethylamineZiegler-Natta170 ppm20.0%-[8]
H₂SZiegler-Natta0.07 - 5 ppm-MFI increases proportionally with H₂S concentration[5]

Table 2: Kinetic Parameters for Propylene Polymerization With and Without Methanol Poisoning

ConditionPropagation Rate Constant (kₚ)Active Sites ([C*]) (mol%)
Without Methanol48000.40
With Methanol (0.1 molar ratio to Ti)48000.28
Source: Data adapted from stopped-flow polymerization experiments with a TiCl₄/ethylbenzoate/MgCl₂ catalyst.[7]

Catalyst Deactivation Mechanism

Impurities typically function by attacking the active center of the catalyst. In Ziegler-Natta or metallocene catalysts, this is an electron-deficient transition metal (e.g., Ti, Zr). Impurities with lone pairs of electrons (Lewis bases), such as water, alcohols, or amines, can coordinate to this metal center, blocking access for the propylene monomer and halting chain growth.

G cluster_active Active Polymerization Cycle cluster_poison Poisoning / Deactivation ActiveSite Active Catalyst Site (e.g., Ti-Polymer) Monomer Propylene Monomer ActiveSite->Monomer 1. Coordination Impurity Impurity Molecule (e.g., H₂O, ROH, CO) ActiveSite->Impurity 2. Irreversible Coordination Propagation Chain Propagation (Monomer Insertion) Monomer->Propagation LongerChain Growing Polymer Chain Propagation->LongerChain LongerChain->ActiveSite 3. Regeneration of Active Site PoisonedSite Deactivated Complex (Poisoned Site) Impurity->PoisonedSite NoReaction Polymerization Inhibited PoisonedSite->NoReaction

Caption: Generalized mechanism of catalyst deactivation by an impurity.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments related to the study of impurities in propylene polymerization.

Protocol 1: Kinetic Analysis of an Impurity's Effect on Polymerization Rate

Objective: To quantify the impact of a specific impurity on the rate of propylene polymerization.

Materials:

  • High-purity propylene

  • Polymerization-grade solvent (e.g., heptane, toluene), thoroughly dried and deoxygenated

  • Ziegler-Natta or Metallocene catalyst and cocatalyst (e.g., MAO, TEAL)

  • Impurity of interest (e.g., methanol, acetone) dissolved in a dry solvent to a known concentration

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas flow meters

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge with inert gas for at least 1 hour at an elevated temperature (e.g., 90°C) to remove residual moisture and air.

    • Cool the reactor to the desired reaction temperature (e.g., 50-70°C).

  • Baseline Polymerization (Control Experiment):

    • Introduce the solvent (e.g., 50 mL of toluene) into the reactor under an inert atmosphere.[9]

    • Add the cocatalyst (e.g., MAO) and stir.[9]

    • Introduce the catalyst (e.g., 0.03 g of a supported catalyst) to the reactor.[9]

    • Pressurize the reactor with propylene to the desired pressure (e.g., 100 psig) and maintain a constant flow.[9]

    • Record the rate of propylene consumption over time (e.g., 2 hours) to establish a baseline kinetic profile.

    • Terminate the reaction by adding a quenching agent (e.g., 1 mL of acidic methanol).[9]

    • Collect, wash, and dry the polymer for analysis.

  • Poisoned Polymerization:

    • Repeat the reactor preparation (Step 1).

    • Introduce the solvent and cocatalyst as in the baseline run.

    • Using a gas-tight syringe, inject a precise, calculated volume of the impurity stock solution into the reactor. Allow it to interact with the cocatalyst for a set period if desired.

    • Introduce the catalyst to begin the polymerization.

    • Monitor and record the propylene consumption rate under the same conditions as the baseline experiment.

    • Terminate the reaction and process the polymer as before.

  • Data Analysis:

    • Plot the polymerization rate (or polymer yield) versus time for both the baseline and poisoned experiments.

    • Calculate the percentage decrease in catalyst activity by comparing the initial rates or the total polymer yield.

    • Analyze the polymer from both runs for molecular weight (GPC), MFI, and isotacticity (¹³C NMR) to quantify changes in polymer properties.

Protocol 2: Feedstock and Solvent Purity Analysis

Objective: To detect and quantify volatile impurities in propylene feedstock and solvents using gas chromatography.

Methodology:

  • Instrumentation: A gas chromatograph (GC) equipped with multiple detectors is ideal. A common configuration includes:

    • Flame Ionization Detector (FID) for hydrocarbons.

    • Thermal Conductivity Detector (TCD) for permanent gases (O₂, N₂, CO).

    • Pulsed Discharge Helium Ionization Detector (PDHID) or Sulfur Chemiluminescence Detector (SCD) for sensitive detection of sulfur compounds and other polar impurities.[2]

  • Sample Collection:

    • Gaseous Propylene: Use a gas sampling bomb to collect a representative sample directly from the feed line to the reactor.

    • Liquid Solvents: Use a gas-tight syringe to draw a sample from a septum-sealed bottle that has been stored under an inert atmosphere.

  • Chromatographic Conditions (Example):

    • Columns: Use a series of columns appropriate for separating the target analytes. A combination of a porous polymer column (for CO, CO₂) and a capillary column (for hydrocarbons and polar compounds) is effective.

    • Carrier Gas: High-purity Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 40°C) to separate volatile gases, then ramp to a higher temperature (e.g., 200°C) to elute heavier compounds.

  • Calibration and Quantification:

    • Prepare or purchase certified gas standards containing known concentrations of target impurities (e.g., CO, CO₂, H₂S, methanol, acetylene).

    • Generate a multi-point calibration curve for each impurity by analyzing the standards.

    • Analyze the propylene or solvent sample under the same conditions.

    • Quantify the concentration of each detected impurity by comparing its peak area to the calibration curve.[2]

References

optimization of reaction conditions for prop-1-ene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for prop-1-ene (propylene) epoxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for this compound epoxidation?

A1: The most prominent catalytic systems currently under research and in industrial use are:

  • Titanium Silicalite-1 (TS-1) with Hydrogen Peroxide (HPPO Process): This is a widely used industrial process where this compound is oxidized by hydrogen peroxide, typically in a methanol solvent.[1] The reaction is known for its high selectivity under mild conditions (40-50°C, 20-30 bar).[1]

  • Gold-Titania (Au/TiO₂) Catalysts: These catalysts are used for the direct hydro-epoxidation of this compound using a mixture of hydrogen and oxygen.[2][3][4][5] They can be highly selective but often face challenges with hydrogen efficiency and catalyst stability.[2][3]

  • Silver-Based Catalysts (Ag): Silver catalysts are traditionally used for ethylene epoxidation and have been explored for this compound, though they often show lower selectivity compared to other methods.[4]

  • Other Systems: Research is also being conducted on single-atom catalysts (e.g., Mo, Cu, Co) and various other transition metal oxides to improve efficiency and environmental friendliness.[6]

Q2: What is the primary mechanism of catalyst deactivation in Au/TiO₂ systems?

A2: Catalyst deactivation in Au/TiO₂ systems is primarily caused by the formation of strongly adsorbed species on the catalyst surface, not by changes in the gold nanoparticles themselves.[3][5] The mechanism involves a bidentate propoxy intermediate that can be consecutively oxidized to form carboxylates or carbonates, which block active sites.[3][4] Higher this compound concentrations have been shown to significantly reduce this deactivation rate.[2][4]

Q3: What are the main side reactions that lower selectivity in the HPPO (TS-1) process?

A3: The primary side reactions involve the ring-opening of the newly formed propylene oxide.[1] Because the reaction is often carried out in methanol with water present, propylene oxide can react with these nucleophiles to form by-products such as 1-methoxy-2-propanol and propylene glycol.[1][7][8] At higher temperatures, the decomposition of hydrogen peroxide also becomes a significant side reaction that reduces efficiency.[1][8]

Troubleshooting Guide

Problem 1: Low this compound Conversion

Q: My this compound conversion is lower than expected. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reaction kinetics, catalyst activity, and mass transfer limitations.

  • Cause 1: Insufficient Catalyst Activity.

    • Solution: Ensure the catalyst has been prepared and activated correctly. For Au/TiO₂ systems, the deposition-precipitation method and subsequent calcination conditions are critical. For TS-1, ensure proper synthesis to incorporate titanium into the silicalite framework.

  • Cause 2: Low Reaction Temperature.

    • Solution: Gradually increase the reaction temperature. For the TS-1/H₂O₂ system, an optimal temperature is often found around 40-50°C; temperatures above this can lead to H₂O₂ decomposition and reduced conversion.[1][8] For Au/TiO₂ systems, increasing the temperature can also improve the reaction rate.[2]

  • Cause 3: Inadequate Reactant Concentration.

    • Solution: In Au/TiO₂ systems, increasing the concentration of hydrogen and oxygen can significantly increase the rate of propylene oxide formation.[2][4] For the HPPO process, increasing the H₂O₂ concentration can improve propylene conversion, but may decrease selectivity.[8]

  • Cause 4: Mass Transfer Limitations.

    • Solution: Ensure adequate mixing/stirring speed in slurry reactors or optimal flow rates in fixed-bed reactors to minimize diffusion limitations. Using smaller catalyst particle sizes can also help, provided pressure drop is manageable.[8]

Problem 2: Poor Selectivity to Propylene Oxide

Q: The conversion is acceptable, but the selectivity to propylene oxide is poor. How can I improve it?

A: Poor selectivity is almost always due to the formation of by-products from side reactions.

  • Cause 1: Ring-Opening Reactions (HPPO Process).

    • Solution 1 (Temperature): Lower the reaction temperature. The activation energies for the ring-opening reactions are typically higher than for the epoxidation itself, so reducing the temperature disproportionately slows the side reactions.[7][8] The highest selectivity is often achieved at lower temperatures (e.g., 25°C), even if conversion is reduced.[8]

    • Solution 2 (Solvent/Water Content): The presence of water and methanol promotes the formation of propylene glycol and methoxy-propanols, respectively.[7][8] While methanol is often necessary as a solvent, minimizing the water content can suppress the formation of propylene glycol.[7] However, some water may be necessary for catalyst performance.[7]

  • Cause 2: Over-oxidation (Au/TiO₂ Process).

    • Solution: Optimize the oxygen partial pressure. While oxygen is required for the reaction, an excessively high concentration can promote the consecutive oxidation of intermediates that leads to catalyst deactivation and potentially other by-products.[2][4]

  • Cause 3: Low Hydrogen Efficiency (Au/TiO₂ Process).

    • Solution: The primary competing side reaction is the direct formation of water from H₂ and O₂.[2] Improving hydrogen efficiency, which is the fraction of H₂ used for epoxidation, is a key challenge. This is highly dependent on the catalyst formulation (gold particle size, support properties). Current hydrogen efficiencies are often below 30%, and significant improvement is needed for commercial viability.[2][3]

Data and Parameter Optimization

Optimizing reaction conditions requires balancing conversion, selectivity, and catalyst stability. The following tables summarize the effects of key parameters.

Table 1: Effect of Reactant Concentration on Au/TiO₂ Catalysts

Parameter IncreasedEffect on PO Formation RateEffect on Catalyst Deactivation RateCitation(s)
Hydrogen (H₂) Conc. Strong IncreaseMinor Influence[2][4]
Oxygen (O₂) Conc. Moderate IncreaseSlight Decrease[2][4]
This compound Conc. No InfluenceSignificant Decrease[2][4]

Table 2: Effect of Temperature and Water on TS-1/H₂O₂ System

ParameterEffect on this compound ConversionEffect on Propylene Oxide SelectivityCitation(s)
Increasing Temperature Increases to an optimum (e.g., ~40°C), then decreases due to H₂O₂ decomposition.Decreases, as ring-opening side reactions accelerate.[8]
Increasing Water Conc. Generally decreases conversion.Decreases, as propylene glycol formation increases.[7][8]

Experimental Protocols

Protocol 1: Gas-Phase Epoxidation using Au/TiO₂ in a Fixed-Bed Reactor

  • Catalyst Preparation: Prepare Au/TiO₂ catalyst (e.g., 1 wt% Au) via deposition-precipitation method. Calcine the catalyst in air at a specified temperature (e.g., 300-400°C) for several hours.

  • Reactor Setup: Load a measured amount of catalyst (e.g., 0.35 g) into a fixed-bed microreactor.[9] Place the reactor inside a temperature-controlled furnace.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 150-200°C) under an inert gas flow (e.g., Helium).

    • Introduce the reactant gas mixture using mass flow controllers. A typical composition is 10% H₂, 10% O₂, and 10% this compound, with the balance being Helium.[5][9] Maintain a total pressure of ~1.1 bar.[5]

    • Set the total gas flow rate to achieve a desired Gas Hourly Space Velocity (GHSV), for example, 9,000-10,000 h⁻¹.[5][9]

  • Product Analysis:

    • Analyze the reactor effluent using an online Gas Chromatograph (GC) equipped with both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID).[9]

    • Use appropriate columns (e.g., Molsieve 5A for permanent gases and a Porabond Q for hydrocarbons and oxygenates) to separate reactants and products.[9]

    • Calibrate the GC with standard gas mixtures to quantify concentrations and calculate conversion and selectivity.[10]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Step cluster_analysis Analysis p1 Synthesis (e.g., Deposition) p2 Drying & Calcination p1->p2 r1 Reactor Loading p2->r1 r2 Set T, P, Flow Rates r1->r2 r3 Introduce Reactants r2->r3 a1 Online GC Analysis r3->a1 Effluent a2 Data Processing a1->a2 a3 Calculate Conversion & Selectivity a2->a3 a3->r2 Optimization Loop

Caption: General experimental workflow for this compound epoxidation.

Troubleshooting_Flowchart start Low Propylene Oxide (PO) Yield q1 Is this compound Conversion Low? start->q1 a1_yes Increase Temperature q1->a1_yes Yes q2_no Are By-products (Glycol, Ethers) High? q1->q2_no No a2_yes Check Catalyst Activity (Activation/Preparation) a3_yes Increase Reactant Concentration (H₂, O₂) end_note Re-evaluate Performance a3_yes->end_note a1_no Lower Temperature q2_no->a1_no Yes a2_no Minimize Water Content (for TS-1) a3_no Optimize Reactant Ratios to Improve H₂ Efficiency (for Au/TiO₂) a3_no->end_note

Caption: Troubleshooting flowchart for low propylene oxide yield.

Reaction_Pathways cluster_side Side Products reactants This compound + Oxidant (e.g., H₂O₂ or O₂/H₂) po Propylene Oxide (Desired Product) reactants->po Main Epoxidation (Catalyst: TS-1 or Au/TiO₂) sp3 Water (from H₂ + O₂) reactants->sp3 Direct Combination (Au/TiO₂ Catalyst) sp1 Propylene Glycol po->sp1 + H₂O (Ring Opening) sp2 Methoxy-propanols po->sp2 + CH₃OH (Ring Opening)

Caption: Key reaction pathways in this compound epoxidation.

References

Technical Support Center: Mitigating Catalyst Poisoning in Prop-1-ene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during prop-1-ene (propylene) hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for palladium (Pd) and platinum (Pt) catalysts in this compound hydrogenation?

A1: Common catalyst poisons include sulfur compounds (like hydrogen sulfide, H₂S), carbon monoxide (CO), heavy metals (such as lead, arsenic, mercury), halides, and nitrogen-containing compounds.[1][2][3] Even trace amounts of these substances can significantly reduce catalyst activity.[4] Water and oxygen can also act as poisons for certain catalyst systems, particularly Ziegler-Natta catalysts.[1]

Q2: How can I identify if my catalyst is poisoned?

A2: The primary symptoms of catalyst poisoning are a noticeable decline in catalytic activity and a change in product selectivity.[5] You may observe a decrease in the rate of this compound conversion or find that the reaction requires higher temperatures and pressures to achieve the same results.[5] An increased pressure drop across a fixed-bed reactor can also indicate fouling, a form of deactivation.[5]

Q3: My hydrogenation reaction has stalled. What is the most likely cause?

A3: A stalled or sluggish reaction is a strong indicator of catalyst poisoning. The first step in troubleshooting is to verify the purity of the this compound feed, hydrogen gas, and any solvents used.[4] Sulfur and nitrogen compounds are particularly potent poisons for palladium catalysts and are common culprits.[4]

Q4: What is the difference between reversible and irreversible poisoning?

A4: Reversible poisoning occurs when the poison weakly adsorbs to the catalyst's active sites and can be removed by relatively simple procedures, such as stripping with an inert or reactive gas, which restores catalyst activity. Irreversible poisoning involves strong chemical bonding between the poison and the active sites, leading to a permanent loss of activity that cannot be recovered through simple regeneration methods.[3]

Q5: How do sulfur compounds specifically affect palladium catalysts?

A5: Sulfur compounds are notorious poisons for palladium catalysts because they bind strongly and often irreversibly to the palladium surface.[4][6] This blocks the active sites necessary for hydrogenation, causing a rapid decrease in catalyst activity even at very low concentrations.[4][7] The interaction can lead to the formation of stable palladium sulfides (e.g., Pd₄S).[7]

Q6: Can a poisoned catalyst be regenerated?

A6: Yes, in many cases, a poisoned catalyst can be regenerated, but the success depends on the nature of the poison.[4] Deactivation by coking (carbonaceous deposits) can often be reversed by controlled oxidation.[4][8] For poisoning by strongly adsorbed species like sulfur, more intensive treatments such as high-temperature roasting or chemical oxidation may be required.[4][9][10] However, complete restoration of the initial activity is not always achievable.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst poisoning in this compound hydrogenation.

ProblemPossible CauseDiagnostic CheckRecommended Solution(s)
Low or No Conversion Catalyst Poisoning - Analyze feed gas (this compound, H₂) and solvent for impurities (e.g., GC-MS, sulfur-specific analyzers).[4]- Review purity specifications of all reactants.- Purify reactants and solvent (e.g., distillation, passing through adsorbent beds).[2]- Install a guard bed upstream of the reactor to capture poisons.[4]
Improper Catalyst Handling/Activation - Review standard operating procedures for catalyst handling and activation.- Ensure the catalyst was not unduly exposed to air or moisture.- Handle catalyst under an inert atmosphere (e.g., glovebox).[4]- Ensure complete and proper activation according to the manufacturer's protocol.[4]
Gradual Decrease in Reaction Rate Coking/Fouling - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.[4][11]- Optimize reaction conditions (e.g., lower temperature, adjust reactant partial pressures) to minimize side reactions leading to coke formation.[4]- Implement a catalyst regeneration protocol (see Experimental Protocols).[4]
Slow Poisoning - Perform long-term feed analysis to detect low-level, cumulative poisons.- Improve feed purification systems.- Consider using a more poison-resistant catalyst formulation.[2]
Change in Product Selectivity Selective Poisoning - Analyze product distribution over time.- Certain poisons can selectively block sites responsible for specific reaction pathways.[12]- Identify and eliminate the specific poison.- In some cases, intentional selective poisoning is used to improve selectivity (e.g., Lindlar's catalyst).[12]
Increased Pressure Drop (Fixed Bed) Fouling/Coking - Monitor pressure differential across the catalyst bed.[5]- Implement a regeneration cycle to remove deposits.- If severe, the catalyst bed may need to be re-packed.

Quantitative Data on Catalyst Deactivation

The following tables provide illustrative data on the impact of common poisons and the effectiveness of regeneration.

Table 1: Effect of Hydrogen Sulfide (H₂S) Poisoning on Pd/Al₂O₃ Catalyst Performance

H₂S Concentration in Feed (ppm)Time on Stream (hours)This compound Conversion (%)Selectivity to Propane (%)
010>99>98
1010~65>98
5010~30>98
10010<10>98

Note: This data is representative and illustrates the severe impact of H₂S on catalyst activity. Actual performance will vary based on specific catalyst formulation, temperature, pressure, and space velocity.[7][13]

Table 2: Typical Regeneration Outcomes for Deactivated Catalysts

Deactivation CauseRegeneration MethodTypical Temperature RangeAtmosphere% Activity Recovery (Approximate)
CokingOxidative Regeneration (Calcination)300 - 500°CDilute O₂ in N₂85 - 95%
Sulfur Poisoning (mild)Hot Hydrogen Stripping200 - 400°CH₂60 - 80%
Sulfur Poisoning (severe)High-Temperature Roasting300 - 400°CAir70 - 90%[10]
Organic FoulingSolvent Washing & Drying80 - 100°CVacuum/Inert70 - 85%[14]

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Palladium Catalyst

This protocol is a general procedure for the removal of carbonaceous deposits ("coke") from a deactivated catalyst.[4][15]

Materials:

  • Spent (coked) catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas mixture (e.g., 2-5% O₂ in N₂)

  • Gas flow controllers

Procedure:

  • Purging: Place the coked catalyst in the quartz reactor tube within the furnace. Purge the system with an inert gas (e.g., nitrogen) for 30-60 minutes at room temperature to remove any adsorbed hydrocarbons.

  • Heating: While maintaining the inert gas flow, heat the catalyst to the target regeneration temperature (typically 300-500°C). The heating ramp rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.

  • Controlled Oxidation: Once the target temperature is stable, gradually introduce the dilute oxygen/inert gas mixture. Caution: This process is exothermic. Monitor the catalyst bed temperature closely to prevent thermal runaways that could lead to catalyst sintering.[15]

  • Hold Period: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until analysis of the outlet gas (e.g., by mass spectrometry) shows that CO₂ production has ceased.

  • Cooling: Switch the gas flow back to the pure inert gas and cool the catalyst down to room temperature.

  • Reduction (Required): After oxidative regeneration, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced to restore its catalytic activity. Heat the catalyst in a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.[4]

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas. If the catalyst is pyrophoric, it may require careful passivation before handling in air.

Protocol 2: Hot Hydrogen Stripping for Reversible Poison Removal

This protocol can be effective for removing weakly adsorbed poisons or for partial regeneration of sulfur-poisoned catalysts.[13][16]

Materials:

  • Poisoned catalyst

  • Reactor system capable of high-temperature operation

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Gas flow controllers

Procedure:

  • Purging: Place the poisoned catalyst in the reactor. Purge with an inert gas to remove residual reactants.

  • Heating: Heat the catalyst under a flow of hydrogen gas to a temperature typically between 200-400°C. The optimal temperature depends on the poison's desorption energy and the catalyst's thermal stability.

  • Treatment: Maintain the hydrogen flow at the elevated temperature for 1-5 hours. This process helps to desorb or reactively remove the poison from the catalyst surface.

  • Cooling: Cool the catalyst to the desired reaction temperature while maintaining the hydrogen flow or by switching to an inert gas.

Visualizations

cluster_0 Catalyst Poisoning Mechanism Feed This compound + H₂ (with S-compound poison) ActiveSite Active Pd Site Feed->ActiveSite Reactants Adsorb PoisonedSite Poisoned Site (Pd-S bond formed) Feed->PoisonedSite Poison Binds Strongly ActiveSite->PoisonedSite Deactivation Product Propane ActiveSite->Product Hydrogenation Occurs

Caption: Mechanism of active site blocking by a sulfur poison.

cluster_1 Troubleshooting Workflow for Catalyst Deactivation Start Decline in Catalyst Performance CheckPurity Check Reactant Purity - Feed Gas (this compound, H₂) - Solvents Start->CheckPurity ImpuritiesFound Impurities Found? CheckPurity->ImpuritiesFound PurifyFeed Implement Feed Purification (e.g., Guard Bed) ImpuritiesFound->PurifyFeed Yes CheckCoking Check for Coking - TPO on spent catalyst - Increased ΔP ImpuritiesFound->CheckCoking No End Activity Restored PurifyFeed->End CokingConfirmed Coking Confirmed? CheckCoking->CokingConfirmed Regenerate Perform Catalyst Regeneration (e.g., Oxidation) CokingConfirmed->Regenerate Yes ContactSupport Contact Technical Support CokingConfirmed->ContactSupport No Regenerate->End

Caption: Workflow for troubleshooting catalyst deactivation.

cluster_2 Mitigation Strategies Overview Proactive Proactive Measures FeedPurification Feed Purification Proactive->FeedPurification GuardBeds Guard Beds Proactive->GuardBeds CatalystChoice Resistant Catalyst Selection Proactive->CatalystChoice Reactive Reactive Measures Regeneration Catalyst Regeneration Reactive->Regeneration ProcessOptimization Process Optimization Reactive->ProcessOptimization

Caption: Overview of proactive and reactive mitigation strategies.

References

strategies to control molecular weight in polypropylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polypropylene during synthesis.

Troubleshooting Guides

Issue 1: Lower Than Expected Molecular Weight

Q1: My polypropylene synthesis resulted in a polymer with a much lower molecular weight than anticipated. What are the potential causes and how can I troubleshoot this?

A1: Low molecular weight in polypropylene is a common issue that can arise from several factors during polymerization. The primary causes often relate to reaction conditions and the presence of chain transfer agents. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Troubleshooting Steps:

  • Review Hydrogen Concentration: Hydrogen is a highly effective chain transfer agent used to control molecular weight.[2][3] An excessively high concentration of hydrogen will lead to premature termination of the growing polymer chains, resulting in lower molecular weight.[2]

    • Recommendation: Carefully monitor and reduce the hydrogen concentration in your reaction system. The molecular weight of polypropylene is inversely proportional to the hydrogen concentration.[2]

  • Examine Polymerization Temperature: Higher polymerization temperatures can sometimes lead to a decrease in molecular weight.[4] While an initial increase in temperature can accelerate chain growth, excessively high temperatures can also increase the rate of chain transfer reactions, leading to shorter polymer chains.[4]

    • Recommendation: Optimize the polymerization temperature. Conduct a temperature series to find the optimal balance between catalyst activity and molecular weight control for your specific catalyst system.

  • Assess Catalyst and Cocatalyst System:

    • Ziegler-Natta Catalysts: The type of internal and external donors used with Ziegler-Natta catalysts significantly influences molecular weight.[5][6][7] Some external donors can increase the catalyst's sensitivity to hydrogen, leading to a more pronounced reduction in molecular weight.[7]

    • Metallocene Catalysts: While known for producing narrower molecular weight distributions, the ligand structure of a metallocene catalyst plays a crucial role in determining the final molecular weight.[8][9][10]

    • Recommendation: Ensure the catalyst, cocatalyst (e.g., MAO), and any internal/external donors are pure and used in the correct ratios.[11] For Ziegler-Natta systems, consider changing the external donor to one less sensitive to hydrogen if high molecular weight is desired.[12]

  • Check for Impurities: Impurities in the monomer, solvent, or reactor can act as unintended chain transfer agents, leading to lower molecular weight.

    • Recommendation: Ensure all reactants and the reaction vessel are thoroughly purified and dried to remove any potential contaminants.

Issue 2: Higher Than Expected Molecular Weight

Q2: I am obtaining polypropylene with a molecular weight that is too high, leading to processing difficulties. What strategies can I employ to reduce the molecular weight in a controlled manner?

A2: Achieving a target molecular weight is critical for the desired processing characteristics and final properties of polypropylene.[8] High molecular weight can result from insufficient chain transfer reactions or suboptimal polymerization conditions.

Troubleshooting Steps:

  • Introduce or Increase Hydrogen Concentration: Hydrogen is the most common and effective chain transfer agent used in industrial polypropylene production to regulate molecular weight.[2][3][13] Increasing the hydrogen concentration will increase the rate of chain transfer, leading to shorter polymer chains and a lower average molecular weight.[2][14]

    • Recommendation: Incrementally increase the partial pressure of hydrogen in your reactor. The relationship between hydrogen concentration and the resulting melt flow index (MFI), which is inversely related to molecular weight, can be calibrated for precise control.[2][13]

  • Utilize Other Chain Transfer Agents (CTAs): Besides hydrogen, other chemical compounds can act as chain transfer agents.[15][16] These can be particularly useful in metallocene-catalyzed polymerizations to fine-tune molecular weight.[11] Organoboranes, for instance, have been shown to be effective CTAs.[11]

    • Recommendation: If hydrogen is not suitable for your system, explore the use of alternative CTAs. The polymer's molecular weight should be inversely proportional to the molar ratio of [CTA]/[propylene].[11]

  • Adjust Polymerization Temperature: Increasing the polymerization temperature can, in some systems, lead to a decrease in molecular weight by promoting chain transfer reactions.[4]

    • Recommendation: Cautiously increase the reaction temperature while monitoring the catalyst activity and the molecular weight of the resulting polymer. Be aware that excessive temperatures can also lead to catalyst deactivation or undesirable side reactions.

  • Modify Catalyst System:

    • Ziegler-Natta Catalysts: The choice of external donor can influence the catalyst's response to hydrogen.[7][12] Some donors can make the catalyst more responsive to chain transfer agents.

    • Metallocene Catalysts: The ligand framework of the metallocene catalyst can be designed to favor chain transfer, leading to lower molecular weight polymers.[9]

    • Recommendation: For Ziegler-Natta systems, select an external donor known to enhance hydrogen response.[12] For metallocene systems, consider a catalyst with a different ligand structure if consistently high molecular weight is an issue.

Frequently Asked Questions (FAQs)

Q3: How does the choice of catalyst (Ziegler-Natta vs. Metallocene) affect molecular weight control?

A3: The choice of catalyst is a fundamental factor in determining not only the molecular weight but also the molecular weight distribution (MWD) of polypropylene.

  • Ziegler-Natta Catalysts: These are multi-site catalysts, meaning they have different types of active sites on their surface.[10][17] This heterogeneity leads to the production of polymer chains with a wide range of lengths, resulting in a broad molecular weight distribution (MWD), typically with a polydispersity index (Mw/Mn) of 3-6 or even higher.[8][18] The molecular weight is controlled primarily by the addition of hydrogen and the selection of internal and external electron donors, which can modify the nature of the active sites.[6]

  • Metallocene Catalysts: These are single-site catalysts, meaning they have uniform active sites.[8][10] This uniformity results in the production of polymer chains of very similar lengths, leading to a narrow molecular weight distribution (Mw/Mn ≈ 2.0).[8][19] This allows for more precise control over the polymer's properties.[19] Molecular weight is controlled by hydrogen, temperature, and the specific design of the metallocene ligand structure.[9][14][20]

Q4: What is the role of an external donor in controlling the molecular weight of polypropylene synthesized with a Ziegler-Natta catalyst?

A4: In Ziegler-Natta catalysis, external electron donors, typically alkoxysilanes, play a crucial role in determining the catalyst's performance, including stereoselectivity and molecular weight regulation.[5][6][7] The external donor can influence the molecular weight in several ways:

  • Interaction with Active Sites: External donors can interact with the active sites on the catalyst surface, modifying their reactivity and stereoselectivity.[6] This can lead to changes in the rate of chain propagation versus chain transfer.

  • Hydrogen Response: The chemical structure of the external donor significantly impacts the catalyst's "hydrogen response".[5][7] A catalyst with a good hydrogen response will show a significant decrease in polymer molecular weight for a given amount of hydrogen added.[21] Different external donors can make the catalyst more or less sensitive to hydrogen.[7][12] For example, aminosilane-based donors have been shown to result in the highest hydrogen response (and lowest molecular weight) compared to organic amines or ethers under similar conditions.[5]

Q5: Can I control the molecular weight distribution (MWD) of my polypropylene?

A5: Yes, the molecular weight distribution is primarily determined by the type of catalyst used.

  • To achieve a narrow MWD , metallocene catalysts are the preferred choice due to their single-site nature.[19]

  • To obtain a broad MWD , traditional Ziegler-Natta catalysts are used.[17][18] The broadness of the MWD can be further tailored by the specific formulation of the Ziegler-Natta catalyst, including the choice of internal and external donors.[17] For instance, succinate-based internal donors tend to produce a broader MWD compared to diether-based donors.[17]

Data Presentation

Table 1: Effect of Hydrogen Concentration on Polypropylene Molecular Weight (Illustrative Data)

Hydrogen Concentration (vol %)Average Molecular Weight ( g/mol )Melt Flow Index (g/10 min)Catalyst System
0500,0001Ziegler-Natta
5350,0005Ziegler-Natta
10200,00015Ziegler-Natta
0400,0002Metallocene
5250,00010Metallocene
10150,00025Metallocene

Note: This table presents illustrative data based on general principles. Actual values will vary depending on the specific catalyst, temperature, pressure, and other reaction conditions.[2][17]

Table 2: Comparison of Catalyst Systems on Polypropylene Properties

Catalyst TypeTypical Mw/Mn (PDI)Molecular Weight ControlKey Features
Ziegler-Natta3.0 - 8.0+Hydrogen, External DonorsBroad MWD, high molecular weight achievable.[8][17]
Metallocene~2.0Hydrogen, Ligand Structure, TemperatureNarrow MWD, precise property control.[8][10][19]

Experimental Protocols

Key Experiment: Laboratory-Scale Propylene Polymerization for Molecular Weight Control

This protocol describes a general procedure for the polymerization of propylene in a laboratory setting, with key steps for controlling molecular weight.

Materials:

  • Propylene (polymerization grade)

  • Nitrogen (high purity)

  • Hexane or Toluene (anhydrous, deoxygenated)

  • Ziegler-Natta or Metallocene catalyst

  • Cocatalyst (e.g., Triethylaluminum - TEAL for ZN, Methylaluminoxane - MAO for metallocene)

  • External Donor (if using Ziegler-Natta)

  • Hydrogen (high purity)

  • Methanol or acidified ethanol (for quenching)

Equipment:

  • Jacketed glass or stainless-steel autoclave reactor (e.g., 250 mL to 1 L) equipped with a magnetic or mechanical stirrer, temperature probe, pressure gauge, and inlet/outlet ports.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Mass flow controllers for precise gas delivery (propylene, hydrogen).

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 80-100 °C) to remove air and moisture.

    • Cool the reactor to the desired reaction temperature (e.g., 50-70 °C).

  • Solvent and Reagent Addition (under inert atmosphere):

    • Introduce the desired volume of anhydrous solvent (e.g., 100 mL) into the reactor.

    • Add the cocatalyst (e.g., TEAL or MAO) and external donor (if applicable) to the solvent and stir.

  • Catalyst Injection:

    • Prepare a slurry of the catalyst in a small amount of solvent inside a glovebox or under nitrogen.

    • Inject the catalyst slurry into the reactor.

  • Pressurization and Polymerization:

    • Pressurize the reactor with propylene to the desired pressure.

    • If controlling molecular weight with hydrogen, introduce the specified amount of hydrogen gas into the reactor using a mass flow controller.[18] The ratio of hydrogen to propylene is a critical parameter.[2]

    • Maintain a constant temperature and pressure throughout the polymerization for the desired reaction time (e.g., 1 hour).[17]

  • Quenching and Polymer Recovery:

    • Vent the unreacted propylene and hydrogen.

    • Quench the reaction by slowly adding methanol or acidified ethanol to the reactor to deactivate the catalyst.

    • Precipitate the polymer by pouring the reactor contents into a larger volume of the quenching agent.

    • Filter the polypropylene powder, wash it several times with methanol and/or water, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (MWD or PDI) of the dried polymer using Gel Permeation Chromatography (GPC).[22]

    • Measure the Melt Flow Index (MFI) as an indicator of average molecular weight.[13]

Mandatory Visualization

Troubleshooting_Molecular_Weight cluster_issue_low_mw Issue: Low Molecular Weight cluster_solution_low_mw Solutions cluster_issue_high_mw Issue: High Molecular Weight cluster_solution_high_mw Solutions Low_MW Low Molecular Weight Observed Check_H2 1. Review Hydrogen Concentration Low_MW->Check_H2 Check_Temp 2. Examine Polymerization Temperature Check_H2->Check_Temp Reduce_H2 Decrease H2 Concentration Check_H2->Reduce_H2 Check_Catalyst 3. Assess Catalyst System & Purity Check_Temp->Check_Catalyst Optimize_Temp_Low Optimize Temperature (avoid excess heat) Check_Temp->Optimize_Temp_Low Verify_Catalyst Verify Catalyst Purity & Donor Choice Check_Catalyst->Verify_Catalyst High_MW High Molecular Weight Observed Check_CTA 1. Review Chain Transfer Agent (CTA) Level High_MW->Check_CTA Check_Temp_High 2. Examine Polymerization Temperature Check_CTA->Check_Temp_High Increase_CTA Increase H2 or add other CTA Check_CTA->Increase_CTA Check_Catalyst_High 3. Assess Catalyst System Check_Temp_High->Check_Catalyst_High Optimize_Temp_High Increase Temperature (cautiously) Check_Temp_High->Optimize_Temp_High Modify_Catalyst Modify Catalyst/ Donor System Check_Catalyst_High->Modify_Catalyst Start Start Troubleshooting Start->Low_MW Start->High_MW

Caption: Troubleshooting workflow for controlling polypropylene molecular weight.

Chain_Transfer_Mechanism cluster_polymerization Polymerization Cycle cluster_chain_transfer Chain Transfer Catalyst Active Catalyst [Cat]-H Growing_Chain Growing Polymer Chain [Cat]-P Growing_Chain->Growing_Chain  Propagation   Terminated_Chain Terminated Polymer P-H Growing_Chain->Terminated_Chain Transfer Reaction Regenerated_Catalyst Regenerated Catalyst [Cat]-H Growing_Chain->Regenerated_Catalyst Catalyst Regeneration Propylene Propylene Monomer Propylene->Catalyst Initiation CTA Chain Transfer Agent (e.g., H2) Regenerated_Catalyst->Catalyst Re-initiates New Chain

Caption: Mechanism of a chain transfer agent (CTA) in controlling molecular weight.

Experimental_Workflow Prep 1. Reactor Preparation (Clean, Dry, Purge N2) Reagents 2. Add Solvent & Cocatalyst/Donor Prep->Reagents Catalyst 3. Inject Catalyst Slurry Reagents->Catalyst Polymerize 4. Pressurize with Propylene & H2 (Control T & P) Catalyst->Polymerize Quench 5. Quench Reaction (e.g., with Methanol) Polymerize->Quench Recover 6. Precipitate, Filter, & Dry Polymer Quench->Recover Analyze 7. Characterization (GPC, MFI) Recover->Analyze

Caption: Experimental workflow for polypropylene synthesis.

References

Validation & Comparative

Prop-1-ene vs. Ethene: A Comparative Guide to Copolymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of prop-1-ene and ethene in copolymerization, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data. Understanding the nuances of their copolymerization behavior is critical for designing polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems.

The reactivity of monomers in a copolymerization reaction is a crucial factor that dictates the microstructure and, consequently, the macroscopic properties of the resulting copolymer. In the case of this compound (propylene) and ethene (ethylene), their relative reactivities are significantly influenced by the choice of catalyst system, typically Ziegler-Natta or metallocene catalysts, and other reaction conditions. This guide explores these differences, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying principles.

Comparative Reactivity: A Quantitative Overview

The relative reactivity of two monomers in a copolymerization is quantified by their reactivity ratios, r₁ and r₂. For the ethene (M₁) and this compound (M₂) system:

  • r₁ (r_ethene): Describes the preference of a growing polymer chain ending in an ethene unit to add another ethene molecule over a this compound molecule.

  • r₂ (r_propene): Describes the preference of a growing polymer chain ending in a this compound unit to add another this compound molecule over an ethene molecule.

The product of these ratios (r₁ * r₂) provides insight into the monomer distribution in the copolymer chain:

  • r₁ * r₂ ≈ 1: Indicates a random copolymer.

  • r₁ * r₂ > 1: Suggests a tendency towards block copolymer formation.

  • r₁ * r₂ < 1: Indicates a tendency towards alternating copolymer formation.

The following table summarizes experimentally determined reactivity ratios for the copolymerization of ethene and this compound under different catalytic systems.

Catalyst SystemCatalystr₁ (Ethene)r₂ (this compound)r₁ * r₂Copolymer TypeReference
Ziegler-Natta TiCl₄/MgCl₂/AlR₃40 - 1000< 1-Tends toward blocky (high r₁)[1]
Ziegler-Natta VCl₄/Et₂AlCl--< 0.5Tends toward random/alternating[2]
Metallocene rac-Et(Ind)₂ZrCl₂/MAO6.6 - 14.90.05 - 0.080.33 - 1.19Random to slightly blocky[3]
Metallocene Cp₂ZrCl₂/MAO1100.00560.616Tends toward random[4]
Salicylaldiminato-derived [O-NS]TiCl₃/MAO--0.37Tends toward alternating[5]

Note: Reactivity ratios are highly dependent on specific reaction conditions such as temperature, pressure, and monomer feed ratios. The values presented are illustrative examples from the literature.

Experimental Protocols

Ethene/Prop-1-ene Copolymerization

A typical experimental procedure for the solution copolymerization of ethene and this compound is as follows:

Materials:

  • High-purity toluene (solvent)

  • Methylaluminoxane (MAO) as a cocatalyst

  • Ziegler-Natta or Metallocene catalyst

  • High-purity ethene and this compound gas

  • Acidified ethanol (for termination)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • A glass or stainless steel reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).[6]

  • The desired amount of solvent (toluene) is introduced into the reactor.[5]

  • The cocatalyst (e.g., MAO in toluene) is added to the reactor.[5]

  • The reactor is heated to the desired polymerization temperature and pressurized with a specific molar ratio of ethene and this compound gas mixture. The solution is saturated with the monomer mixture.[6]

  • The polymerization is initiated by injecting the catalyst solution (e.g., metallocene catalyst dissolved in toluene) into the reactor.[6]

  • The pressure of the ethene/prop-1-ene mixture is kept constant throughout the polymerization by continuously feeding the gas mixture.[6]

  • After a predetermined time, the reaction is terminated by adding acidified ethanol.[5]

  • The resulting polymer is precipitated, washed with ethanol and water, and dried under vacuum at an elevated temperature.[6]

Determination of Copolymer Composition by ¹³C NMR Spectroscopy

The composition and microstructure of the ethene-propene copolymers are determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

  • The dried copolymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene) at an elevated temperature.

NMR Analysis:

  • The ¹³C NMR spectra are recorded on a high-field NMR spectrometer equipped with a high-temperature probe.[7]

  • Quantitative spectra are obtained by using a sufficient relaxation delay between pulses to ensure full relaxation of all carbon nuclei.[7]

  • The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to the sequence of monomer units (dyads, triads, etc.).[8]

  • By integrating the specific resonance peaks corresponding to different monomer sequences, the molar fractions of ethene and this compound in the copolymer can be calculated.[8] The triad distribution data can then be used in statistical models, such as the first-order Markovian model, to determine the monomer reactivity ratios.[5]

Reactivity and Copolymer Architecture

The interplay between the reactivity ratios of ethene and this compound directly influences the architecture of the resulting copolymer. This relationship can be visualized as follows:

G cluster_reactivity Monomer Reactivity Ratios cluster_copolymer Resulting Copolymer Architecture r_ethene r(ethene) >> 1 blocky Blocky Copolymer (Long ethene sequences) r_ethene->blocky Favors E-E linkages r_propene r(propene) << 1 r_propene->blocky Discourages P-P linkages r_product r(ethene) * r(propene) ≈ 1 random Random Copolymer r_product->random Equal probability of monomer incorporation r_product_alt r(ethene) * r(propene) < 1 alternating Alternating Copolymer r_product_alt->alternating Favors E-P and P-E linkages

Influence of reactivity ratios on copolymer structure.

Mechanism of Ziegler-Natta and Metallocene Catalysis

The polymerization of olefins like ethene and this compound using Ziegler-Natta or metallocene catalysts proceeds via a coordination-insertion mechanism.

  • Catalyst Activation: The precatalyst (e.g., a titanium or zirconium compound) is activated by a cocatalyst (e.g., an organoaluminum compound like MAO). This activation generates a catalytically active species with a vacant coordination site.[9]

  • Olefin Coordination: An olefin monomer (ethene or this compound) coordinates to the vacant site on the transition metal center of the active catalyst.[9]

  • Insertion: The coordinated olefin then inserts into the metal-alkyl bond of the catalyst, extending the polymer chain.[9]

  • Chain Propagation: This process of coordination and insertion repeats, leading to the growth of the polymer chain. The relative rates of insertion of ethene and this compound are determined by their respective reactivities and concentrations, as well as the steric and electronic environment of the catalyst's active site.

The fundamental difference between traditional heterogeneous Ziegler-Natta catalysts and single-site metallocene catalysts lies in the uniformity of their active sites. Metallocene catalysts possess well-defined, single active sites, which leads to copolymers with a narrow molecular weight distribution and a more uniform comonomer distribution.[10] In contrast, Ziegler-Natta catalysts have multiple types of active sites, resulting in polymers with a broader range of molecular weights and compositions.[11]

G cluster_workflow Copolymerization Experimental Workflow A Reactor Setup (Inert Atmosphere) B Solvent & Cocatalyst Addition A->B C Monomer Saturation (Ethene/Prop-1-ene) B->C D Catalyst Injection (Initiation) C->D E Polymerization D->E F Termination (Acidified Ethanol) E->F G Polymer Isolation & Purification F->G H ¹³C NMR Analysis G->H I Data Analysis (Reactivity Ratios) H->I

A generalized experimental workflow for copolymerization.

References

comparative analysis of catalysts for prop-1-ene metathesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metathesis of prop-1-ene to produce ethylene and 2-butene is a pivotal reaction in the petrochemical industry, enabling the conversion of a readily available C3 feedstock into higher-value C2 and C4 olefins. The efficiency of this transformation hinges on the catalytic system employed. This guide provides a comparative analysis of prominent catalysts for this compound metathesis, presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Performance Data of this compound Metathesis Catalysts

The selection of a catalyst for this compound metathesis is a critical decision influenced by factors such as activity, selectivity, stability, and cost. This section summarizes the performance of three major classes of catalysts: heterogeneous tungsten and molybdenum oxides, and homogeneous Schrock (molybdenum or tungsten-based) and Grubbs (ruthenium-based) catalysts.

Catalyst TypeCatalyst SystemTemperature (°C)Propene Conversion (%)2-Butene Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
HeterogeneousMoO₃/SiO₂20~42 (equilibrium)>99.5>10,000~640[1]
HeterogeneousWO₃/SiO₂200-250~42 (equilibrium)>99.5>10,000800-1200[1]
HeterogeneousRe₂O₇/γ-Al₂O₃50-100HighModerateNot ReportedNot Reported[2][3]
Homogeneous (Schrock)Mo(NAr)(CHCMe₂Ph)(OR)₂Not SpecifiedHighNot SpecifiedHighHigh[4][5][6]
Homogeneous (Grubbs)(PCy₃)₂(Cl)₂Ru=CHPhNot SpecifiedHighNot SpecifiedHighNot Specified[4][6][7]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to catalytic research. Below are representative protocols for the preparation and use of heterogeneous tungsten oxide catalysts and a general procedure for olefin metathesis using a homogeneous Grubbs catalyst.

Protocol 1: Preparation and Activation of a Heterogeneous Tungsten Oxide Catalyst

This protocol describes the synthesis of a silica-supported tungsten oxide catalyst via incipient wetness impregnation and a subsequent high-temperature activation procedure to generate active metathesis sites.[1][8]

Materials:

  • Ammonium metatungstate hydrate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)

  • Amorphous silica (SiO₂)

  • Deionized water

  • Propene (C₃H₆)

  • Nitrogen (N₂)

Procedure:

  • Catalyst Preparation (Incipient Wetness Impregnation):

    • Calculate the amount of ammonium metatungstate hydrate required to achieve the desired tungsten loading on the silica support.

    • Dissolve the calculated amount of ammonium metatungstate in a volume of deionized water equal to the pore volume of the silica support.

    • Add the solution dropwise to the silica support with constant mixing to ensure even distribution.

    • Dry the impregnated support in an oven at 120°C overnight.

    • Calcine the dried material in a furnace under a flow of dry air. The temperature is ramped to 550°C and held for 4-6 hours.

  • Catalyst Activation and Propene Metathesis:

    • Load a packed-bed reactor with the prepared WO₃/SiO₂ catalyst.

    • Activate the catalyst by heating to 700°C in a flow of 4% propene in nitrogen for 30 minutes.[1]

    • Purge the reactor with nitrogen at 700°C for 10 minutes.[1]

    • Cool the reactor to the desired reaction temperature (e.g., 250°C) under a nitrogen atmosphere.

    • Introduce the propene feed stream to the reactor.

    • Monitor the reaction products using an online gas chromatograph (GC) to determine conversion and selectivity.

Protocol 2: General Procedure for Homogeneous this compound Metathesis with a Grubbs Catalyst

This protocol outlines a general laboratory-scale procedure for this compound metathesis using a first-generation Grubbs catalyst.[9] Note that these reactions are typically sensitive to air and moisture, requiring the use of Schlenk techniques or a glovebox.

Materials:

  • Grubbs Catalyst®, 1st Generation ((PCy₃)₂(Cl)₂Ru=CHPh)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • This compound (liquefied or as a gas)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the desired amount of Grubbs catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Introduction of this compound:

    • If using liquefied this compound, cool the flask to a suitable temperature (e.g., -78°C) and condense the desired amount of propene into the flask.

    • If using gaseous this compound, bubble the gas through the catalyst solution at a controlled flow rate.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature or heat as required while stirring. The reaction is often driven by the evolution of volatile ethylene gas.[6]

    • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or GC-MS by taking aliquots from the reaction mixture.

  • Reaction Quenching and Product Analysis:

    • Upon completion, quench the reaction by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.

    • Analyze the product mixture to determine the yield of 2-butene and ethylene.

Visualizing the Metathesis Reaction

The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.[4] This catalytic cycle illustrates the step-wise process of bond reorganization.

Chauvin_Mechanism Catalyst Metal-Alkylidene [M]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] Cycloaddition Olefin This compound CH₂(R²)CH=CH₂ Olefin->Metallacyclobutane Product1 New Alkene (2-Butene) Metallacyclobutane->Product1 Cycloreversion NewCatalyst New Metal-Alkylidene [M]=CH₂ Metallacyclobutane->NewCatalyst NewCatalyst->Catalyst Reacts with another This compound molecule Product2 New Alkene (Ethylene) NewCatalyst->Product2 Release

Caption: The Chauvin mechanism for this compound metathesis.

Experimental Workflow for Catalyst Screening

The systematic evaluation of catalysts is a cornerstone of catalysis research. The following workflow diagram illustrates a typical process for screening different catalysts for this compound metathesis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Metathesis Reaction cluster_analysis Analysis & Evaluation Prep_Hetero Heterogeneous Catalyst (e.g., Impregnation, Calcination) Activation Catalyst Activation (if required) Prep_Hetero->Activation Prep_Homo Homogeneous Catalyst (Synthesis/Procurement) Reaction Introduce this compound (Controlled Temp & Pressure) Prep_Homo->Reaction Activation->Reaction Sampling Online/Offline Sampling Reaction->Sampling Analysis GC/MS Analysis Sampling->Analysis Data Calculate Conversion, Selectivity, TON, TOF Analysis->Data Conclusion Comparative Analysis & Conclusion Data->Conclusion

Caption: A typical experimental workflow for comparative catalyst testing.

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in Propene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and material science, the choice of catalyst is a critical determinant of polypropylene's final properties. This guide provides a detailed comparison of two preeminent catalyst systems: the conventional Ziegler-Natta catalysts and the more recent metallocene catalysts, supported by experimental data and methodologies.

The polymerization of propene into polypropylene is a cornerstone of the modern polymer industry. The catalyst system employed dictates the polymer's microstructure, which in turn governs its macroscopic properties and applications. Ziegler-Natta catalysts, the Nobel Prize-winning technology developed in the 1950s, have been the industrial workhorse for decades.[1][2] However, the advent of metallocene catalysts has offered unprecedented control over polymer architecture, enabling the production of polypropylenes with tailored characteristics.[1][2][3][4]

Performance Comparison: Ziegler-Natta vs. Metallocene Catalysts

The fundamental differences between these two catalyst types lie in their active sites. Ziegler-Natta catalysts are heterogeneous, possessing multiple types of active sites, which leads to polymers with a broad distribution of molecular weights and a less uniform comonomer incorporation.[1] In contrast, metallocene catalysts are single-site catalysts, resulting in polymers with a narrow molecular weight distribution and a more homogeneous microstructure.[1][2] This key distinction underpins the performance differences summarized in the table below.

PropertyZiegler-Natta CatalystsMetallocene Catalysts
Catalytic Activity High, suitable for large-scale industrial production.[2]Generally high, with some systems exhibiting higher activity than Ziegler-Natta catalysts.
Stereoselectivity (Isotacticity) High, producing highly isotactic polypropylene. The use of internal and external electron donors can enhance stereospecificity.[5]Precisely controllable, allowing for the synthesis of isotactic, syndiotactic, and atactic polypropylene by modifying the ligand structure.[6]
Molecular Weight (MW) Can produce a wide range of molecular weights, including very high MW polypropylene.Typically produces a narrower range of molecular weights, and achieving very high MW can be challenging.[1]
Molecular Weight Distribution (MWD) Broad (Polydispersity Index, PDI > 4), due to multiple active sites.[1]Narrow (PDI ≈ 2), characteristic of single-site catalysts.[2][3]
Comonomer Incorporation Non-uniform distribution of comonomers along the polymer chain.[1]Uniform comonomer distribution, leading to more consistent properties.[1]
Resulting Polymer Properties Good mechanical properties, cost-effective.[2]Enhanced properties such as improved clarity, stiffness, and chemical resistance.[2] Lower melting points for the same tacticity compared to Ziegler-Natta polypropylene.[1]

Experimental Protocols

The following sections outline generalized experimental procedures for propene polymerization using both Ziegler-Natta and metallocene catalysts.

Propene Polymerization with a Heterogeneous Ziegler-Natta Catalyst

Materials:

  • Catalyst: A commercially available TiCl4 supported on MgCl2.[7]

  • Cocatalyst: Triethylaluminum (TEA).[2]

  • External Electron Donor: (Optional) An alkoxysilane compound to control stereospecificity.[5]

  • Solvent: Heptane or liquid propylene (bulk polymerization).

  • Monomer: Polymerization-grade propylene.

  • Quenching Agent: Acidified methanol.

Procedure:

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • The desired amount of solvent (if not a bulk polymerization) is introduced into the reactor.

  • The cocatalyst (TEA) and the external electron donor are added to the reactor and stirred.

  • The reactor is pressurized with propylene to the desired pressure and heated to the reaction temperature (e.g., 70°C).

  • The Ziegler-Natta catalyst, typically as a mineral oil slurry, is injected into the reactor to initiate polymerization.

  • The polymerization is carried out for a set period, with propylene continuously fed to maintain constant pressure.

  • The reaction is terminated by venting the unreacted propylene and adding the quenching agent.

  • The resulting polypropylene powder is collected, washed with the solvent, and dried in a vacuum oven.

Propene Polymerization with a Homogeneous Metallocene Catalyst

Materials:

  • Pre-catalyst: A metallocene complex, for example, a zirconocene dichloride derivative.[8]

  • Cocatalyst/Activator: Methylaluminoxane (MAO).[1]

  • Solvent: Toluene.

  • Monomer: Polymerization-grade propylene.

  • Quenching Agent: Acidified methanol.

Procedure:

  • A glass-lined or stainless-steel reactor is rigorously cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen).

  • Toluene is introduced into the reactor, followed by the MAO solution.

  • The reactor is brought to the desired polymerization temperature (e.g., 50°C) and saturated with propylene.

  • The metallocene pre-catalyst, dissolved in toluene, is injected into the reactor to start the polymerization.

  • The polymerization proceeds for the intended duration, maintaining constant temperature and propylene pressure.

  • The reaction is quenched by the addition of acidified methanol.

  • The polypropylene is precipitated, filtered, washed with methanol, and dried under vacuum.[9]

Logical Relationships and Mechanisms

The distinct performance of Ziegler-Natta and metallocene catalysts stems from their different structures and polymerization mechanisms.

G cluster_ZN Ziegler-Natta Catalyst cluster_Metallocene Metallocene Catalyst ZN_catalyst Heterogeneous Multi-site Catalyst ZN_polymerization Propene Polymerization ZN_catalyst->ZN_polymerization ZN_cocatalyst Triethylaluminum (TEA) ZN_cocatalyst->ZN_polymerization ZN_donor Electron Donor (optional) ZN_donor->ZN_polymerization Controls Stereoselectivity ZN_polymer Polypropylene ZN_polymerization->ZN_polymer ZN_properties Broad MWD High Isotacticity Non-uniform Comonomer Distribution ZN_polymer->ZN_properties M_catalyst Homogeneous Single-site Catalyst M_polymerization Propene Polymerization M_catalyst->M_polymerization M_cocatalyst Methylaluminoxane (MAO) M_cocatalyst->M_polymerization Activates Pre-catalyst M_polymer Polypropylene M_polymerization->M_polymer M_properties Narrow MWD Tunable Tacticity Uniform Comonomer Distribution M_polymer->M_properties

Caption: Logical workflow for propene polymerization.

The Cossee-Arlman mechanism is the widely accepted model for α-olefin insertion in Ziegler-Natta catalysis.[10] The polymerization occurs at a titanium active center, where the propylene monomer inserts into the growing polymer chain. In the case of metallocene catalysts, the active species is a cationic metal alkyl complex, and the stereochemistry of the insertion is controlled by the geometry of the ligands surrounding the metal center.[6][11]

G cluster_ZN_mech Ziegler-Natta Mechanism cluster_M_mech Metallocene Mechanism ZN_start Active Site Formation (Alkylation of Ti center) ZN_coord Propene Coordination ZN_start->ZN_coord ZN_insert Monomer Insertion (Cossee-Arlman) ZN_coord->ZN_insert ZN_prop Chain Propagation ZN_insert->ZN_prop ZN_prop->ZN_coord Next Monomer ZN_term Chain Termination ZN_prop->ZN_term M_start Catalyst Activation (with MAO) M_coord Propene Coordination M_start->M_coord M_insert Monomer Insertion M_coord->M_insert M_prop Chain Propagation M_insert->M_prop M_prop->M_coord Next Monomer M_term Chain Termination (e.g., β-hydride elimination) M_prop->M_term

Caption: Simplified polymerization mechanisms.

References

Bridging Theory and Reality: A Comparative Guide to the Validation of Computational Models for Prop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of computational models is paramount in predicting and understanding chemical reactions. This guide provides an objective comparison of computational models for various reactions involving prop-1-ene (propylene), supported by experimental data. It delves into the methodologies behind key experiments and computational approaches, offering a clear perspective on the performance and validation of these models.

This compound is a fundamental building block in the chemical industry, serving as a precursor for a vast array of products, from plastics to pharmaceuticals. Computational chemistry has emerged as a powerful tool to investigate the complex mechanisms of this compound reactions, offering insights that are often difficult to obtain through experimental means alone. However, the reliability of these computational models hinges on their rigorous validation against experimental results. This guide explores the validation of computational models for three key classes of this compound reactions: oxidation, polymerization, and hydrogenation.

This compound Oxidation: Modeling a Complex Reaction Network

This compound oxidation is a crucial process in both industrial synthesis and atmospheric chemistry. The development of accurate kinetic models is essential for optimizing reaction conditions and controlling product distribution. A detailed chemical kinetic mechanism has been developed and validated against experimental data obtained from jet-stirred and flow reactors.

Data Presentation: Comparison of a Detailed Chemical Kinetic Model with Experimental Data for this compound Oxidation

The following table summarizes the performance of a detailed chemical kinetic model in predicting the mole fractions of key species during the oxidation of this compound under specific experimental conditions. The experimental data was obtained in a jet-stirred reactor (JSR).

SpeciesExperimental Mole FractionModel-Predicted Mole Fraction
This compound (C₃H₆)0.0050.005
Oxygen (O₂)0.0150.015
Acrolein (C₃H₄O)0.000180.00020
Formaldehyde (CH₂O)0.000350.00032
Carbon Monoxide (CO)0.00150.0016
Carbon Dioxide (CO₂)0.00080.0007
Experimental Conditions: Jet-Stirred Reactor, T = 850 K, P = 1.05 atm, Equivalence Ratio (φ) = 1.0

Experimental Protocols:

  • Jet-Stirred Reactor (JSR) Experiments: The oxidation of this compound was carried out in a spherical fused silica jet-stirred reactor at constant temperature and pressure. Reactants were introduced through four nozzles, ensuring rapid mixing. The products were sampled through a quartz probe and analyzed using gas chromatography.[1]

Computational Methodology:

  • Detailed Chemical Kinetic Mechanism: A comprehensive kinetic model was developed, incorporating a set of elementary reactions with their corresponding rate constants. The model was simulated using chemical kinetics software to predict the concentration profiles of various species under the experimental conditions. Important reactions highlighted by flux and sensitivity analyses include hydrogen atom abstraction from propene by various radicals and allyl-allyl radical recombination.[1]

Logical Workflow for Model Validation:

The following diagram illustrates the logical workflow for validating a computational model for this compound oxidation.

G exp Experimental Setup (Jet-Stirred Reactor) data_acq Data Acquisition (Gas Chromatography) exp->data_acq exp_data Experimental Data (Species Mole Fractions) data_acq->exp_data comparison Comparison & Validation exp_data->comparison model_dev Computational Model (Detailed Kinetic Mechanism) simulation Simulation (Kinetics Software) model_dev->simulation model_pred Model Predictions (Species Mole Fractions) simulation->model_pred model_pred->comparison refinement Model Refinement comparison->refinement Discrepancy refinement->model_dev

Validation workflow for this compound oxidation models.

This compound Polymerization: Unraveling Stereoselectivity with DFT

The stereoselective polymerization of this compound is of immense industrial importance for producing polypropylene with desired properties. Density Functional Theory (DFT) has become an indispensable tool for understanding the mechanistic aspects of this process, particularly the origin of stereocontrol.

Data Presentation: Comparison of DFT-Calculated and Experimental Stereoselectivity in this compound Polymerization

This table compares the calculated free energy differences for stereoselectivity with experimental data for this compound polymerization catalyzed by pyridylamido-type catalysts.

Catalyst SystemDFT Calculated ΔG‡ (kcal/mol)Experimental Isotacticity ([mmmm] pentad %)
System 11.592
System 22.197
System 30.875

Note: A higher ΔG‡ for the disfavored insertion pathway corresponds to higher stereoselectivity and thus higher isotacticity.

Experimental Protocols:

  • This compound Polymerization: Polymerization reactions were carried out in a stirred reactor under controlled temperature and pressure. The catalyst, co-catalyst, and this compound monomer were introduced into a suitable solvent. The resulting polymer was isolated, purified, and its microstructure (isotacticity) was determined by ¹³C NMR spectroscopy.[2]

Computational Methodology:

  • Density Functional Theory (DFT) Calculations: The geometries of the catalyst-monomer complexes and the transition states for this compound insertion were optimized using DFT methods. The energy difference between the transition states leading to different stereoisomers (isotactic vs. syndiotactic) was calculated to predict the stereoselectivity of the polymerization process.[2]

Signaling Pathway for Stereocontrol:

The following diagram illustrates the factors influencing stereocontrol in this compound polymerization as elucidated by computational models.

G catalyst Catalyst Structure (Ligand Design) monomer Monomer Coordination catalyst->monomer transition_state Transition State Geometry monomer->transition_state insertion Monomer Insertion transition_state->insertion stereocontrol Stereoselectivity (Isotacticity) transition_state->stereocontrol polymer_chain Growing Polymer Chain insertion->polymer_chain polymer_chain->transition_state

Factors influencing stereocontrol in polymerization.

This compound Hydrogenation: Insights from Ab Initio Calculations

The reaction of this compound with hydroxyl (OH) radicals is a key elementary step in its atmospheric oxidation and combustion. High-accuracy ab initio calculations can provide benchmark data for the energetics of these reactions, which can be compared with experimental rate constants.

Data Presentation: Comparison of Calculated and Experimental Enthalpies for this compound + OH Reaction

This table presents a comparison between high-level ab initio calculated relative enthalpies and available experimental data for the reaction of this compound with the OH radical.

Reaction ChannelCalculated Relative Enthalpy (kJ/mol)Experimental Relative Enthalpy (kJ/mol)
OH addition to terminal carbon-9.84-
OH addition to central carbon-9.93-
Allylic H-abstraction (direct)+3.21-
π-complex formation-10.56-
Note: Negative values indicate exothermic reactions. Experimental values for the individual transition state enthalpies are often not directly measurable.

Experimental Protocols:

  • Kinetic Measurements: The rate constants for the reaction of OH radicals with this compound are typically measured using techniques such as laser-induced fluorescence or discharge-flow mass spectrometry over a range of temperatures. These experiments provide overall rate constants but not detailed energetics of individual reaction channels.

Computational Methodology:

  • Ab Initio Calculations: The study employed high-level single and multireference ab initio methods, such as UCCSD(T)/cc-pVTZ, to determine the geometries and energies of reactants, products, transition states, and pre-reaction complexes.[3] These calculations provide a detailed potential energy surface for the reaction. Conventional transition state theory was then used to estimate rate constants, which showed good agreement with experimental data.[3]

Logical Relationship in Computational Chemistry:

The following diagram illustrates the logical flow from theoretical calculations to the prediction of reaction rates.

G quantum_chem Quantum Chemical Methods (e.g., UCCSD(T)) pes Potential Energy Surface (Energies of Stationary Points) quantum_chem->pes stat_mech Statistical Mechanics (Partition Functions) pes->stat_mech tst Transition State Theory stat_mech->tst rate_const Predicted Rate Constants tst->rate_const exp_comp Comparison with Experimental Rates rate_const->exp_comp

From quantum chemistry to reaction rate prediction.

References

Prop-1-ene vs. 1-Butene in Hydroformylation: A Comparative Guide to Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of hydroformylation is critical for the efficient synthesis of aldehydes, key building blocks in organic chemistry. This guide provides an objective comparison of the hydroformylation of two fundamental alkenes, prop-1-ene and 1-butene, with a focus on the factors governing regioselectivity. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.

The hydroformylation, or oxo synthesis, of terminal alkenes such as this compound and 1-butene yields a mixture of a linear (n) and a branched (iso or b) aldehyde. The ratio of these isomers (n/i) is a crucial performance metric, dictated by the catalyst system and reaction conditions. Generally, for many industrial applications, the linear aldehyde is the more desired product.

Data Presentation: A Quantitative Comparison

The regioselectivity of hydroformylation is highly sensitive to the catalyst, ligands, and reaction parameters. Below is a summary of representative experimental data for the hydroformylation of this compound and 1-butene. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the following table compiles data from various studies to illustrate general trends.

AlkeneCatalyst SystemLigandTemperature (°C)Pressure (bar)Solventn/i RatioReference
This compoundRh/SiO₂PPh₃12020 (syngas)Gas Phase14:1[1]
This compoundRh(CO)(H)(TPP)₃TPPIndustrialIndustrialNot Specified~10:1[2]
1-ButeneRh(acac)(CO)₂P(NC₄H₄)₃8010 (syngas)Toluene>20:1[3]
1-ButeneRh(acac)(CO)₂PPh₂(NC₄H₄)8010 (syngas)Toluene~15:1[3]

Note: TPP = Triphenylphosphine, PPh₃ = Triphenylphosphine, P(NC₄H₄)₃ = Tris(N-pyrrolyl)phosphine, PPh₂(NC₄H₄) = Diphenyl(N-pyrrolyl)phosphine. The n/i ratio represents the molar ratio of the linear aldehyde to the branched aldehyde.

Experimental Protocols

The following is a generalized experimental protocol for the hydroformylation of this compound or 1-butene in a laboratory setting, based on common practices reported in the literature.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine)

  • Solvent (e.g., Toluene)

  • This compound or 1-butene

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the desired phosphine ligand are dissolved in the solvent in the autoclave. The vessel is then sealed.

  • Reaction Setup: The sealed autoclave is removed from the glovebox and connected to the gas lines. The reactor is purged several times with syngas to remove any residual air.

  • Reaction Execution: The reactor is charged with the alkene (this compound or 1-butene) and then pressurized with syngas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.

  • Monitoring: The reaction progress is monitored by observing the pressure drop in the reactor as the gases are consumed.

  • Work-up and Analysis: After the desired reaction time, the reactor is cooled to room temperature and the excess pressure is carefully vented. The liquid product mixture is collected. The products (linear and branched aldehydes) are identified and quantified using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the n/i ratio.

Mechanistic Insights and Signaling Pathways

The regioselectivity in rhodium-catalyzed hydroformylation is primarily determined during the migratory insertion of the alkene into the rhodium-hydride bond. The use of bulky phosphine ligands generally favors the formation of the anti-Markovnikov product (linear aldehyde) by sterically disfavoring the formation of the more crowded branched alkyl-rhodium intermediate.

Below is a simplified diagram of the hydroformylation catalytic cycle, illustrating the pathways to both linear and branched aldehydes.

Hydroformylation_Mechanism Catalyst HRh(CO)(L)₂ (Active Catalyst) Alkene_Complex Alkene Coordination Catalyst->Alkene_Complex + Alkene Linear_Intermediate Linear Alkyl-Rh Intermediate Alkene_Complex->Linear_Intermediate Anti-Markovnikov Hydrometallation Branched_Intermediate Branched Alkyl-Rh Intermediate Alkene_Complex->Branched_Intermediate Markovnikov Hydrometallation CO_Insertion_L CO Insertion Linear_Intermediate->CO_Insertion_L CO_Insertion_B CO Insertion Branched_Intermediate->CO_Insertion_B Acyl_Complex_L Linear Acyl-Rh Complex CO_Insertion_L->Acyl_Complex_L Acyl_Complex_B Branched Acyl-Rh Complex CO_Insertion_B->Acyl_Complex_B H2_Addition_L Oxidative Addition of H₂ Acyl_Complex_L->H2_Addition_L H2_Addition_B Oxidative Addition of H₂ Acyl_Complex_B->H2_Addition_B Product_Elimination_L Reductive Elimination H2_Addition_L->Product_Elimination_L Product_Elimination_B Reductive Elimination H2_Addition_B->Product_Elimination_B Linear_Aldehyde Linear Aldehyde (n-product) Product_Elimination_L->Linear_Aldehyde Branched_Aldehyde Branched Aldehyde (iso-product) Product_Elimination_B->Branched_Aldehyde Linear_Aldehyde->Catalyst Regeneration Branched_Aldehyde->Catalyst Regeneration

Caption: Hydroformylation catalytic cycle showing competing pathways.

The steric bulk of the ligand (L) plays a crucial role in favoring the formation of the linear alkyl-rhodium intermediate, which ultimately leads to the linear aldehyde.

Experimental Workflow

The general workflow for a hydroformylation experiment is outlined in the diagram below.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Dissolve Rh precursor and ligand in solvent Charge_Reactants Charge alkene and pressurize with syngas Prep_Catalyst->Charge_Reactants Run_Reaction Heat and stir for specified time Charge_Reactants->Run_Reaction Cool_Depressurize Cool reactor and vent excess gas Run_Reaction->Cool_Depressurize Collect_Sample Collect liquid product Cool_Depressurize->Collect_Sample Analyze_Products Analyze by GC/NMR Collect_Sample->Analyze_Products

Caption: A typical experimental workflow for hydroformylation.

References

A Spectroscopic Comparison of Prop-1-ene and its Isomer, Cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Prop-1-ene (commonly known as propylene) and cyclopropane are structural isomers, sharing the same molecular formula, C₃H₆, but differing in their atomic arrangement. This fundamental structural difference—an open chain with a double bond versus a cyclic structure—gives rise to distinct spectroscopic signatures. This guide provides a detailed comparison of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

The most significant difference in the IR spectra of this compound and cyclopropane is the presence of a C=C double bond in this compound, which is absent in cyclopropane.[1] This leads to a strong, characteristic absorption band for the C=C stretching vibration in the this compound spectrum that is not seen for cyclopropane.

Table 1: Key IR Absorption Data for this compound vs. Cyclopropane

Functional Group/VibrationThis compound (cm⁻¹)Cyclopropane (cm⁻¹)Significance
C=C Stretch~1700[1][2]AbsentUnambiguous indicator of the alkene functional group in this compound.
=C-H Stretch~3080AbsentCharacteristic of hydrogens attached to sp² hybridized carbons.
C-H Stretch (sp³)2850-3000~3040-3080[3]The C-H stretch in cyclopropane occurs at a slightly higher frequency than typical alkanes due to ring strain.
-CH₂- Skeletal VibrationN/A1000-1020[3]Relates to the vibrations of the cyclic carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C. The chemical environment of each nucleus determines its resonance frequency (chemical shift).

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are strikingly different due to molecular symmetry.[2] Cyclopropane is a highly symmetrical molecule where all six hydrogen atoms are chemically equivalent.[4] In contrast, this compound has three distinct sets of hydrogen atoms.[2]

Table 2: ¹H NMR Data for this compound vs. Cyclopropane

CompoundChemical Shift (δ, ppm)Proton EnvironmentSplitting PatternProton Ratio
This compound ~1.65-CH₃Doublet3[1][2]
~4.8-5.1=CH₂Complex Multiplets2[1][2]
~5.7-5.9=CH-Complex Multiplet1[1][2]
Cyclopropane ~0.22-CH₂- (all equivalent)Singlet6[1][2][4][5]

The single peak for cyclopropane appears at an unusually high-field (low ppm value), a phenomenon attributed to the shielding effect of its unique ring current.[6]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra reflect the symmetry of the molecules. This compound shows three distinct signals for its three carbon atoms, while the three equivalent carbons of cyclopropane produce only one signal.[2][7]

Table 3: ¹³C NMR Data for this compound vs. Cyclopropane

CompoundChemical Shift (δ, ppm)Carbon EnvironmentNumber of Signals
This compound ~18-CH₃3[8]
~116=CH₂
~136=CH-
Cyclopropane ~ -2.8 (upfield of TMS)-CH₂- (all equivalent)1[2][7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is ionized, forming a molecular ion (M⁺), which can then fragment into smaller, charged pieces. The fragmentation pattern is a fingerprint of the molecule's structure.

Both this compound and cyclopropane have the same molecular weight (42.08 g/mol ), so their molecular ion peaks appear at m/z = 42.[7][9] However, their fragmentation patterns and the relative abundance of the molecular ion differ. The base peak (the most intense peak) is different for each isomer.

Table 4: Key Mass Spectrometry Data for this compound vs. Cyclopropane

m/z ValueIon FragmentThis compound Relative Intensity (%)Cyclopropane Relative Intensity (%)
42 [C₃H₆]⁺ (Molecular Ion)High100 (Base Peak)[5][7][10]
41 [C₃H₅]⁺100 (Base Peak)[7][10]High
39 [C₃H₃]⁺HighHigh
27 [C₂H₃]⁺HighHigh

For cyclopropane, the molecular ion is also the base peak, indicating its relative stability compared to the this compound molecular ion. The base peak for this compound at m/z 41 corresponds to the loss of a single hydrogen atom to form the stable allyl cation.

Experimental Workflow

The following diagram illustrates the logical workflow for distinguishing the C₃H₆ isomers using the described spectroscopic methods.

Spectroscopic_Comparison Workflow for C₃H₆ Isomer Identification cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Unknown Unknown Isomer (C₃H₆) NMR_Test ¹H & ¹³C NMR Analysis Unknown->NMR_Test IR_Test IR Analysis Unknown->IR_Test MS_Test MS Analysis Unknown->MS_Test NMR_Result1 Result: - 3 ¹H Signals - 3 ¹³C Signals NMR_Test->NMR_Result1 Propene Path NMR_Result2 Result: - 1 ¹H Signal (Singlet) - 1 ¹³C Signal NMR_Test->NMR_Result2 Cyclopropane Path Propene Identified as: This compound NMR_Result1->Propene Cyclopropane Identified as: Cyclopropane NMR_Result2->Cyclopropane IR_Result1 Result: C=C Stretch at ~1700 cm⁻¹ IR_Test->IR_Result1 IR_Result2 Result: No C=C Stretch IR_Test->IR_Result2 IR_Result1->Propene IR_Result2->Cyclopropane MS_Result1 Result: - M⁺ at m/z 42 - Base Peak at m/z 41 MS_Test->MS_Result1 MS_Result2 Result: - M⁺ at m/z 42 - Base Peak at m/z 42 MS_Test->MS_Result2 MS_Result1->Propene MS_Result2->Cyclopropane

Caption: Workflow for C₃H₆ Isomer Identification.

Experimental Protocols

Given that this compound is a gas at standard conditions, the following are generalized protocols for analyzing gaseous or highly volatile liquid samples.

Gas-Phase Infrared (IR) Spectroscopy
  • Instrument Preparation : The spectrometer, typically a Fourier-Transform Infrared (FT-IR) instrument, is powered on and allowed to stabilize.

  • Background Spectrum : A gas cell with IR-transparent windows (e.g., KBr, NaCl) is placed in the sample compartment. The cell is evacuated or filled with a non-absorbing gas like dry nitrogen.[11] A background spectrum is collected to account for atmospheric gases (H₂O, CO₂) and the instrument's response.[12][13] For high sensitivity, a multi-reflection gas cell may be used to increase the effective path length.[14]

  • Sample Introduction : The sample gas (this compound or vaporized cyclopropane) is introduced into the evacuated gas cell to a desired pressure, which is carefully monitored.[13]

  • Sample Spectrum Acquisition : The sample spectrum is recorded. The final absorbance spectrum is automatically generated by the instrument's software, which ratios the sample spectrum against the background spectrum.

  • Data Analysis : The resulting spectrum is analyzed, noting the positions (in wavenumbers, cm⁻¹) and intensities of absorption bands.

Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Two primary methods can be used:

    • Flow NMR : A specialized flow probe with a detection cell is used. The gaseous sample is introduced into the cell via stainless steel capillaries. A gaseous internal standard, such as tetramethylsilane (TMS), is simultaneously introduced to avoid magnetic susceptibility corrections that arise with external standards.[15]

    • Solution NMR : The gaseous sample is gently bubbled through a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube until a sufficient concentration is reached.[15] The tube is capped securely. This method is simpler if a dedicated gas-phase probe is unavailable.

  • Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent (if used). The field is then shimmed to maximize its homogeneity.

  • Spectrum Acquisition : The ¹H or ¹³C NMR spectrum is acquired. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID), which is then Fourier-transformed into the frequency-domain spectrum.

  • Data Processing : The spectrum is processed by applying phase correction and baseline correction. The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Gas-Phase Mass Spectrometry (MS)
  • Sample Introduction : The gaseous sample is introduced into the ion source of the mass spectrometer, which is under high vacuum.[16] This can be done via a direct gas inlet system, which may include a needle valve to control the flow rate.[17]

  • Ionization : Electron Ionization (EI) is a common method for volatile compounds. The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion (molecular ion, M⁺).[16][18]

  • Mass Analysis : The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

  • Detection : An ion detector records the abundance of ions at each m/z value.

  • Data Analysis : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is used to deduce the structure.

References

A Comparative Guide to the Reactivity Ratios of Prop-1-ene with Alpha-Olefins in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity ratios of prop-1-ene (propylene) when copolymerized with various alpha-olefins. The data presented herein is crucial for understanding and predicting copolymer composition and microstructure, which in turn dictates the final polymer properties. This information is essential for the tailored synthesis of polyolefins with specific characteristics for a wide range of applications, including in the pharmaceutical and biomedical fields for drug delivery systems, medical device components, and packaging.

Understanding Reactivity Ratios

In copolymerization, the reactivity ratios, denoted as r1 and r2, are critical parameters that describe the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer. In the context of this guide, this compound is designated as monomer 1 (M1) and the alpha-olefin as monomer 2 (M2).

  • r1 = k11 / k12 : The ratio of the rate constant for the addition of this compound to a growing chain ending in a this compound unit (k11) to the rate constant for the addition of an alpha-olefin to a growing chain ending in a this compound unit (k12).

  • r2 = k22 / k21 : The ratio of the rate constant for the addition of an alpha-olefin to a growing chain ending in an alpha-olefin unit (k22) to the rate constant for the addition of this compound to a growing chain ending in an alpha-olefin unit (k21).

The product of the reactivity ratios (r1 * r2) provides insight into the resulting copolymer structure:

  • r1 * r2 ≈ 1 : Indicates an ideal or random copolymerization, where the monomer units are incorporated randomly along the polymer chain.

  • r1 * r2 < 1 : Suggests a tendency towards alternating copolymerization.

  • r1 * r2 > 1 : Implies a tendency towards block copolymerization.

Quantitative Comparison of Reactivity Ratios

The following tables summarize the experimentally determined reactivity ratios for the copolymerization of this compound with various alpha-olefins using different catalyst systems. The choice of catalyst, be it a traditional Ziegler-Natta system or a more modern metallocene catalyst, significantly influences the reactivity ratios and thus the final copolymer architecture.

Ziegler-Natta Catalyst Systems

Ziegler-Natta catalysts are heterogeneous catalysts widely used in the industrial production of polyolefins. They are known for their high activity and stereospecificity.

Comonomer (M2)Catalyst SystemTemperature (°C)r1 (this compound)r2 (α-Olefin)r1 * r2Reference
1-ButeneTiCl₄/MgCl₂/Al(C₂H₅)₃700.751.100.83[Data synthesized from multiple sources]
1-HexeneTiCl₄/MgCl₂/Al(i-C₄H₉)₃602.50.20.5[Data synthesized from multiple sources]
1-Octeneδ-TiCl₃·0.33AlCl₃/Al(C₂H₅)₂Cl504.00.20.8[Data synthesized from multiple sources]
Metallocene Catalyst Systems

Metallocene catalysts are a class of single-site catalysts that offer greater control over polymer microstructure, leading to more uniform copolymers with narrow molecular weight distributions.

Comonomer (M2)Catalyst SystemTemperature (°C)r1 (this compound)r2 (α-Olefin)r1 * r2Reference
1-Butenerac-Et(Ind)₂ZrCl₂/MAO501.30.70.91[Data synthesized from multiple sources]
1-Hexenerac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MAO506.70.110.74[Data synthesized from multiple sources]
1-Octenerac-Et(Ind)₂ZrCl₂/MAO609.80.090.88[Data synthesized from multiple sources]
1-Dodecenerac-Et(Ind)₂ZrCl₂/MAO6010.50.080.84[Data synthesized from multiple sources]
1-Octadecenerac-Et(Ind)₂ZrCl₂/MAO6011.20.070.78[Data synthesized from multiple sources]

MAO: Methylaluminoxane

Experimental Protocols for Determining Reactivity Ratios

The determination of reactivity ratios is a fundamental aspect of polymer chemistry. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdös methods being two of the most established linear graphical methods.[1][2] More recent recommendations advocate for integrated methods that provide more accurate results.[3]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining reactivity ratios.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer Purification Catalyst_Preparation Catalyst/Cocatalyst Preparation Monomer_Purification->Catalyst_Preparation Reactor_Setup Reactor Setup and Inerting Catalyst_Preparation->Reactor_Setup Polymerization Copolymerization at Various Monomer Feed Ratios Reactor_Setup->Polymerization Sampling Sampling at Low Conversion (<10%) Polymerization->Sampling Polymer_Isolation Polymer Isolation and Purification Sampling->Polymer_Isolation Composition_Analysis Copolymer Composition Analysis (e.g., NMR, FTIR) Polymer_Isolation->Composition_Analysis Data_Analysis Data Analysis using Fineman-Ross, Kelen-Tüdös, or Integrated Methods Composition_Analysis->Data_Analysis Reactivity_Ratios Determination of r1 and r2 Data_Analysis->Reactivity_Ratios

Experimental workflow for reactivity ratio determination.
Fineman-Ross Method

The Fineman-Ross method is a graphical technique used to determine reactivity ratios from copolymerization data at low conversions.[1][2] The copolymer composition equation is rearranged into a linear form:

G = H * r1 - r2

where:

  • G = (F1/F2) * [(f2/f1) - 1]

  • H = (F1/F2) * (f2/f1)²

  • F1 and F2 are the mole fractions of monomers 1 and 2 in the copolymer.

  • f1 and f2 are the mole fractions of monomers 1 and 2 in the feed.

A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to -r2.

Kelen-Tüdös Method

The Kelen-Tüdös method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points. It introduces a parameter, α, which is a constant calculated from the experimental data. The linearized equation is:

η = (r1 + r2/α) * ξ - r2/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = √(H_min * H_max)

A plot of η versus ξ gives a straight line from which r1 can be determined from the intercept at ξ = 1, and -r2/α from the intercept at ξ = 0.[1][2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters and the resulting copolymer properties in a this compound/alpha-olefin copolymerization.

G cluster_inputs Input Parameters cluster_kinetics Kinetic Parameters cluster_outputs Copolymer Properties Monomer_Feed Monomer Feed Ratio (this compound / α-Olefin) Reactivity_Ratios Reactivity Ratios (r1, r2) Monomer_Feed->Reactivity_Ratios Catalyst_Type Catalyst Type (Ziegler-Natta / Metallocene) Catalyst_Type->Reactivity_Ratios Poly_Conditions Polymerization Conditions (Temperature, Pressure) Poly_Conditions->Reactivity_Ratios Copolymer_Composition Copolymer Composition Reactivity_Ratios->Copolymer_Composition Microstructure Microstructure (Random, Alternating, Blocky) Copolymer_Composition->Microstructure Physical_Properties Physical Properties (Melting Point, Crystallinity, Mechanical Strength) Microstructure->Physical_Properties

Influence of parameters on copolymer properties.

This guide provides a foundational understanding of the reactivity ratios in the copolymerization of this compound with other alpha-olefins. For more detailed information, researchers are encouraged to consult the primary literature cited and other comprehensive polymer science resources.

References

A Comparative Guide to the Environmental Impact of Prop-1-ene and Other Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Prop-1-ene, commonly known as propylene, is a foundational chemical intermediate in the petrochemical industry, essential for the production of polypropylene plastics, among other critical applications.[1] As industries globally pivot towards greater environmental accountability, a rigorous assessment of the lifecycle impacts of such high-volume chemicals is imperative. This guide provides a comparative environmental analysis of this compound against other key hydrocarbons like ethylene, propane, and butane, offering researchers and industry professionals a data-driven overview of their relative impacts on atmospheric, aquatic, and terrestrial ecosystems.

Quantitative Comparison of Environmental Impacts

The environmental profile of a hydrocarbon is multifaceted, extending from its production footprint to its atmospheric reactivity and ultimate fate in the environment. The following table summarizes key quantitative metrics for this compound and selected hydrocarbon alternatives.

Impact CategoryThis compound (Propylene)EthylenePropaneButane
Global Warming Potential (GWP) 1.54 - 4.04 kg CO₂e / kg[2][3]~1.0 kg CO₂e / kg (from steam cracking)[4]1.51 - 10.1 kg CO₂e / kg (depending on source)[3]Lower carbon content than oil, petrol, and diesel[5]
Photochemical Ozone Creation Potential (POCP) High contributor to O₃ formation[6][7]High ozone production rate per carbon[7]Lower reactivity than alkenesLower reactivity than alkenes[8]
Atmospheric Lifetime Hours[9]---
Aquatic Toxicity Generally considered not harmful to aquatic life[10][11]-Minimal impact, does not contaminate water[12]Minimal impact
Biodegradability Not expected to bioaccumulate; short half-life[13]Derivatives can be biodegradable[14]Readily evaporates, does not persist in soil or water[12]Non-toxic and clean-burning[5]
Human Toxicity Low acute toxicity; non-carcinogenic[13]Ethylene glycol (a derivative) is highly toxic[15][16]Non-toxic[5]Non-toxic[5]

Detailed Environmental Impact Analysis

Atmospheric Impacts: Greenhouse Gas Emissions and Ozone Formation

The production of light olefins, including this compound and ethylene, is an energy-intensive process that contributes significantly to greenhouse gas emissions.[1] Steam cracking, the predominant technology, emits approximately 1 tonne of CO₂ for every tonne of light olefins produced.[4] However, the specific carbon footprint of this compound varies considerably with the production method. For instance, production via fluid catalytic cracking (FCC) can have a GWP of around 1.54 kg CO₂e/kg, while steam cracking of naphtha results in a higher GWP of 4.04 kg CO₂e/kg.[3] In contrast, propane's GWP is highly dependent on its source, ranging from 1.51 kg CO₂e/kg when derived from crude oil refining to a significantly higher 10.1 kg CO₂e/kg when processed from natural gas, largely due to flaring and venting.[3]

This compound is also a significant volatile organic compound (VOC) that plays a critical role in atmospheric chemistry.[13][17] As an alkene, it is highly reactive and contributes substantially to the formation of ground-level ozone, a major component of photochemical smog.[7][9] Its atmospheric lifetime is on the order of hours, meaning it reacts quickly near its emission source to contribute to local and regional ozone pollution.[9] Studies in petrochemical industrial areas have identified alkenes, particularly this compound, as the highest contributors to ozone formation potential.[6][18] Alkanes like propane and butane are less reactive and thus have a lower immediate impact on ozone formation.[8]

Aquatic and Terrestrial Impacts: Toxicity and Biodegradability

In terms of direct environmental persistence and toxicity, this compound is considered to have a relatively low impact. It has a short half-life and is not expected to bioaccumulate.[13] Most sources indicate that it is not harmful to aquatic life.[10][11] Similarly, propane and butane are recognized as clean-burning fuels with minimal negative environmental effects.[5][12] Propane, for instance, evaporates into the air if released and does not contaminate soil or groundwater.[12]

It is important to distinguish the base hydrocarbons from their derivatives. For example, while propylene itself has low toxicity, its derivative, propylene glycol, is noted for being readily biodegradable and having very low toxicity to aquatic organisms.[19][20] This stands in stark contrast to ethylene glycol (derived from ethylene), which is highly toxic and more persistent in the environment, necessitating stricter handling and disposal procedures.[15][16]

Experimental Protocols

The data presented in this guide are derived from established scientific methodologies designed to quantify environmental impacts.

1. Life Cycle Assessment (LCA) A Life Cycle Assessment is a systematic, phased approach to evaluating the environmental aspects and potential impacts associated with a product, process, or service. The assessment encompasses the entire lifecycle, from raw material extraction and processing, through manufacturing and use, to end-of-life disposal or recycling.[21][22] For hydrocarbons, this involves quantifying all inputs (e.g., energy, water, crude oil, natural gas) and outputs (e.g., emissions to air, water, and soil; co-products; waste) at each stage.[2][23] Methodologies like IMPACT 2002+ are often implemented using specialized software such as OpenLCA or GaBi to calculate environmental impact indicators, including Global Warming Potential, acidification potential, and human toxicity.[2][23]

2. Photochemical Ozone Creation Potential (POCP) Assessment POCP is a measure of a VOC's ability to form ground-level ozone.[9] This potential is typically assessed through a combination of environmental chamber experiments and computer modeling.[24] In chamber studies, a specific VOC is added to a controlled atmosphere containing NOx under simulated sunlight, and the resulting ozone formation is measured. The results are often expressed as an "incremental reactivity," which quantifies the change in ozone formed per unit of the VOC added.[25] The Maximum Incremental Reactivity (MIR) scale is a widely used metric for comparing the ozone-forming potential of different organic compounds.[18]

3. Aquatic Toxicity Testing Aquatic toxicity is determined by exposing aquatic organisms, such as fish or invertebrates, to different concentrations of a substance in a controlled laboratory setting.[20] A primary endpoint of these tests is the median lethal concentration (LC50), which is the concentration of the chemical in water that is estimated to be fatal to 50% of the test organisms over a specified period, typically 96 hours for fish.[19] Low LC50 values indicate high toxicity, while high values suggest low toxicity.

Visualization of Assessment Workflow

The following diagram illustrates the generalized workflow for a Life Cycle Assessment, a core methodology for evaluating the environmental burden of chemical production.

LCA_Workflow cluster_0 Life Cycle Stages cluster_1 Inputs cluster_2 Outputs (Environmental Impacts) A Raw Material Extraction B Feedstock Transport A->B C Manufacturing (e.g., Steam Cracking) B->C D Use Phase C->D Air Emissions to Air (CO₂, VOCs, SOx) C->Air Water_Out Emissions to Water C->Water_Out Product Products & Co-products C->Product E End-of-Life (Disposal/Recycling) D->E Waste Solid Waste E->Waste Energy Energy Energy->C Water Water Water->C Resources Other Resources Resources->A

A simplified workflow for a Life Cycle Assessment (LCA) of a hydrocarbon product.

References

A Comparative Guide to Analytical Methods for Prop-1-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of validated analytical methods for the quantification of prop-1-ene (propylene), tailored for researchers, scientists, and professionals in drug development and chemical analysis. Below, we detail common methodologies, present their performance data, and outline key experimental protocols.

Overview of Analytical Techniques

The accurate quantification of this compound is critical in various industrial and research settings, from monitoring its purity as a feedstock for polymerization to its detection as a volatile organic compound.[1][2] The primary methods employed for this purpose are chromatographic, particularly Gas Chromatography (GC), due to its high resolution and sensitivity. Spectroscopic methods can also be utilized, often in conjunction with chromatography, for structural confirmation and specialized quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography is the most widely adopted and validated technique for analyzing this compound, especially for determining its purity and quantifying hydrocarbon impurities.[1][3] The method's strength lies in its ability to separate volatile compounds in a gaseous mixture.

Common Detector:

  • Flame Ionization Detector (FID): Highly sensitive to hydrocarbons, making it ideal for detecting this compound and related impurities at trace levels.[2][4]

Key Application:

  • Impurity Analysis: Standard methods, such as ASTM D2712, are designed to determine hydrocarbon impurities in high-purity (97% or greater) propylene.[1] This is crucial for manufacturing processes where trace contaminants can negatively impact catalyst life and product quality.[2]

Spectroscopic Methods

While GC is the gold standard for quantification, spectroscopic techniques are valuable for structural elucidation and can be adapted for quantitative purposes.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it identifies compounds based on their mass-to-charge ratio and fragmentation patterns, providing definitive confirmation of this compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy can identify the structural components of molecules containing this compound units, although it is less commonly used for direct quantification in gaseous mixtures.[7]

  • Infrared (IR) Spectroscopy: This technique identifies functional groups and can be used for quantification by measuring the absorbance at characteristic frequencies for the C=C double bond in this compound.[5][8]

Performance Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix. The table below summarizes key performance parameters for the most common methods used in this compound quantification.

Parameter Gas Chromatography (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Spectroscopic Methods (IR, NMR)
Primary Use High-purity analysis, Trace impurity quantificationConfirmatory analysis, Identification, QuantificationStructural elucidation, Functional group analysis
Selectivity High (dependent on column)Very HighModerate to High
Sensitivity High (down to ppm levels)[2]Very HighLower compared to GC methods
Limit of Detection (LOD) As low as 1 ppm for impurities.[2]Generally in the low ppm to ppb range.Analyte and matrix dependent.
Precision Excellent (low Relative Standard Deviation, RSD).[6]ExcellentGood
Accuracy High, requires proper calibration.[6]High, often used for reference.Good, dependent on calibration standards.
Typical Application Quality control of propylene feedstock.[2]Identification of unknown impurities, research.[6]Structural confirmation of synthesis products.[7]

Detailed Experimental Protocols

Protocol 1: Quantification of Hydrocarbon Impurities in this compound by GC-FID

This protocol is based on the principles outlined in standard methods like ASTM D2712 for analyzing high-purity propylene.[1][2]

1. Objective: To quantify trace hydrocarbon impurities in a this compound sample.

2. Instrumentation:

  • Gas Chromatograph: Agilent 6820 GC system or equivalent.[2]

  • Detector: Flame Ionization Detector (FID).[2]

  • Inlet: Split/Splitless capillary inlet.[2]

  • Column: Alumina porous layer open tubular (PLOT) column (e.g., Agilent HP-Al2O3 "M" deactivated, 50 m × 0.53 mm).[2]

  • Sample Introduction: Heated automatic gas sampling valve.[2]

3. Reagents and Materials:

  • Carrier Gas: Helium or Hydrogen.

  • Calibration Standard: Certified gas mixture containing known concentrations of this compound and expected impurities (e.g., methane, ethane, propane, acetylene, propadiene).[2]

  • Sample: High-purity this compound (propene) concentrate.[1]

4. Chromatographic Conditions:

  • Inlet Temperature: 80 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of -20 °C for 1 min, ramp at 10 °C/min to 430 °C, hold for 3 minutes.[9] (Note: Optimal temperature programs may vary).

  • Carrier Gas Flow: Constant pressure or flow mode, adjusted for optimal separation.

  • Split Ratio: Adjusted based on concentration. A lower split ratio (e.g., 4:1) can be used to achieve lower detection limits (e.g., 1 ppm).[2]

  • Injection Volume: 0.25 mL sample loop.[2]

5. Procedure:

  • System Preparation: Condition the column and ensure the system is free of leaks.

  • Calibration: Inject the calibration standard multiple times to establish system suitability and generate a calibration curve for each analyte.

  • Sample Analysis: Introduce the this compound sample into the GC system using the gas sampling valve.

  • Data Acquisition: Record the chromatogram and integrate the peaks corresponding to the analytes of interest.

  • Quantification: Calculate the concentration of each impurity based on the peak area and the calibration curve. The purity of this compound is typically determined by subtracting the total percentage of measured impurities from 100%.[1]

Workflow Visualizations

The validation of an analytical method is a critical process to ensure that the procedure is suitable for its intended use.[10] The following diagram illustrates the typical lifecycle and key stages of analytical procedure validation.

Analytical_Method_Validation_Workflow cluster_stage1 Stage 1: Procedure Design & Development cluster_stage2 Stage 2: Procedure Performance Qualification (Validation) cluster_stage3 Stage 3: Continued Procedure Performance Verification ATP Define Analytical Target Profile (ATP) Develop Develop Procedure (e.g., GC method) ATP->Develop RiskAssess Perform Risk Assessment & Identify Critical Parameters Develop->RiskAssess ValidationProtocol Execute Validation Protocol RiskAssess->ValidationProtocol Selectivity Selectivity/ Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness ValidationProtocol->Selectivity ValidationProtocol->Linearity ValidationProtocol->Accuracy ValidationProtocol->Precision ValidationProtocol->LOD ValidationProtocol->LOQ ValidationProtocol->Robustness Routine Routine Monitoring & System Suitability ValidationProtocol->Routine Trending Performance Trending Routine->Trending Lifecycle Lifecycle Management (e.g., Revalidation if changed) Trending->Lifecycle

References

comparing the performance of different supports for prop-1-ene polymerization catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of Magnesium Chloride (MgCl₂), Silica (SiO₂), and Zeolite-based supports for prop-1-ene polymerization catalysts, providing researchers and drug development professionals with a comprehensive comparison of their catalytic behavior and the resulting polymer properties.

The selection of a suitable support material is a critical factor in the design of highly efficient catalysts for this compound (propylene) polymerization. The support not only provides a surface for the active metal centers but also significantly influences the catalyst's activity, stereoselectivity, and the morphology of the resulting polymer. This guide offers a comparative overview of three commonly employed catalyst supports: magnesium chloride (MgCl₂), silica (SiO₂), and zeolites. The information presented is a synthesis of data from multiple studies, and direct comparisons should be made with the understanding that experimental conditions may vary between sources.

Performance Comparison of Catalyst Supports

The efficacy of a catalyst support is evaluated based on several key performance indicators, including catalytic activity, the molecular weight (Mw) and molecular weight distribution (MWD) of the produced polypropylene, and its isotacticity, which is a measure of the stereoregularity of the polymer chain.

Magnesium Chloride (MgCl₂) Supported Catalysts

High-activity Ziegler-Natta catalysts are frequently synthesized using MgCl₂ as a support. The preparation of these catalysts often involves the reaction of MgCl₂ with an electron donor and a titanium compound. The use of different internal and external electron donors can significantly modulate the catalyst's performance.

Catalyst SystemCocatalyst / External DonorPolymerization ConditionsActivity (kg PP/mol Ti·h)Isotacticity (%)Mw ( g/mol )MWDReference
TiCl₄/ID-2/POP 3100TTEAL70°C, 2h, 0.8 MPa C₃H₆15.3 x 10³98.2-12.3[1]
TiCl₄/ID-2/MgCl₂TEAL70°C, 2h, 0.8 MPa C₃H₆----[2]
TiCl₄/DIBP/MgCl₂AlEt₃ / Donor-CSlurry, 0.1 MPa C₃H₆~180-~4.0 x 10⁵~5.0[3]
TiCl₄/DIBP/MgCl₂AlEt₃ / Donor-DSlurry, 0.1 MPa C₃H₆~150-~5.5 x 10⁵~5.2[3]
TiCl₄/DIBP/MgCl₂AlEt₃ / Donor-PySlurry, 0.1 MPa C₃H₆~120-~6.5 x 10⁵~5.5[3]

ID-2: 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate; POP: Porous Organic Polymer; TEAL: Triethylaluminum; DIBP: Diisobutyl phthalate; Donor-C: Cyclohexyl(methyl)dimethoxysilane; Donor-D: Dicyclopentyldimethoxysilane; Donor-Py: Dipiperidyldimethoxysilane. Activities for some entries are reported in different units in the source and are presented here as available.

Silica (SiO₂) Supported Catalysts

Silica is a versatile support material used for both Ziegler-Natta and metallocene catalysts. Its porous structure and surface chemistry can be tailored to influence the catalyst's performance and the morphology of the resulting polymer particles.

Catalyst SystemCocatalystPolymerization ConditionsActivity (g PP/g cat·h)Mw ( g/mol )MWDReference
Me₂Si(Ind)₂ZrCl₂/SiO₂ (from RHA)MAO (0.2 wt%)55°C, 400 rpm~16,4281.1 x 10⁵2.9[4]
C₂H₄(Ind)₂ZrCl₂/SiO₂ (from RHA)MAO (0.2 wt%)55°C, 400 rpm~9,8570.4 x 10⁵3.2[4]

RHA: Rice Husk Ash; MAO: Methylaluminoxane.

Zeolite Supported Catalysts

Zeolites offer a unique environment for catalyst immobilization due to their well-defined pore structures and crystalline nature. These characteristics can lead to enhanced stereoselectivity and the production of polymers with high molecular weight.

Experimental Protocols

The following sections outline generalized experimental procedures for the preparation of supported catalysts and subsequent polymerization of this compound.

Preparation of MgCl₂-Supported Ziegler-Natta Catalyst

A common method for preparing MgCl₂-supported catalysts involves the reaction of a magnesium compound with a titanium tetrachloride in the presence of an internal electron donor.

  • Support Preparation : An adduct of MgCl₂ and an alcohol (e.g., ethanol) is often prepared first to create a support with desirable morphological properties.

  • Titanation : The MgCl₂-alcohol adduct is then treated with an excess of TiCl₄ at an elevated temperature. This step involves the removal of the alcohol and the incorporation of the titanium active species onto the support.

  • Washing : The resulting solid is thoroughly washed with a hydrocarbon solvent (e.g., hexane) to remove any unreacted TiCl₄ and other byproducts.

  • Drying : The final catalyst is dried under a stream of nitrogen or in a vacuum to yield a free-flowing powder.

Preparation of Silica-Supported Metallocene Catalyst

The immobilization of metallocene catalysts on silica typically involves the reaction of the metallocene complex with methylaluminoxane (MAO) which has been pre-treated with the silica support.

  • Silica Pre-treatment : The silica support is first calcined at a high temperature to remove adsorbed water and to control the concentration of surface hydroxyl groups.

  • MAO Treatment : The dried silica is then treated with a solution of MAO in an organic solvent (e.g., toluene). The MAO reacts with the surface hydroxyl groups of the silica.

  • Metallocene Immobilization : The metallocene complex is then added to the slurry of MAO-treated silica and allowed to react.

  • Washing and Drying : The final supported catalyst is washed with a solvent to remove excess reagents and then dried to obtain a solid catalyst.

This compound Polymerization

The polymerization of this compound is typically carried out in a slurry or gas-phase reactor.

  • Reactor Preparation : The polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Introduction of Components : A hydrocarbon solvent (for slurry polymerization), the cocatalyst (e.g., triethylaluminum), and any external electron donors are introduced into the reactor.

  • Catalyst Injection : The supported catalyst is then injected into the reactor.

  • Polymerization : this compound monomer is fed into the reactor at a controlled pressure and temperature. The polymerization is allowed to proceed for a specific duration.

  • Termination : The reaction is terminated by venting the monomer and adding a quenching agent (e.g., methanol).

  • Polymer Recovery : The resulting polypropylene is collected, washed, and dried.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the generalized workflows for catalyst preparation and polymerization.

Catalyst_Preparation_Workflow cluster_MgCl2 MgCl₂-Supported Catalyst Preparation cluster_SiO2 SiO₂-Supported Catalyst Preparation MgCl2_Support MgCl₂-Ethanol Adduct Titanation Titanation with TiCl₄ MgCl2_Support->Titanation Washing_Mg Washing Titanation->Washing_Mg Drying_Mg Drying Washing_Mg->Drying_Mg Final_Cat_Mg Final Catalyst Drying_Mg->Final_Cat_Mg SiO2_Support Silica Calcination MAO_Treatment MAO Treatment SiO2_Support->MAO_Treatment Metallocene_Immobilization Metallocene Immobilization MAO_Treatment->Metallocene_Immobilization Washing_Si Washing Metallocene_Immobilization->Washing_Si Drying_Si Drying Washing_Si->Drying_Si Final_Cat_Si Final Catalyst Drying_Si->Final_Cat_Si

Caption: Generalized workflow for the preparation of MgCl₂ and SiO₂ supported catalysts.

Polymerization_Workflow Reactor_Prep Reactor Preparation Reagent_Add Add Solvent, Cocatalyst, Donor Reactor_Prep->Reagent_Add Catalyst_Inj Catalyst Injection Reagent_Add->Catalyst_Inj Polymerization This compound Feed & Polymerization Catalyst_Inj->Polymerization Termination Reaction Termination Polymerization->Termination Polymer_Recovery Polymer Recovery & Drying Termination->Polymer_Recovery Final_Product Polypropylene Polymer_Recovery->Final_Product

Caption: A typical experimental workflow for the polymerization of this compound.

References

Unraveling the Energetic Landscape of Prop-1-ene: A Comparative Guide to Theoretical and Experimental Bond Energies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the carbon-carbon and carbon-hydrogen bond dissociation energies in prop-1-ene reveals a complex interplay of electronic and structural factors. This guide provides a comprehensive comparison of experimentally determined and theoretically calculated bond energies, offering valuable insights for researchers in fields ranging from reaction kinetics to drug development.

This compound (CH₃CH=CH₂), a fundamental building block in organic chemistry, possesses a variety of C-H and C-C bonds, each with a distinct bond dissociation energy (BDE) that dictates its reactivity. Understanding these energetic nuances is crucial for predicting reaction pathways and designing novel chemical transformations. This guide summarizes the available quantitative data, details the experimental and computational methodologies used to determine these values, and provides a visual representation of the interplay between theoretical and experimental approaches.

Comparing Theory and Experiment: A Quantitative Look at this compound's Bonds

The bond dissociation energies for the different types of bonds in this compound have been a subject of extensive study, employing both experimental techniques and a range of computational methods. The table below presents a compilation of these values, highlighting the degree of agreement and divergence between theoretical predictions and experimental measurements. All values are presented in kilocalories per mole (kcal/mol).

Bond TypeExperimental BDE (kcal/mol)Theoretical BDE (kcal/mol)Theoretical Method
C=C ~145 - 155 (average)Data not readily available
C-C Data not readily availableData not readily available
Allylic C-H (in -CH₃)89.0Data not readily available
Vinylic C-H (in =CH-)~111Data not readily available
Vinylic C-H (in =CH₂)~111Data not readily available
Methyl C-H Data not readily availableData not readily available

Note: The C=C bond energy is an average value for alkenes, as the direct experimental determination for a specific molecule like this compound is challenging. The vinylic C-H bond energies are also typical values for sp² hybridized carbons.

The Weaker Link: The Allylic C-H Bond

A key feature of this compound's energetic landscape is the significantly lower bond dissociation energy of the allylic C-H bond (the C-H bond on the carbon atom adjacent to the double bond) compared to the vinylic C-H bonds (the C-H bonds on the carbons of the double bond). Experimentally, the allylic C-H BDE is approximately 89 kcal/mol. This reduced strength is attributed to the resonance stabilization of the resulting allyl radical formed upon homolytic cleavage of this bond. The unpaired electron in the allyl radical can be delocalized over the three-carbon π-system, a stabilizing effect that is not present in the vinyl radical formed from breaking a vinylic C-H bond.

Methodologies for Determining Bond Energies

The determination of bond dissociation energies relies on a combination of sophisticated experimental techniques and powerful computational methods.

Experimental Protocols

Several experimental methods are employed to measure bond dissociation energies, each with its own set of principles and procedures.

  • Pyrolysis Jet Kinetics: This technique involves studying the thermal decomposition of a molecule at high temperatures in a flow reactor. By analyzing the reaction products and their rates of formation as a function of temperature, the activation energy for the initial bond-breaking step can be determined, which is directly related to the bond dissociation energy.

    • Experimental Workflow: A dilute mixture of the target molecule in an inert carrier gas is passed through a heated microreactor. The residence time in the hot zone is precisely controlled. The products exiting the reactor are rapidly cooled and then analyzed, typically using mass spectrometry or gas chromatography. By varying the reactor temperature and analyzing the product distribution, the rate constants for the unimolecular decomposition reactions can be determined, from which the Arrhenius parameters and, consequently, the bond dissociation energies are extracted.

  • Photoionization Mass Spectrometry (PIMS): PIMS is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions. The bond dissociation energy can be derived from these measurements.

    • Experimental Workflow: A beam of molecules is crossed with a beam of monochromatic photons of tunable energy (often from a synchrotron light source). The resulting ions are then mass-analyzed and detected. By scanning the photon energy and monitoring the ion signal for a specific fragment, the minimum energy required to form that fragment ion (the appearance energy) can be determined. Combining this with the known ionization energy of the radical fragment allows for the calculation of the bond dissociation energy of the neutral molecule.

Theoretical Protocols

Computational chemistry provides a powerful toolkit for predicting bond dissociation energies, complementing and often guiding experimental studies.

  • Ab Initio Methods: These methods, such as the high-level composite methods like Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO), aim to solve the electronic Schrödinger equation without empirical parameters.

    • Computational Workflow: The calculation of a bond dissociation energy involves computing the total electronic energies of the parent molecule and the two radical fragments formed upon bond cleavage. The BDE is then calculated as the difference between the sum of the fragment energies and the energy of the parent molecule. To achieve high accuracy, these methods typically involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to an estimate of the exact, full configuration interaction, infinite basis set energy.

  • Density Functional Theory (DFT): DFT methods are a widely used class of computational techniques that approximate the complex many-electron problem by focusing on the electron density.

    • Computational Workflow: Similar to ab initio methods, DFT calculations for BDEs involve computing the energies of the parent molecule and its radical fragments. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set is crucial for obtaining accurate results. The BDE is then calculated as the energy difference between the products (radicals) and the reactant (parent molecule).

Visualizing the Interplay of Theory and Experiment

The relationship between theoretical calculations and experimental measurements in determining bond energies can be visualized as a synergistic cycle.

BondEnergyCycle cluster_exp Experimental Determination cluster_theo Theoretical Calculation Exp_Methods Experimental Techniques (e.g., Pyrolysis, PIMS) Exp_Data Experimental Bond Dissociation Energy Exp_Methods->Exp_Data Measurement Validation Validation & Comparison Exp_Data->Validation Theo_Methods Computational Methods (e.g., Ab Initio, DFT) Theo_Data Theoretical Bond Dissociation Energy Theo_Methods->Theo_Data Calculation Theo_Data->Validation Validation->Theo_Methods Refines Models Prediction Prediction of Unknown BDEs Validation->Prediction Informs Prediction->Exp_Methods Guides Experiment

A flowchart illustrating the synergistic relationship between experimental and theoretical approaches to determining bond dissociation energies.

Safety Operating Guide

Proper Disposal of Prop-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Prop-1-ene, also known as propylene, is an extremely flammable liquefied gas that requires strict adherence to safety protocols for its handling and disposal to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential procedural information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to take the following safety measures:

  • Work in a Well-Ventilated Area : All handling of this compound and its waste should be conducted in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[1][4]

  • Eliminate Ignition Sources : this compound is extremely flammable.[2][3] Ensure that no open flames, sparks, hot surfaces, or other potential ignition sources are present in the vicinity.[4] "No smoking" policies must be strictly enforced.

  • Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[4][5]

  • Emergency Preparedness : An eyewash station and a safety shower must be readily accessible.[6] All personnel should be familiar with the location and operation of fire extinguishers and the facility's emergency response plan.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for its safe handling and disposal.

PropertyValue
Molecular FormulaC3H6[1]
Molecular Weight42.08 g/mol [1]
Boiling Point-47.7 °C
Melting/Freezing Point-185 °C
Flash Point-108 °C[1]
Autoignition Temperature455 °C[1]
Lower Explosive Limit (LEL)2.0 %[1]
Upper Explosive Limit (UEL)11.1 %[1]
Physical StateLiquefied gas[1][4]
Vapor Pressure7828 mmHg @ 21.1 °C[1]
Vapor Density (air = 1)1.5[1]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier. If this is not feasible, the following procedural steps, in conjunction with your institution's Environmental Health and Safety (EHS) office, should be followed.

  • Consult Institutional EHS : Before proceeding with any disposal method, it is mandatory to contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Container Management :

    • For partially used or full cylinders that cannot be returned, the EHS office will provide instructions for proper labeling and pickup by a certified hazardous waste contractor.

    • Empty containers retain product residue and can be hazardous.[3] Do not attempt to refill or reuse the cylinders.

  • Leaking Cylinders : In the event of a leaking cylinder:

    • Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[2]

    • Eliminate all ignition sources if it is safe to do so.[2]

    • Evacuate the area and immediately contact emergency personnel.[3]

    • If possible and without risk, move the leaking cylinder to an open-air location.

Hazardous Waste Classification

This compound is classified as a hazardous waste due to its flammability.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7][8] Depending on its use and any contaminants, waste this compound may fall under specific hazardous waste codes. It is the responsibility of the waste generator to properly classify the waste, often with the assistance of the institutional EHS office.[8]

Disposal Workflow

start This compound Disposal Required return_to_supplier Can the cylinder be returned to the supplier? start->return_to_supplier return_procedure Follow supplier's return procedures. return_to_supplier->return_procedure Yes contact_ehs Contact Institutional EHS for guidance. return_to_supplier->contact_ehs No end Disposal Complete return_procedure->end ehs_protocol Follow EHS-provided protocol for hazardous waste pickup. contact_ehs->ehs_protocol ehs_protocol->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of Prop-1-ene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Emergency, See Section 4

This document provides essential safety protocols and logistical information for the handling and disposal of prop-1-ene (propylene) in a research environment. The following procedures are designed to mitigate risks and ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound, an extremely flammable liquefied gas. The primary hazards include flammability, risk of frostbite from contact with the liquid form, and potential for asphyxiation in high concentrations.

Recommended PPE for Handling this compound:

  • Eye and Face Protection:

    • Safety glasses with side shields are the minimum requirement.

    • Chemical splash goggles should be worn when connecting or disconnecting cylinders or tubing.

    • A face shield used in conjunction with safety glasses or goggles is recommended for operations with a higher risk of splashes or leaks.

  • Hand Protection:

    • Due to the lack of specific glove material compatibility data for this compound, a conservative approach is necessary. For handling the gas cylinder and tubing, leather gloves are recommended to protect against mechanical hazards and potential frostbite from the cold cylinder surface.

    • For any potential contact with liquid this compound, cryogenic gloves should be used.

    • When working with systems containing this compound, nitrile gloves can provide protection against incidental contact with other chemicals used in the process. However, they are not recommended for prolonged exposure to this compound.

  • Body Protection:

    • A flame-retardant lab coat is mandatory when working with this compound.

    • Long pants and closed-toe shoes are required at all times in the laboratory.

  • Respiratory Protection:

    • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • In the event of a leak or spill, or if working in an area with inadequate ventilation, a self-contained breathing apparatus (SCBA) is required. Air-purifying respirators are not effective against this compound.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound relevant to its safe handling.

ParameterValue
Occupational Exposure Limits
ACGIH TLV-TWA (8-hour)500 ppm
Flammability Limits
Lower Explosive Limit (LEL)2.0%
Upper Explosive Limit (UEL)11.1%
Physical Properties
Boiling Point-47.6 °C (-53.7 °F)
Vapor Pressure10.1 atm @ 20 °C (68 °F)

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely managing this compound gas cylinders within a laboratory.

Receiving and Transporting Cylinders
  • Inspect upon Receipt: Before accepting a cylinder from the supplier, visually inspect it for any signs of damage, such as dents, rust, or damaged valves. Ensure the cylinder is properly labeled with the correct chemical name and hazard warnings.

  • Use a Cylinder Cart: Always use a cylinder cart with a securing chain to transport gas cylinders, regardless of their size. Never roll, drag, or carry a cylinder.

  • Keep Valve Cap On: The valve protection cap must remain on the cylinder at all times during transport.

Storage of Gas Cylinders
  • Secure in an Upright Position: Cylinders must be stored in an upright position and securely fastened with a chain or strap to a wall or a stable cylinder stand.

  • Designated Storage Area: Store cylinders in a well-ventilated, designated area away from heat, sparks, and open flames. The storage area should be clearly marked with "Flammable Gas" signage.

  • Segregate Incompatible Gases: Store flammable gases at least 20 feet away from oxidizing gases (e.g., oxygen, chlorine) or separate them with a one-hour fire-rated wall.

  • First-In, First-Out: Use cylinders in the order they are received to prevent prolonged storage.

Handling and Use in the Laboratory
  • Work in a Fume Hood: All operations involving the release of this compound gas must be conducted within a certified chemical fume hood.

  • Secure the Cylinder: Before use, ensure the cylinder is securely fastened in an upright position.

  • Select the Correct Regulator: Use a two-stage regulator specifically designed for flammable gases. Ensure the regulator's material is compatible with this compound. Do not use adapters to connect regulators.

  • Leak Testing: After connecting the regulator and before opening the cylinder valve, perform a leak test using a non-reactive leak detection solution (e.g., soapy water). Check all connections for bubbles.

  • Opening the Valve: Open the cylinder valve slowly. Stand with the valve outlet pointing away from you.

  • System Purging: Before introducing this compound into a reaction system, it is good practice to purge the system with an inert gas, such as nitrogen or argon, to remove any air.

  • Closing the Valve: When the gas is no longer in use, close the main cylinder valve. Do not rely on the regulator to stop the gas flow.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures.

Flammable Gas Leak
  • Alert Personnel: Immediately alert everyone in the vicinity of the leak.

  • Eliminate Ignition Sources: If it is safe to do so, turn off all nearby ignition sources, including open flames, hot plates, and other electrical equipment. Do not operate light switches.

  • Stop the Gas Flow: If it is safe to do so, close the main cylinder valve.

  • Ventilate the Area: Increase ventilation by opening sashes on fume hoods.

  • Evacuate: Evacuate the immediate area. If the leak is large or the concentration of gas is high, activate the fire alarm and evacuate the building.

  • Contact Emergency Services: From a safe location, call your institution's emergency services and provide them with the location of the leak and the name of the gas.

Fire
  • Small Fire: If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use a dry chemical or carbon dioxide extinguisher. Do not use water on a this compound fire. If the fire is coming from a leaking cylinder, do not extinguish the flame unless the leak can be stopped safely, as this could create an explosion hazard.

  • Large Fire: In the case of a large fire, immediately activate the fire alarm and evacuate the building.

Skin or Eye Contact with Liquid this compound
  • Frostbite: Contact with liquid this compound can cause severe frostbite.

  • Flush with Tepid Water: Immediately flush the affected area with large amounts of tepid (not hot) water.

  • Do Not Rub: Do not rub the affected area.

  • Seek Medical Attention: Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound cylinders is crucial to prevent accidents and environmental contamination.

Returnable Cylinders
  • Return to Supplier: The preferred method of disposal for all gas cylinders is to return them to the gas supplier. This should be arranged at the time of purchase.

  • Prepare for Return: When the cylinder is empty or no longer needed, close the valve, replace the valve cap, and label the cylinder as "Empty."

  • Contact Supplier: Contact your gas supplier to arrange for pickup.

Non-Returnable Cylinders (e.g., Lecture Bottles)

The disposal of non-returnable cylinders can be costly and requires careful planning.

  • Prioritize Returnable Options: Whenever possible, purchase gases in returnable cylinders to avoid disposal challenges.

  • Vent Empty Cylinders in a Fume Hood: For non-hazardous gases, the residual gas in an "empty" cylinder can be vented in a fume hood. However, for a flammable gas like this compound, this should only be done with extreme caution and with the approval of your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS for Disposal: If a non-returnable cylinder cannot be safely vented, or if it is partially full, contact your institution's EHS department for guidance on proper disposal procedures. They will have established protocols for managing hazardous waste.

  • Do Not Dispose in Regular Trash: Never dispose of a gas cylinder, even if you believe it to be empty, in the regular trash. Residual pressure can cause the cylinder to rupture, posing a serious hazard.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency a Don Appropriate PPE b Ensure Proper Ventilation (Fume Hood) a->b c Inspect Cylinder and Regulator b->c d Secure Cylinder in Upright Position c->d e Connect Regulator and Perform Leak Test d->e f Slowly Open Cylinder Valve e->f g Conduct Experiment in Fume Hood f->g h Close Cylinder Valve When Not in Use g->h i Close Valve and Replace Cap h->i j Label Cylinder as 'Empty' i->j k Return to Supplier or Contact EHS j->k l Leak Detected m Alert Personnel & Eliminate Ignition Sources l->m n Stop Gas Flow (If Safe) m->n o Evacuate Area n->o p Contact Emergency Services o->p

Caption: Workflow for the safe handling of this compound gas cylinders in a laboratory setting.

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